Thalidomide-Pip-N-boc
Description
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Properties
Molecular Formula |
C23H28N4O6 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
tert-butyl N-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C23H28N4O6/c1-23(2,3)33-22(32)24-13-8-10-26(11-9-13)14-4-5-15-16(12-14)21(31)27(20(15)30)17-6-7-18(28)25-19(17)29/h4-5,12-13,17H,6-11H2,1-3H3,(H,24,32)(H,25,28,29) |
InChI Key |
DSOMULXPNDEPTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CCC(=O)NC4=O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis and Characterization of Thalidomide-Pip-N-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperazine-1-carboxylate, commonly referred to as Thalidomide-Pip-N-Boc. This molecule is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), serving as a versatile E3 ligase ligand-linker conjugate.
Compound Overview
This compound incorporates the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a piperazine (B1678402) linker protected with a tert-butyloxycarbonyl (Boc) group. This design allows for the straightforward deprotection of the piperazine amine and subsequent conjugation to a target protein ligand, forming a heterobifunctional PROTAC.
Chemical Properties
| Property | Value |
| Systematic Name | tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazine-1-carboxylate |
| Common Name | This compound |
| CAS Number | 2222114-64-7[1] |
| Molecular Formula | C₂₂H₂₆N₄O₆[1] |
| Molecular Weight | 442.5 g/mol [1] |
| Appearance | Light yellow to yellow solid |
Synthesis Protocol
The synthesis of this compound is typically achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction. This method facilitates the coupling of a halogenated thalidomide derivative with Boc-piperazine.
Materials and Reagents
-
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (5-Bromo-thalidomide)
-
tert-Butyl piperazine-1-carboxylate (Boc-piperazine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene (B28343)
Experimental Procedure
-
To a dry reaction flask, add 5-bromo-thalidomide (1 equivalent), Boc-piperazine (1.2 equivalents), cesium carbonate (2 equivalents), and BINAP (0.1 equivalents).
-
Purge the flask with an inert gas, such as argon or nitrogen.
-
Add anhydrous toluene to the flask, followed by the addition of Pd₂(dba)₃ (0.05 equivalents).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with an organic solvent such as ethyl acetate (B1210297).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield this compound as a solid.
Characterization Data
The structural integrity and purity of the synthesized this compound are confirmed through various analytical techniques.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Characteristic signals for the aromatic protons of the phthalimide (B116566) ring, the piperidine (B6355638) and piperazine rings, and the tert-butyl protecting group are expected. |
| ¹³C NMR | Distinct resonances for the carbonyl groups of the phthalimide and piperidinedione rings, the aromatic carbons, the carbons of the piperazine and piperidine rings, and the quaternary and methyl carbons of the Boc group are expected. |
Mass Spectrometry
| Technique | Expected m/z |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ ≈ 443.19 |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₂₂H₂₇N₄O₆ [M+H]⁺: 443.1929 |
Application in PROTAC Development
This compound is a foundational component in the construction of PROTACs. The thalidomide moiety serves as the E3 ligase ligand, while the Boc-protected piperazine provides a reactive handle for linker attachment.
Deprotection and Conjugation
The Boc protecting group can be efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). The resulting free amine on the piperazine linker can then be coupled to a ligand for a protein of interest (POI) to form the final PROTAC.
Mechanism of Action of Resulting PROTACs
The resulting PROTAC induces the formation of a ternary complex between the CRBN E3 ligase, the PROTAC itself, and the target protein. This proximity facilitates the ubiquitination of the POI by the E3 ligase complex, marking it for degradation by the proteasome.
References
The Core Mechanism of Thalidomide-Pip-N-boc in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the mechanism of action of Thalidomide-Pip-N-boc as a pivotal component in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its role as a Cereblon (CRBN) E3 ligase ligand, the formation of the ternary complex, and the subsequent ubiquitination and degradation of target proteins. This document includes quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers in drug discovery and development.
Introduction to Thalidomide-Based PROTACs
Targeted protein degradation has emerged as a groundbreaking therapeutic modality, with PROTACs at the forefront of this innovation. These heterobifunctional molecules are engineered to co-opt the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs). A PROTAC typically consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
Thalidomide (B1683933) and its derivatives are extensively used as ligands for the E3 ligase Cereblon (CRBN). "this compound" (tert-butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperazine-1-carboxylate) is a crucial chemical intermediate that incorporates the CRBN-binding thalidomide moiety and a versatile piperazine (B1678402) linker with a Boc-protected amine. This protected amine serves as a convenient attachment point for a POI-specific ligand, making it a valuable building block in the synthesis of novel PROTACs.
Mechanism of Action
The primary function of a PROTAC synthesized from this compound is to induce the proximity between the target protein and the CRBN E3 ligase complex, thereby triggering the degradation of the POI. This process can be dissected into several key steps:
-
Ternary Complex Formation : The PROTAC molecule, with its two distinct ligands, facilitates the formation of a ternary complex comprising the POI, the PROTAC itself, and the CRBN E3 ligase. The thalidomide portion of the PROTAC binds to CRBN, a substrate receptor for the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[1][2]
-
Ubiquitination : Within the confines of this ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine (B10760008) residues on the surface of the POI.[2]
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[2]
-
Catalytic Cycle : Following the degradation of the POI, the PROTAC molecule is released and can engage in another cycle of binding and degradation, acting in a catalytic manner.[2] This catalytic nature allows for the degradation of multiple target protein molecules by a single PROTAC molecule.
Below is a diagram illustrating the signaling pathway of a thalidomide-based PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data Presentation
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC₅₀), the maximum percentage of degradation (Dₘₐₓ), and the binary binding affinities (Kd) of the PROTAC to both the POI and the E3 ligase.
The following tables provide representative quantitative data for PROTACs synthesized using a thalidomide-piperazine linker.
Table 1: Degradation Potency and Efficacy of a BCL6-Targeting PROTAC [2]
| Compound | Target Protein | Cell Line | DC₅₀ (nM) |
| BCL6-PROTAC | BCL6 | Human lymphoma cells | 50 |
| Inactive Control | BCL6 | Human lymphoma cells | >10,000 |
Table 2: Binary Binding Affinities of a BCL6-Targeting PROTAC [2]
| Compound | Binds to | Kd (nM) |
| BCL6-PROTAC | BCL6 Protein | 75 |
| BCL6-PROTAC | CRBN E3 Ligase | 150 |
| Inactive Control | BCL6 Protein | 80 |
| Inactive Control | CRBN E3 Ligase | >50,000 |
Table 3: Degradation Potency of a SHP2-Targeting PROTAC [3]
| Compound | Target Protein | DC₅₀ (nM) |
| 11(ZB-S-29) | SHP2 | 6.02 |
Experimental Protocols
A comprehensive evaluation of a novel PROTAC involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Synthesis of this compound and PROTAC Conjugation
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination [1]
-
Materials : 5-bromo-thalidomide, Boc-piperazine, Cesium carbonate (Cs₂CO₃), BINAP, Pd₂(dba)₃, Anhydrous toluene (B28343).
-
Procedure :
-
To a dry reaction flask, add 5-bromo-thalidomide (1 equivalent), Boc-piperazine (1.2 equivalents), cesium carbonate (2 equivalents), and BINAP (0.1 equivalents).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene to the flask, followed by the addition of Pd₂(dba)₃ (0.05 equivalents).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
-
Protocol 2: Boc Deprotection of this compound [2]
-
Materials : this compound, Dichloromethane (DCM), Trifluoroacetic acid (TFA), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Procedure :
-
Dissolve this compound in DCM (e.g., 0.1 M solution) and cool to 0 °C.
-
Slowly add TFA (4-5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor progress by TLC or LC-MS.
-
Carefully neutralize the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected amine.
-
Protocol 3: PROTAC Synthesis via Amide Coupling [2]
-
Materials : Deprotected thalidomide-piperazine amine, POI ligand with a carboxylic acid, HATU, DIPEA, Anhydrous Dimethylformamide (DMF).
-
Procedure :
-
Dissolve the POI ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.5 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
-
Add the deprotected thalidomide-piperazine amine (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours. Monitor progress by LC-MS.
-
Upon completion, dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the crude PROTAC by preparative HPLC.
-
In Vitro and Cellular Characterization
The following diagram outlines a typical experimental workflow for the characterization of a newly synthesized PROTAC.
Caption: Experimental workflow for PROTAC characterization.
Protocol 4: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
This protocol provides a general framework for a competitive binding TR-FRET assay to measure CRBN engagement.
-
Principle : The assay measures the proximity between a terbium (Tb)-labeled anti-tag antibody bound to tagged CRBN and a fluorescently labeled tracer molecule that binds to CRBN. A test compound that binds to CRBN will compete with the tracer, leading to a decrease in the FRET signal.
-
Materials :
-
Tagged CRBN protein (e.g., His-CRBN or GST-CRBN).
-
Terbium-labeled anti-tag antibody (e.g., anti-His-Tb or anti-GST-Tb).
-
Fluorescently labeled thalidomide analog (tracer).
-
Test PROTAC.
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4).
-
384-well, low-volume, non-binding surface microplates.
-
-
Procedure :
-
Reagent Preparation : Prepare serial dilutions of the test PROTAC in DMSO, followed by a final dilution in assay buffer.
-
Assay Setup (20 µL final volume) :
-
Add 5 µL of the diluted PROTAC solution to the wells.
-
Prepare a master mix of tagged CRBN protein and the Tb-labeled antibody. Add 5 µL to each well.
-
Add 10 µL of the fluorescent tracer to all wells.
-
-
Incubation : Seal the plate and incubate at room temperature for 60-180 minutes, protected from light.
-
Data Acquisition : Read the plate on a TR-FRET compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after excitation at ~340 nm.
-
Data Analysis : Calculate the TR-FRET ratio and plot against the PROTAC concentration to determine the IC₅₀.
-
Protocol 5: In Vitro Ubiquitination Assay [4]
-
Principle : This assay reconstitutes the ubiquitination cascade in vitro to directly assess the ability of a PROTAC to induce the ubiquitination of the POI.
-
Materials :
-
E1 activating enzyme (e.g., UBE1).
-
E2 conjugating enzyme (e.g., UBCH5c).
-
E3 ligase complex (recombinant CRL4-CRBN).
-
Purified recombinant POI.
-
Human recombinant ubiquitin.
-
ATP solution.
-
10X Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT).
-
Test PROTAC.
-
-
Procedure (for a 25 µL reaction) :
-
Reagent Preparation : Thaw all enzymes and reagents on ice. Prepare serial dilutions of the PROTAC in DMSO.
-
Reaction Assembly (on ice) :
-
Prepare a master mix of 1X Ubiquitination Buffer, ATP (final conc. 2-5 mM), Ubiquitin (final conc. 5-10 µM), E1 (final conc. 50-150 nM), and E2 (final conc. 0.5-1 µM).
-
Aliquot the master mix into reaction tubes.
-
Add the E3 ligase complex, POI (final conc. 200-500 nM), and the test PROTAC (or vehicle control) to the respective tubes.
-
-
Incubation : Incubate the reactions at 37°C for 30-90 minutes.
-
Termination : Stop the reaction by adding 5X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analysis : Analyze the reaction products by SDS-PAGE and Western blot, probing with antibodies against the POI and/or ubiquitin. An increase in high molecular weight species (a smear or laddering) of the POI indicates polyubiquitination.
-
Protocol 6: Western Blot for Target Protein Degradation
-
Principle : This is the standard method to quantify the reduction in cellular POI levels following PROTAC treatment.
-
Materials :
-
Cultured cells expressing the POI.
-
Test PROTAC.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE equipment and reagents.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, α-tubulin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure :
-
Cell Treatment : Seed cells in multi-well plates. The next day, treat with serial dilutions of the PROTAC (and a vehicle control) for a desired time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody against the POI overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Visualize protein bands using an ECL substrate and an imaging system.
-
Quantification : Use densitometry to quantify band intensities. Normalize the POI band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Conclusion
This compound is a cornerstone molecule in the development of CRBN-recruiting PROTACs. Its thalidomide moiety effectively hijacks the CRL4-CRBN E3 ligase complex, while the Boc-protected piperazine linker provides a straightforward and versatile handle for conjugation to a vast array of target-binding ligands. A thorough understanding of its mechanism of action, coupled with rigorous in vitro and cellular characterization using the protocols outlined in this guide, is essential for the successful design and optimization of novel protein degraders. The systematic application of these methodologies will enable researchers to advance the development of this transformative therapeutic modality for previously "undruggable" targets.
References
The Role of Thalidomide-Pip-N-boc as a Cereblon E3 Ligase Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Thalidomide-Pip-N-boc, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its role as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, its application in targeted protein degradation, and the experimental methodologies used for its characterization.
Introduction to Targeted Protein Degradation and Cereblon
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address disease targets previously considered "undruggable".[1] At the forefront of this approach are PROTACs, heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system.[1]
PROTACs consist of two key moieties connected by a linker: a ligand that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]
Cereblon (CRBN) is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN) and a primary target for the development of PROTACs.[2][3] Thalidomide (B1683933) and its derivatives, known as immunomodulatory drugs (IMiDs), have been identified as potent ligands for CRBN.[][5] These molecules act as "molecular glues," modulating the substrate specificity of the CRBN E3 ligase complex.[2][6]
This compound: A Key Building Block for PROTACs
This compound is a chemical intermediate that incorporates the CRBN-binding thalidomide moiety and a versatile piperazine (B1678402) linker with a Boc-protected amine.[1] This structure makes it a valuable building block for the synthesis of PROTACs. The thalidomide portion ensures binding to CRBN, while the protected amine on the piperazine linker provides a convenient attachment point for a linker connected to a POI ligand.[1]
Systematically named tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazine-1-carboxylate, its key properties are summarized below.[7]
| Property | Value |
| CAS Number | 2222114-64-7 |
| Molecular Formula | C22H26N4O6 |
| Molecular Weight | 442.5 g/mol |
| Appearance | Light yellow to yellow solid |
Mechanism of Action
The thalidomide moiety of a PROTAC constructed from this compound binds to CRBN. This event, in conjunction with the other end of the PROTAC binding to a POI, induces the formation of a ternary complex between CRBN, the PROTAC, and the POI.[1] This proximity allows the E3 ligase complex to transfer ubiquitin molecules to the POI, leading to its subsequent degradation by the proteasome.[1]
Caption: Cereblon-mediated protein degradation pathway.
Quantitative Data: Binding Affinity of Cereblon Ligands
| Compound | Assay Type | Binding Constant (IC50/Kd) | Organism/Construct |
| Thalidomide | TR-FRET | IC50: 22.4 nM | Human |
| (S)-Thalidomide | Not Specified | ~10-fold stronger binding than (R)-enantiomer | Not Specified |
| (S)-Thalidomide | Biochemical Assay | ~10-fold stronger binding to CRBN than (R)-enantiomer | Not Specified |
| Pomalidomide | TR-FRET | IC50: 6.4 nM | Human |
| Lenalidomide | TR-FRET | IC50: 8.9 nM | Human |
| CC-885 | TR-FRET | IC50: 0.43 nM | Human |
| CC-220 | TR-FRET | IC50: 60 nM | Not Specified |
Experimental Protocols
The development and characterization of PROTACs using this compound involve a series of key experiments.
Synthesis of this compound
The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[7]
Materials:
-
5-bromo-thalidomide
-
Boc-piperazine
-
Cesium carbonate
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0))
-
Anhydrous toluene (B28343)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add 5-bromo-thalidomide (1 equivalent), Boc-piperazine (1.2 equivalents), cesium carbonate (2 equivalents), and BINAP (0.1 equivalents).[7]
-
Purge the flask with an inert gas.[7]
-
Add anhydrous toluene to the flask, followed by the addition of Pd2(dba)3 (0.05 equivalents).[7]
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]
-
Upon completion, cool the reaction mixture and purify using column chromatography to obtain this compound.
PROTAC Synthesis using this compound
The synthesis of a PROTAC from this compound involves two main steps: deprotection of the Boc group and conjugation to the POI ligand.[1]
Step 1: Boc Deprotection
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
Dissolve this compound in DCM.[1]
-
Add TFA to the solution and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture with saturated aqueous NaHCO3 solution.
-
Extract the product with DCM, wash with brine, and dry over anhydrous Na2SO4 or MgSO4.
-
Concentrate the solution under reduced pressure to obtain the deprotected thalidomide-piperazine intermediate.
Step 2: Conjugation to POI Ligand
The deprotected intermediate can then be conjugated to a POI ligand containing a suitable reactive group (e.g., a carboxylic acid) via standard amide coupling protocols (e.g., using HATU or HOBt/EDC as coupling agents).
Caption: General workflow for PROTAC synthesis.
Binding Affinity Assays
Various biophysical assays can be employed to determine the binding affinity of the synthesized PROTAC to CRBN.
Fluorescence Polarization (FP) Competition Assay
Principle: This assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled CRBN ligand (tracer) upon binding to CRBN. An unlabeled PROTAC competes with the tracer for binding, causing a decrease in polarization.[6][8]
Methodology:
-
Assay Setup: Incubate a fixed concentration of purified CRBN and a fluorescently labeled thalidomide analog (tracer) together in an appropriate assay buffer (e.g., 50 mM HEPES, 75 mM NaCl, 0.01% Triton X-100, pH 7.4).[6][8]
-
Competition: Add serial dilutions of the unlabeled PROTAC to the mixture.[6]
-
Measurement: Measure the fluorescence polarization of each sample using a plate reader equipped with polarizing filters.[6]
-
Data Analysis: Plot the fluorescence polarization values against the PROTAC concentration and fit the data to a suitable binding model to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[9]
Methodology:
-
Sample Preparation: Dialyze purified recombinant CRBN protein against a suitable ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Dissolve the PROTAC in the same buffer.[9]
-
ITC Experiment: Load the CRBN solution into the sample cell of the calorimeter and the PROTAC solution into the injection syringe.[9]
-
Titration: Perform a series of small, precise injections of the PROTAC into the sample cell while maintaining a constant temperature.[9]
-
Data Analysis: Integrate the heat-change peaks and fit the data to a binding isotherm to determine the thermodynamic parameters of the interaction.
Protein Degradation Assays
The efficacy of a PROTAC is ultimately determined by its ability to induce the degradation of the target protein.
Western Blot Analysis
Principle: This technique is used to detect and quantify the levels of the target protein in cells treated with the PROTAC.
Methodology:
-
Cell Treatment: Treat cells with varying concentrations of the PROTAC for a specified period.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the POI, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate and quantify the band intensities. Normalize the POI band intensity to a loading control (e.g., GAPDH or β-actin).[9]
Caption: General workflow for PROTAC development and evaluation.
Conclusion
This compound serves as a foundational component in the construction of PROTACs that leverage the Cereblon E3 ligase for targeted protein degradation.[7] Its thalidomide moiety provides a reliable handle for CRBN recruitment, while the Boc-protected piperazine linker offers synthetic versatility. A thorough understanding of its mechanism of action and the application of rigorous experimental protocols for the characterization of the resulting PROTACs are essential for the successful development of novel therapeutics in this exciting and rapidly evolving field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Binding Affinity of Thalidomide-Pip-N-boc to CRBN
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Thalidomide-Pip-N-boc to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). While direct quantitative binding data for this compound is not extensively available in the public domain, this document establishes a foundational understanding by leveraging data from the core thalidomide (B1683933) molecule and its well-characterized derivatives. The methodologies detailed herein are the standard biophysical assays used to determine such binding affinities and can be directly applied to the characterization of this compound.
Core Concept: The Molecular Glue Mechanism
Thalidomide and its analogs, often referred to as immunomodulatory drugs (IMiDs), function as "molecular glues."[1] They facilitate an interaction between the substrate receptor CRBN and specific "neosubstrate" proteins that would not typically associate.[1] This induced proximity results in the ubiquitination and subsequent proteasomal degradation of the neosubstrate.[1] this compound is a derivative developed for use in Proteolysis-Targeting Chimeras (PROTACs), where the thalidomide moiety serves to recruit CRBN, and the piperidine-N-boc linker can be attached to a ligand for a specific protein of interest, thereby targeting it for degradation.[2]
The binding of the thalidomide core to CRBN is a critical determinant of the efficacy of such targeted protein degradation. This interaction occurs within a specific binding pocket on CRBN, primarily involving the glutarimide (B196013) ring of the thalidomide molecule.[3] The phthalimide (B116566) ring is more solvent-exposed, allowing for the attachment of linkers and warheads without abolishing CRBN binding.[3]
Quantitative Binding Affinity Data
The binding affinity of thalidomide and its key derivatives to CRBN has been quantified using various biophysical assays. The following table summarizes representative data from the literature, providing a baseline for the expected affinity of thalidomide-based CRBN ligands. It is important to note that absolute values can vary depending on the specific experimental conditions.
| Compound | Assay Type | Binding Constant (Kd) | Organism/Construct |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | Not Specified[4] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~178 nM | Not Specified[4] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 nM | Not Specified[4] |
| (S)-Thalidomide | Competitive Elution | ~10-fold stronger binding than (R)-enantiomer | Not Specified[5] |
Signaling Pathway of CRBN-Mediated Protein Degradation
The binding of a thalidomide analog to CRBN initiates a cascade of events leading to the degradation of a target protein. This signaling pathway is a cornerstone of the mechanism of action for thalidomide-based therapeutics and PROTACs.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinity of small molecules like this compound to CRBN.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, providing a comprehensive thermodynamic profile of the interaction.[3]
Methodology:
-
Sample Preparation:
-
Purified recombinant CRBN protein is extensively dialyzed against a suitable buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).
-
This compound is dissolved in the final dialysis buffer to minimize the heat of dilution effects.[3]
-
-
ITC Experiment:
-
The CRBN solution is loaded into the sample cell of the calorimeter.
-
The this compound solution is loaded into the injection syringe.
-
A series of small, precisely measured injections of the ligand are made into the sample cell while maintaining a constant temperature.[3]
-
The heat change after each injection is recorded.[3]
-
-
Data Analysis:
-
The heat of dilution is determined by injecting the ligand into the buffer alone and is subtracted from the experimental data.[3]
-
The integrated heat data is plotted against the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).[3]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time, allowing for the determination of association (kₐ) and dissociation (kₒff) rate constants.[6]
Methodology:
-
Immobilization:
-
Recombinant CRBN protein is immobilized onto a sensor chip surface (e.g., via amine coupling).
-
-
Binding Analysis:
-
A series of concentrations of this compound in a suitable running buffer are flowed over the sensor chip surface.
-
The association of the analyte is monitored in real-time.
-
The surface is then washed with running buffer to monitor the dissociation of the analyte.
-
-
Data Analysis:
-
The resulting sensorgrams (response units versus time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine kₐ and kₒff.
-
The equilibrium dissociation constant (Kd) is calculated from the ratio of the rate constants (Kd = kₒff / kₐ).
-
Competitive Binding Assay
In a competitive binding assay, an unlabeled test compound competes with a fluorescently or radiolabeled tracer for binding to the target protein. This method is particularly useful for high-throughput screening.
Methodology:
-
Assay Setup:
-
A fixed concentration of purified CRBN and a fluorescently labeled thalidomide analog (tracer) are incubated together.[3]
-
-
Competition:
-
Serial dilutions of the unlabeled this compound are added to the mixture.[3]
-
-
Measurement:
-
The fluorescence polarization (or radioactivity) of each sample is measured using a plate reader.[3]
-
-
Data Analysis:
-
The decrease in signal is plotted against the concentration of the test compound.
-
The data is fitted to a dose-response curve to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the bound tracer). The IC₅₀ can then be converted to a Ki (inhibition constant).
-
Conclusion
Understanding the binding affinity of this compound to CRBN is fundamental to its application in targeted protein degradation. While direct quantitative data is yet to be widely published, the established affinities of the core thalidomide scaffold and its derivatives provide a strong indication of its expected binding behavior. The experimental protocols detailed in this guide offer a robust framework for the precise determination of the binding kinetics and thermodynamics of this and other novel CRBN ligands, which is a critical step in the development of new and effective therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Chemical Properties and Solubility of Thalidomide-Pip-N-boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, solubility, and synthetic methodologies related to Thalidomide-Pip-N-boc, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the E3 ubiquitin ligase-binding moiety derived from thalidomide (B1683933), connected to a Boc-protected piperazine (B1678402) linker, making it an essential component for inducing targeted protein degradation.
Core Chemical Properties
This compound, systematically named tert-butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperazine-1-carboxylate, is a synthetic compound widely used in medicinal chemistry. Its key identifiers and physicochemical properties are summarized below.
| Property | Value |
| Molecular Formula | C23H28N4O6 |
| Molecular Weight | 456.49 g/mol |
| CAS Number | 2636798-76-9 |
| Appearance | Light yellow to yellow solid |
| Purity | Typically >98% |
Solubility Profile
The solubility of this compound is a critical parameter for its handling, formulation, and application in various experimental settings. While comprehensive solubility data in a wide range of organic solvents is not extensively published, the following information provides key insights.
| Solvent | Solubility | Notes |
| DMSO | 41.67 mg/mL (94.18 mM)[1] | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility; freshly opened solvent is recommended.[1] |
| Dimethylformamide (DMF) | Soluble | Based on the high solubility of the parent compound, thalidomide, in DMF. |
| Pyridine | Soluble | Based on the solubility profile of thalidomide. |
| Dioxane | Soluble | Based on the solubility profile of thalidomide. |
| Tetrahydrofuran (THF) | Soluble | Based on the solubility profile of thalidomide. |
| Acetone | Sparingly Soluble | Based on the solubility profile of thalidomide. |
| Methanol | Sparingly Soluble | Based on the solubility profile of thalidomide. |
| Ethanol | Sparingly Soluble (in boiling ethanol) | Based on the solubility profile of thalidomide. |
| Ethyl Acetate (EtOAc) | Insoluble | Based on the insolubility of thalidomide. |
| Diethyl Ether (Et2O) | Insoluble | Based on the insolubility of thalidomide. |
| Hexane | Insoluble | Based on the insolubility of thalidomide. |
| Dichloromethane (DCM) | Insoluble | Based on the insolubility of thalidomide. |
| Water | Insoluble[2] | The parent compound, thalidomide, is practically insoluble in water.[2] |
Mechanism of Action in PROTACs: The Cereblon E3 Ligase Pathway
The thalidomide moiety of this compound serves as a crucial E3 ligase ligand, specifically targeting the Cereblon (CRBN) protein. In the context of a PROTAC, this interaction initiates a cascade of events leading to the degradation of a target protein of interest (POI). The PROTAC molecule acts as a bridge, forming a ternary complex between the POI and the CRBN E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin molecules to the POI, marking it for degradation by the proteasome.
References
Discovery and development of thalidomide-based PROTACs
An in-depth technical guide to the discovery and development of thalidomide-based PROTACs for researchers, scientists, and drug development professionals.
Introduction: A Paradigm Shift in Therapeutics
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that has shifted the drug discovery paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules are engineered to hijack the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1][2] A PROTAC molecule consists of three essential components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][2][3]
The story of thalidomide (B1683933) is central to the evolution of this technology. Originally developed as a sedative in the 1950s, its tragic teratogenic effects led to its market withdrawal.[4] Decades later, it was repurposed for treating leprosy and multiple myeloma.[4][5] The pivotal breakthrough came with the identification of Cereblon (CRBN) as its direct cellular target.[1][4][5][6] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[4] Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, act as "molecular glues" that recruit new "neosubstrates" to CRBN for ubiquitination and degradation.[4][5][7] This discovery provided a powerful tool for the rational design of PROTACs, with thalidomide-based moieties becoming a mainstay due to their favorable drug-like properties, including smaller size and better cell permeability compared to other E3 ligase ligands.[4][]
Mechanism of Action: Hijacking the Cellular Machinery
The function of thalidomide-based PROTACs is to induce the formation of a stable ternary complex between the target protein (POI) and the CRBN E3 ubiquitin ligase.[2][3][9] This proximity-induced event initiates a cascade that leads to the degradation of the target protein.
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI via its "warhead" ligand and to the CRBN protein via its thalidomide-based moiety, forming a POI-PROTAC-CRBN ternary complex.[2][3]
-
Polyubiquitination : The formation of this complex brings the POI into close proximity with the E3 ligase machinery. This allows an E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the POI.[1][2] This process is repeated to form a polyubiquitin (B1169507) chain, which serves as a degradation signal.[1]
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex that breaks down unwanted proteins into small peptides.[1][2]
-
Catalytic Cycle : After inducing ubiquitination, the PROTAC molecule is released and can catalytically induce the degradation of multiple POI molecules.[1]
The PROTAC Development Workflow
The development of a thalidomide-based PROTAC is a multi-step process that spans from initial design to in vivo validation.
Quantitative Data Summary
The efficacy of thalidomide-based PROTACs is quantified by their binding affinities and their ability to induce protein degradation in cellular models.
Table 1: Binding Affinities of Thalidomide Derivatives to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) to CRBN | Reference |
|---|---|---|
| Thalidomide | ~250 nM | [10] |
| Lenalidomide | ~1 µM | [10] |
| Pomalidomide | ~30 nM |[10] |
Table 2: Comparative Cellular Degradation Efficacy of Representative PROTACs
| PROTAC Name | Target Protein | E3 Ligase Ligand | Cell Line | DC50 | Dmax (%) | Reference |
|---|---|---|---|---|---|---|
| ARV-110 | Androgen Receptor | Lenalidomide-based | VCaP | ~1 nM | >95 | [6][11] |
| ARV-471 | Estrogen Receptor | Pomalidomide-based | MCF7 | <1 nM | >90 | [6][11] |
| ARV-825 | BRD4 | Pomalidomide | Jurkat | <1 nM | >95 | [12] |
| dBET1 | BRD4 | Thalidomide | MV4;11 | 30 nM | >98 | [4] |
| SHP2-D29 | SHP2 | Thalidomide | HeLa | 6.02 nM | >90 | [13] |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.[4]
Detailed Experimental Protocols
The characterization of thalidomide-based PROTACs involves a suite of well-defined experimental procedures.
PROTAC Synthesis (Solid-Phase)
Solid-phase synthesis offers significant advantages for generating PROTAC libraries, including simplified purification and the ability to drive reactions to completion.[3] This representative protocol outlines the synthesis using a pre-loaded thalidomide resin.[3][14][15]
Materials:
-
Rink Amide resin pre-loaded with a thalidomide-linker moiety (e.g., Thalidomide-O-PEG5-Acid attached to resin).
-
Protein of Interest (POI) ligand ("warhead") with a suitable functional group for coupling.
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIEA (N,N-Diisopropylethylamine).
-
Solvents: DMF (Dimethylformamide), DCM (Dichloromethane).
-
Cleavage cocktail: TFA (Trifluoroacetic acid), water, TIS (Triisopropylsilane).
Protocol:
-
Resin Swelling: Swell the thalidomide-preloaded resin in DMF for 30 minutes.
-
Warhead Coupling:
-
Dissolve the POI ligand (1.5 eq), HATU (1.5 eq), and DIEA (3.0 eq) in DMF.
-
Add the solution to the swollen resin and shake at room temperature for 4-16 hours.
-
Monitor the reaction completion using a test cleavage and LC-MS analysis.
-
Wash the resin sequentially with DMF, DCM, and methanol, then dry under vacuum.
-
-
Cleavage and Purification:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude PROTAC product in cold diethyl ether.
-
Purify the crude product using preparative reverse-phase HPLC to obtain the final pure PROTAC.
-
In Vitro Ternary Complex Formation Assay (SPR)
Surface Plasmon Resonance (SPR) is used to determine the kinetics of binding events and confirm the formation of the ternary complex.[16]
Materials:
-
SPR instrument and sensor chip (e.g., CM5).
-
Purified recombinant POI, CRBN-DDB1 complex.
-
PROTAC compound.
-
Amine coupling kit (EDC, NHS).
-
Running buffer (e.g., HBS-EP+).
Protocol:
-
Immobilization: Immobilize the purified POI onto the sensor chip surface via amine coupling.
-
Binary Interaction (PROTAC-CRBN): Inject a series of concentrations of the PROTAC over a flow cell with immobilized CRBN to determine their binary binding affinity.
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a fixed, saturating concentration of the CRBN-DDB1 complex mixed with varying concentrations of the PROTAC.
-
Inject these solutions over the POI-immobilized sensor chip surface.
-
An increase in the binding response compared to CRBN-DDB1 or PROTAC alone indicates ternary complex formation.
-
Fit the data to appropriate binding models to determine kinetic parameters (ka, kd) and affinity (KD).
-
Cell-Based Protein Degradation Assay (Western Blot)
Western blotting is the gold-standard method for directly measuring the reduction in target protein levels following PROTAC treatment.[9][17]
Materials:
-
Cell line of interest.
-
PROTAC compound and DMSO (vehicle control).
-
Proteasome inhibitor (e.g., MG132) for mechanism validation.[17]
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Protocol:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with the primary antibody for the POI overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Wash again and add the chemiluminescence substrate.
-
-
Data Analysis:
-
Image the blot using a chemiluminescent detector.
-
Re-probe the blot for the loading control antibody.
-
Quantify band intensities using densitometry software.[17] Normalize the POI band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to determine the DC50 and Dmax values.
-
In Vivo Efficacy Study (Tumor Xenograft Model)
In vivo studies are crucial for evaluating a PROTAC's therapeutic potential in a living organism.[][19]
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice).
-
Cancer cell line for xenograft implantation.
-
PROTAC formulated in a suitable vehicle.
-
Calipers for tumor measurement.
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into vehicle control and treatment groups. Administer the PROTAC at a predetermined dose and schedule (e.g., daily oral gavage or subcutaneous injection).[20]
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Pharmacodynamic (PD) Analysis: At the end of the study (or at intermediate time points), collect tumor and plasma samples.
-
Analyze plasma for PROTAC concentration (pharmacokinetics).
-
Analyze tumor tissue via Western blot or immunohistochemistry to confirm target protein degradation.[21]
-
-
Data Analysis: Plot the average tumor volume over time for each group to determine the extent of tumor growth inhibition.
Logical Relationships and Design Principles
The success of a thalidomide-based PROTAC is governed by the interplay between its three core components. The linker, in particular, is not just a spacer but a critical determinant of the geometry and stability of the ternary complex.
Conclusion and Future Directions
The discovery of thalidomide's interaction with CRBN has been a pivotal moment in drug discovery, providing a powerful and versatile tool for targeted protein degradation.[4] Thalidomide-based PROTACs have demonstrated remarkable efficacy, validating this approach as a potent therapeutic strategy.[4] Future research is focused on several key areas: expanding the repertoire of usable E3 ligases, discovering novel CRBN ligands to modulate substrate specificity and overcome resistance, and applying the technology to a wider range of "undruggable" targets in oncology, neurodegeneration, and other diseases.[][10] The continued evolution of this technology holds immense promise for the development of new medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. reactionbiology.com [reactionbiology.com]
- 17. benchchem.com [benchchem.com]
- 19. Protein degrader in vivo evaluation - Profacgen [profacgen.com]
- 20. researchgate.net [researchgate.net]
- 21. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Thalidomide-Pip-N-boc for Targeted Protein Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. This approach utilizes small molecules, such as Proteolysis-Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. A key component in the construction of many successful PROTACs is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein.
This technical guide focuses on Thalidomide-Pip-N-boc , a crucial building block in the synthesis of potent and selective protein degraders. This molecule incorporates a thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ligase, connected to a piperazine (B1678402) linker with a Boc-protecting group. This guide will provide a comprehensive overview of its structure, its application in the synthesis of the PROTAC degrader LLC0424, and detailed experimental protocols for studying its effects on the target protein, Nuclear receptor-binding SET domain-containing 2 (NSD2).
Core Concepts: The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The PROTAC molecule facilitates the formation of a ternary complex between the POI and the E3 ligase. This induced proximity triggers the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.
Thalidomide and its analogs function as molecular glues that bind to CRBN, a substrate receptor of the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[1][2][3] This binding event alters the substrate specificity of the E3 ligase, enabling it to recognize and ubiquitinate "neosubstrates" that it would not typically target.[1][2][3] In the context of PROTACs, the thalidomide moiety serves as the CRBN-recruiting element.
This compound: A Key Building Block
Chemical Structure and Properties
This compound, systematically named tert-butyl 4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperazine-1-carboxylate, is a synthetic intermediate used in the construction of PROTACs.[4][5]
| Property | Value |
| CAS Number | 2636798-54-2[4] |
| Molecular Formula | C₂₃H₂₈N₄O₆[1] |
| Molecular Weight | 456.49 g/mol [1] |
The Boc (tert-butyloxycarbonyl) protecting group on the piperazine nitrogen allows for controlled, stepwise synthesis of the final PROTAC molecule.
Synthesis of this compound
The synthesis of this compound can be achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction. This involves the coupling of a halogenated thalidomide derivative with Boc-piperazine.
Application in PROTAC Synthesis: The Case of LLC0424
This compound is a key intermediate in the synthesis of the potent and selective NSD2 degrader, LLC0424.[1][2][6] The synthesis involves the deprotection of the Boc group on this compound, followed by an amide coupling reaction with the NSD2-targeting moiety.[2]
Target Protein: NSD2
The target of the PROTAC LLC0424 is the Nuclear receptor-binding SET domain-containing 2 (NSD2) protein, also known as MMSET or WHSC1.[3][7] NSD2 is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2).[3][7] Aberrant expression and gain-of-function mutations of NSD2 are implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia, making it a promising therapeutic target.[8][9][10]
Signaling Pathways Involving NSD2
NSD2 plays a role in several oncogenic signaling pathways, including:
-
NF-κB Signaling: NSD2 can act as a coactivator of NF-κB, promoting the expression of target genes involved in cell proliferation and survival.[11]
-
STAT3 Signaling: NSD2 can methylate and activate STAT3, contributing to tumor angiogenesis.[12]
-
Wnt/β-catenin Pathway: Overexpression of NSD2 has been shown to activate the Wnt/β-catenin pathway.[8]
-
PI3K/Akt Signaling: NSD2 can regulate metabolic pathways through the activation of PI3K/Akt signaling.[13]
Quantitative Data for LLC0424
The following tables summarize the key quantitative data for the NSD2 degrader LLC0424, which is synthesized using this compound.
Table 1: In Vitro Degradation Potency of LLC0424
| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) | Reference |
| RPMI-8402 | NSD2 | 20 | >96 | 24 | [2][3][6] |
| SEM | NSD2 | 110 | >78 | 24 | [3] |
Table 2: In Vitro Anti-proliferative Activity of LLC0424
| Cell Line | IC₅₀ (µM) | Treatment Time (days) | Reference |
| RPMI-8402 | 0.56 | 8 | [14] |
| SEM | 3.56 | 8 | [14] |
Experimental Protocols
Western Blot Analysis of NSD2 Degradation
This protocol describes the detection and quantification of NSD2 protein levels in cells treated with a PROTAC synthesized from this compound, such as LLC0424.
Materials:
-
Cell line expressing NSD2 (e.g., RPMI-8402)
-
LLC0424 (or other PROTAC of interest)
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against NSD2 (e.g., from Santa Cruz Biotechnology or Abcam)[1]
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG)[6][8][15]
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation for SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane of an SDS-PAGE gel. Run the gel and then transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against NSD2 (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.[2]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
Quantify band intensities using densitometry software. Normalize the NSD2 band intensity to the corresponding loading control band.
-
Tandem Mass Tag (TMT) Proteomics for Global Protein Degradation Analysis
This protocol provides a workflow for TMT-based quantitative proteomics to assess the global effects of a PROTAC on the cellular proteome.[4][5][16][17]
Procedure:
-
Sample Preparation:
-
Culture and treat cells with the PROTAC and vehicle control as described for Western blotting.
-
Lyse cells and extract proteins.
-
Quantify protein concentration.
-
-
Protein Digestion and TMT Labeling:
-
Take equal amounts of protein from each sample.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Label the peptides from each condition with a different TMT isobaric tag.
-
-
Sample Pooling and Fractionation:
-
Combine the TMT-labeled peptide samples.
-
Fractionate the pooled sample using high-pH reversed-phase chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw MS data using appropriate software (e.g., Proteome Discoverer, MaxQuant).
-
Identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance upon PROTAC treatment.
-
Fluorescence Polarization (FP) Binding Assay
This assay can be used to determine the binding affinity of the PROTAC to its target protein and the E3 ligase, as well as to assess the formation of the ternary complex.[18][19][20][21]
Materials:
-
Fluorescently labeled ligand for either the target protein (NSD2) or the E3 ligase (CRBN).
-
Purified recombinant NSD2 protein.
-
Purified recombinant CRBN-DDB1 complex.
-
PROTAC of interest (e.g., LLC0424).
-
Assay buffer.
-
Microplate reader with fluorescence polarization capabilities.
Procedure:
-
Assay Setup: Prepare serial dilutions of the PROTAC.
-
Binding Reaction: In a microplate, combine the fluorescently labeled ligand, the target protein or E3 ligase complex, and the PROTAC at various concentrations.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in each well using a plate reader.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the PROTAC concentration and fit the data to a suitable binding model to determine the binding affinity (Kd or IC50). To assess ternary complex formation, one can pre-incubate the PROTAC with one protein partner before adding the second protein and observing changes in fluorescence polarization.
Conclusion
This compound is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. Its successful application in the development of the potent NSD2 degrader LLC0424 highlights its importance in the field of targeted protein degradation. This technical guide provides a comprehensive resource for researchers interested in utilizing this compound for their TPD studies, offering insights into its synthesis, application, and the detailed experimental protocols required to evaluate the efficacy of the resulting PROTACs. The continued exploration and application of such well-defined chemical tools will undoubtedly accelerate the discovery and development of novel therapeutics for a wide range of diseases.
References
- 1. scbt.com [scbt.com]
- 2. sinobiological.com [sinobiological.com]
- 3. General Recommendations for Using Secondary Antibodies in Western blots - dianova Int. [dianova.com]
- 4. benchchem.com [benchchem.com]
- 5. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secondary Antibodies for Western Blot (WB) | Antibodies.com [antibodies.com]
- 7. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Anti-NSD2 Antibodies | Invitrogen [thermofisher.com]
- 10. biocompare.com [biocompare.com]
- 11. nanomicronspheres.com [nanomicronspheres.com]
- 12. researchgate.net [researchgate.net]
- 13. novateinbio.com [novateinbio.com]
- 14. NSD Family Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 15. Antibodies for Western Blotting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 17. aragen.com [aragen.com]
- 18. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Structural Analysis of the Thalidomide-Pip-N-boc Conjugate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of the Thalidomide-Pip-N-boc conjugate, a key building block in the development of Proteolysis-Targeting Chimeras (PROTACs). This molecule incorporates the thalidomide (B1683933) moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a Boc-protected piperazine (B1678402) linker. This guide details the synthetic protocol, characteristic analytical data, and the biological context of its application in targeted protein degradation.
Chemical Properties and Data
The this compound conjugate, systematically named tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazine-1-carboxylate, is a crucial intermediate for the synthesis of PROTACs.[1] Its chemical properties and spectroscopic data are summarized below.
| Property | Value | Reference |
| CAS Number | 2222114-64-7 | [1] |
| Molecular Formula | C22H26N4O6 | [1] |
| Molecular Weight | 442.5 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Purity | Typically >98% | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the conjugate is expected to show characteristic signals for the aromatic protons of the phthalimide (B116566) ring, the piperidine (B6355638) and piperazine rings, and the tert-butyl protecting group. The ¹³C NMR spectrum will display distinct resonances for the carbonyl groups of the phthalimide and piperidinedione rings, the aromatic carbons, and the carbons of the piperazine, piperidine, and Boc groups.[1]
Mass Spectrometry (MS):
| Technique | Expected m/z | Reference |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ ≈ 443.19 | [1] |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C22H27N4O6 [M+H]⁺: 443.1929 | [1] |
Experimental Protocols
Synthesis of this compound Conjugate
The synthesis of the this compound conjugate is typically achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction couples a halogenated thalidomide derivative with Boc-piperazine.[1]
Materials:
-
5-bromo-thalidomide (1 equivalent)
-
Boc-piperazine (1.2 equivalents)
-
Cesium carbonate (Cs2CO3) (2 equivalents)
-
BINAP (0.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05 equivalents)
-
Anhydrous toluene (B28343)
-
Inert gas (e.g., argon or nitrogen)
-
Ethyl acetate (B1210297)
-
Celite
Procedure:
-
To a dry reaction flask, add 5-bromo-thalidomide, Boc-piperazine, cesium carbonate, and BINAP.[1]
-
Purge the flask with an inert gas.[1]
-
Add anhydrous toluene to the flask, followed by the addition of Pd2(dba)3.[1]
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Filter the mixture through a pad of celite, washing with ethyl acetate.[1]
-
Concentrate the filtrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the this compound conjugate as a solid.[1]
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of the this compound conjugate.
Signaling Pathway: Cereblon-Mediated Protein Degradation
The this compound conjugate is a fundamental component in the construction of PROTACs. The thalidomide portion of the molecule acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). In a PROTAC molecule, this unit is connected via a linker (derived from the Boc-piperazine) to a ligand that binds to a target protein of interest (POI). The PROTAC induces the formation of a ternary complex between CRBN, the PROTAC, and the POI. This proximity leads to the ubiquitination of the POI by the E3 ligase complex, marking it for degradation by the proteasome.[1]
Caption: Cereblon-mediated protein degradation pathway induced by a PROTAC.
References
In-depth exploration of the piperidine linker in Thalidomide-Pip-N-boc
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the piperidine (B6355638) linker within the context of Thalidomide-Pip-N-Boc, a key building block in the development of Proteolysis-Targeting Chimeras (PROTACs). We will delve into the synthesis, physicochemical properties, and functional implications of this linker, providing detailed experimental protocols and quantitative data to inform the rational design of next-generation protein degraders.
Introduction to PROTACs and the Role of the Linker
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They consist of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3]
The linker is a crucial component of a PROTAC, significantly influencing its efficacy, selectivity, and physicochemical properties.[4] The length, rigidity, and composition of the linker are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[4]
Thalidomide (B1683933) and its analogs are widely used as ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[5] "this compound" is an E3 ligase ligand-linker conjugate that incorporates the thalidomide moiety and a piperidine-based linker with a Boc-protected amine, ready for conjugation to a POI ligand.[6] This guide will focus on the in-depth exploration of the piperidine linker in this specific context.
The Piperidine Linker: Physicochemical Properties and Design Considerations
The choice of a piperidine-containing linker over more flexible options like alkyl or polyethylene (B3416737) glycol (PEG) chains is a strategic one in PROTAC design.[1] Piperidine offers a degree of rigidity that can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[4]
Key Physicochemical Properties of Piperidine Linkers:
-
Rigidity and Conformational Control: The cyclic nature of piperidine imparts conformational restraint, which can reduce the entropic penalty of binding and lead to more stable ternary complexes. The introduction of a piperidine group into the linker of ARV-110, for example, increased its rigidity and improved the stability of the ternary complex, enhancing the degradation of the Androgen Receptor.[]
-
Solubility: The incorporation of saturated heterocycles like piperidine can improve the aqueous solubility of PROTACs, a common challenge for these large molecules.[1]
-
Metabolic Stability: The piperidine ring can enhance the metabolic stability of the linker compared to linear alkyl chains, which can be more susceptible to enzymatic degradation.[]
-
Vectoriality: The piperidine scaffold provides defined exit vectors for attaching the POI ligand, allowing for precise control over the geometry of the final PROTAC molecule.
Comparison of Piperidine and Piperazine (B1678402) Linkers:
While both piperidine and piperazine introduce rigidity, they have distinct properties. Piperazine, with its two nitrogen atoms, can have a more significant impact on solubility and may offer different hydrogen bonding capabilities within the ternary complex. The pKa of the piperazine ring is also highly sensitive to its chemical environment, which can influence the overall charge and cell permeability of the PROTAC.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process, starting with the synthesis of thalidomide, followed by its functionalization and coupling to the N-Boc protected piperidine linker.
A common route for the synthesis of thalidomide involves the reaction of phthalic anhydride (B1165640) with L-glutamine.[8] The resulting N-phthaloyl-L-glutamine is then cyclized to form thalidomide.[8]
The piperidine linker can be introduced via a nucleophilic substitution or a coupling reaction. A plausible synthetic route for this compound, adapted from similar syntheses of thalidomide-linker conjugates, is outlined below. This would likely involve the synthesis of a functionalized thalidomide precursor, such as 4-bromothalidomide, followed by a Buchwald-Hartwig amination reaction with N-Boc-4-aminopiperidine.
Illustrative Synthetic Scheme:
-
Synthesis of 4-bromophthalic anhydride: This can be achieved through standard bromination of phthalic anhydride.
-
Synthesis of 4-bromothalidomide: Reaction of 4-bromophthalic anhydride with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in the presence of a base like sodium acetate (B1210297) in acetic acid.[5]
-
Buchwald-Hartwig Amination: Coupling of 4-bromothalidomide with N-Boc-4-aminopiperidine using a palladium catalyst (e.g., Pd2(dba)3), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an appropriate solvent like dioxane or toluene.
Data Presentation: Quantitative Analysis of PROTAC Performance
Table 1: Degradation Potency of a Representative Androgen Receptor (AR) PROTAC with a Piperidine-Containing Linker
| Compound ID | Target Protein | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |
| Representative AR PROTAC | AR | Thalidomide | Piperidine-based | VCaP | < 1 | > 95 |
Data is representative and sourced from literature on AR degraders with rigid linkers.[1]
Table 2: Impact of Linker Length on the Degradation of TBK1 by PROTACs with Piperidine-Containing Linkers
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation | N/A |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
This table illustrates the critical, non-linear relationship between linker length and degradation efficacy.[1]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize a PROTAC synthesized using this compound.
Protocol 1: Western Blot for Target Protein Degradation
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC stock solution (in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blot equipment and reagents
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for a fixed time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection and Analysis:
-
Visualize the protein bands using an ECL substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate DC50 and Dmax values from a dose-response curve.[4]
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is used to measure the kinetics and affinity of binary and ternary complex formation in real-time.
Materials:
-
High-purity target protein and E3 ligase (e.g., CRBN)
-
PROTAC compound
-
SPR instrument and sensor chips
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents
Procedure:
-
Ligand Immobilization: Immobilize one of the proteins (typically the E3 ligase) onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding affinity (KD).
-
Inject a series of concentrations of the target protein over a fresh flow cell to measure its binary binding affinity to the PROTAC (if the PROTAC is captured on the surface).
-
-
Ternary Complex Analysis:
-
Inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.
-
An increase in the response signal compared to the binary interactions indicates the formation of the ternary complex.
-
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants and calculate the binding affinity (KD) for both binary and ternary interactions. The cooperativity factor (α) can also be calculated to understand the stability of the ternary complex.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that the PROTAC binds to its intended target within the complex environment of the cell.
Materials:
-
Cell culture reagents
-
PROTAC of interest
-
Vehicle control (DMSO)
-
PBS
-
Lysis buffer
-
PCR tubes
-
Thermocycler
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures to induce protein denaturation. Ligand-bound proteins are stabilized and will remain in solution at higher temperatures.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Protein Analysis: Analyze the amount of soluble target protein in each sample by Western blot.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the PROTAC indicates target engagement.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows described in this guide.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Western Blot experimental workflow.
Caption: SPR workflow for ternary complex analysis.
Conclusion
The piperidine linker in this compound offers a valuable tool for the construction of potent and effective PROTACs. Its inherent rigidity and favorable physicochemical properties can lead to the formation of stable and productive ternary complexes, a prerequisite for efficient target protein degradation. The rational design of PROTACs, informed by a thorough understanding of the linker's role and supported by rigorous experimental validation, is essential for advancing this promising therapeutic modality. This guide provides a foundational framework for researchers to explore and optimize the use of piperidine-containing linkers in their drug discovery efforts.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 8. sphinxsai.com [sphinxsai.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Utilizing Thalidomide-Pip-N-boc
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) using the key building block, Thalidomide-Pip-N-boc. This intermediate contains the thalidomide (B1683933) moiety, which effectively recruits the E3 ubiquitin ligase Cereblon (CRBN), and a Boc-protected piperazine (B1678402) linker, offering a versatile handle for conjugation to a warhead targeting a specific protein of interest (POI).
The protocol is presented in two main stages: the deprotection of the Boc group to reveal a reactive secondary amine, followed by the coupling of this amine to a linker-warhead construct. Adherence to this protocol will enable the efficient generation of potent and specific protein degraders for therapeutic and research applications.
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing the proximity of a target protein to the CRBN E3 ubiquitin ligase complex.[1] This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][2] The PROTAC molecule is then released to catalytically induce the degradation of further target protein molecules.[2]
Caption: Mechanism of action of a thalidomide-based PROTAC.
Experimental Protocols
The synthesis of a PROTAC using this compound is a two-step process. The first step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group. The resulting amine is then coupled with a carboxylic acid-functionalized linker attached to the protein of interest (POI) warhead.
Protocol 1: Boc Deprotection of this compound
This protocol details the acid-mediated removal of the Boc protecting group from this compound to yield the corresponding secondary amine, which is a key intermediate for the subsequent coupling reaction.[3]
Materials and Reagents:
-
This compound
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Trifluoroacetic Acid (TFA)
-
Diethyl ether (Et₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM (to a concentration of approximately 0.1 M).[3]
-
Stir the solution at room temperature until the starting material is fully dissolved.
-
Cool the solution to 0 °C using an ice bath.[3]
-
Addition of TFA: While stirring, slowly add a solution of 20-50% TFA in DCM (v/v, 10-20 eq. of TFA) to the reaction mixture.[3]
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for an additional 1-3 hours.[3] Monitor the reaction progress by an appropriate analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Work-up and Isolation: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[3]
-
Add cold diethyl ether to the residue to precipitate the product.[3]
-
Collect the solid by filtration, wash with cold diethyl ether, and dry the product under vacuum to obtain the Thalidomide-piperazine TFA salt as a solid.[3]
Purification (if necessary):
The precipitated salt is often of sufficient purity for the next step. If further purification is required, the product can be purified by flash column chromatography on silica (B1680970) gel, using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).[3]
Protocol 2: Amide Coupling for Final PROTAC Synthesis
This protocol describes the coupling of the deprotected Thalidomide-piperazine with a carboxylic acid-containing linker-warhead moiety to form the final PROTAC.
Materials and Reagents:
-
Thalidomide-piperazine TFA salt (from Protocol 1)
-
Linker-Warhead-COOH
-
Anhydrous Dimethylformamide (DMF)
-
Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the Linker-Warhead-COOH (1.0 eq) and the coupling reagent (e.g., HATU, 1.1 eq) in anhydrous DMF.[4]
-
Add the base (e.g., DIPEA, 3.0 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.[4]
-
Coupling Reaction: In a separate flask, dissolve the Thalidomide-piperazine TFA salt (1.1 eq) and additional base (e.g., DIPEA, 2.0 eq) in anhydrous DMF.
-
Add the solution of the deprotected thalidomide intermediate to the activated ester solution.
-
Stir the reaction mixture at room temperature overnight.[2]
-
Work-up: Monitor the reaction progress by TLC or LC-MS.[2] Once the reaction is complete, dilute the mixture with ethyl acetate.[2]
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the final PROTAC.[2]
Data Presentation
Quantitative Data Summary for Boc Deprotection
| Parameter | Typical Value/Range | Reference |
| Starting Material | This compound (1.0 eq.) | [3] |
| Reagent | Trifluoroacetic Acid (TFA) (10-20 eq.) | [3] |
| Solvent | Anhydrous Dichloromethane (DCM) | [3] |
| Reaction Temperature | 0 °C to Room Temperature (20-25 °C) | [3] |
| Reaction Time | 1 - 4 hours | [3] |
| Purity (Post-Precipitation) | Often >90% | [3] |
Quantitative Data Summary for Amide Coupling
| Parameter | Typical Value/Range | Reference |
| Thalidomide Intermediate | Thalidomide-piperazine TFA salt (1.1 eq.) | [2] |
| Linker-Warhead | Linker-Warhead-COOH (1.0 eq.) | [2] |
| Coupling Reagent | HATU (1.1 eq.) | [4] |
| Base | DIPEA (3.0-5.0 eq. total) | [2][4] |
| Solvent | Anhydrous Dimethylformamide (DMF) | [2] |
| Reaction Temperature | Room Temperature (20-25 °C) | [2] |
| Reaction Time | 4-24 hours | [2][4] |
| Purity (Post-Chromatography) | >95% | [4] |
Experimental Workflow
The overall experimental workflow for the synthesis of a PROTAC from this compound is depicted below.
Caption: Experimental workflow for PROTAC synthesis.
Characterization of the Final PROTAC
Following purification, it is essential to thoroughly characterize the final PROTAC to confirm its identity, purity, and structural integrity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Prepare a dilute solution of the purified PROTAC in a suitable solvent (e.g., methanol or acetonitrile). Analyze the sample using an LC-MS system to confirm the molecular weight of the final product.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the structure of the synthesized PROTAC.[4]
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final PROTAC using an analytical reverse-phase HPLC method. A purity of >95% is generally desired for biological assays.[4]
References
Application of Thalidomide-Pip-N-boc in Cell-Based Degradation Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-Pip-N-boc is a key chemical intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It serves as a versatile building block, incorporating the E3 ubiquitin ligase-recruiting moiety, thalidomide (B1683933), connected to a piperidine (B6355638) linker with a Boc-protected amine. This functionalized linker allows for the straightforward conjugation to a ligand targeting a specific protein of interest (POI), thereby streamlining the synthesis of novel PROTAC degraders. PROTACs synthesized using this compound leverage the cell's own ubiquitin-proteasome system to induce the degradation of target proteins, offering a powerful strategy for therapeutic intervention, particularly against proteins previously considered "undruggable".
One notable application of this compound is in the synthesis of the PROTAC degrader LLC0424, which has been shown to be a potent and selective degrader of the nuclear receptor-binding SET domain-containing protein 2 (NSD2)[1][2]. These application notes provide a comprehensive overview of the use of PROTACs derived from this compound in cell-based degradation assays, including detailed experimental protocols and data presentation.
Mechanism of Action
PROTACs synthesized from this compound function by inducing the formation of a ternary complex between the target protein (e.g., NSD2), the PROTAC molecule, and the Cereblon (CRBN) E3 ubiquitin ligase[3][4]. The thalidomide component of the PROTAC binds to CRBN, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. Simultaneously, the other end of the PROTAC, bearing the POI-specific ligand, binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.
Data Presentation
The efficacy of a PROTAC is primarily determined by its ability to induce potent and selective degradation of the target protein. Key quantitative metrics include the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following tables summarize the degradation efficiency of the NSD2 degrader LLC0424, which is synthesized using this compound.
Table 1: In Vitro Degradation Efficacy of LLC0424
| Cell Line | Target Protein | DC50 | Dmax | Reference |
| RPMI-8402 | NSD2 | 20 nM | >96% | [1][3][4][5] |
| SEM | NSD2 | 110 nM | >78% | [3][4] |
Table 2: Cellular Activity of LLC0424
| Cell Line | Assay Type | IC50 | Reference |
| SEM | Growth Inhibition | 3.56 µM | [1] |
| RPMI-8402 | Growth Inhibition | 0.56 µM | [1] |
Experimental Protocols
A systematic approach is essential for the evaluation of PROTACs constructed with this compound. The following workflow outlines the key experimental stages from initial treatment to data analysis.
I. Western Blot Analysis for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following treatment with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (target protein and loading control, e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat cells with varying concentrations of the PROTAC for different time points (e.g., 2, 4, 8, 16, 24 hours) to determine the dose-response and time-course of degradation. Include a DMSO-treated vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors[6].
-
Incubate the cell lysates on ice for 30 minutes with periodic vortexing[6].
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris[6].
-
Collect the supernatant and determine the protein concentration of each lysate using a BCA protein assay kit[6].
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes[6].
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel[6].
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane[6].
-
-
Immunoblotting and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature[6].
-
Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C[6].
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
II. NanoBRET™ Assay for Ternary Complex Formation
This protocol is used to monitor the formation of the ternary complex (POI-PROTAC-E3 ligase) in live cells.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmids encoding NanoLuc®-POI and HaloTag®-CRBN
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
PROTAC stock solution (in DMSO)
-
NanoBRET™ Nano-Glo® Live Cell Reagent
-
HaloTag® NanoBRET® 618 Ligand
-
White, 96-well assay plates
-
Luminometer with BRET capabilities
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a white, 96-well plate.
-
Co-transfect the cells with plasmids encoding the NanoLuc®-POI (donor) and HaloTag®-CRBN (acceptor) constructs.
-
Incubate for 24-48 hours to allow for protein expression[7].
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in Opti-MEM™[7].
-
(Optional) To distinguish ternary complex formation from subsequent degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 2-4 hours before adding the PROTAC[7].
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours)[7].
-
-
Detection:
-
Prepare the NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® substrate in Opti-MEM™[7].
-
Add the detection reagent to each well.
-
-
Signal Measurement:
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal[7].
-
Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration for 50% of maximal response) and Bmax (maximum signal) values[7].
-
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs that recruit the CRBN E3 ligase for targeted protein degradation. The protocols and data presented herein provide a framework for researchers to effectively utilize PROTACs derived from this building block in cell-based degradation assays. A multi-faceted approach, combining quantitative protein degradation analysis with mechanistic assays like NanoBRET, is crucial for the comprehensive characterization of these novel therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. LLC0424 | NSD2 degrader | Probechem Biochemicals [probechem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Step-by-Step Guide for Conjugating Thalidomide-Pip-N-Boc to a Target Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary therapeutic agents that induce the degradation of specific target proteins by co-opting the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[2][3] By bringing the POI and E3 ligase into proximity, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein.[4]
Thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs) are widely used as E3 ligase ligands because they bind to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[5][6] The molecule "Thalidomide-Pip-N-Boc" represents a common building block for PROTAC synthesis, incorporating the thalidomide moiety for CRBN recruitment, a piperidine (B6355638) (Pip) element as part of the linker, and a Boc-protected terminal amine (N-Boc). This protected amine allows for a controlled, two-step conjugation to a POI ligand.
This document provides a detailed, step-by-step protocol for the conjugation of a this compound intermediate to a target ligand possessing a carboxylic acid functional group. The process involves Boc deprotection to reveal a reactive primary amine, followed by an amide coupling reaction to form the final PROTAC conjugate.
Part 1: Boc Deprotection of this compound
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions.[7] Trifluoroacetic acid (TFA) is the reagent of choice for this purpose, offering high efficiency and volatility for simplified product isolation.[7][8]
Experimental Protocol: Boc Deprotection
Materials and Reagents:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Preparation: In a round-bottom flask, dissolve the this compound compound in anhydrous DCM to a concentration of approximately 0.1–0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction rate and minimize potential side reactions.
-
TFA Addition: Slowly add TFA to the cooled solution. A common ratio is a 25-50% TFA in DCM (v/v) solution. For example, add an equal volume of TFA to the volume of DCM used.[8][9]
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[1]
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the crude residue can be co-evaporated with DCM or toluene (B28343) several times.[9][10]
-
Dissolve the residue in an appropriate organic solvent like ethyl acetate (B1210297) (EtOAc) or DCM.
-
Carefully neutralize the solution by washing with saturated NaHCO₃ solution in a separatory funnel. Caution: CO₂ gas will evolve, so vent the funnel frequently.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Product: The resulting deprotected amine (Thalidomide-Pip-NH₂) is often obtained as a trifluoroacetate (B77799) salt if the neutralization step is skipped. This crude product is typically used directly in the subsequent coupling step without further purification.[1]
Part 2: Amide Coupling to Target Ligand
Amide bond formation is the most common conjugation strategy in PROTAC synthesis.[11] This step links the deprotected thalidomide derivative to the target ligand, which must contain a carboxylic acid moiety. The reaction is typically mediated by coupling reagents that activate the carboxylic acid to facilitate nucleophilic attack by the amine.
Experimental Protocol: Amide Coupling
Materials and Reagents:
-
Deprotected Thalidomide-Pip-NH₂ (from Part 1)
-
Target Ligand with a terminal carboxylic acid (-COOH)
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
Coupling Reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a carbodiimide (B86325) like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with an additive like OxymaPure or HOBt (Hydroxybenzotriazole).[2]
-
Organic Base: e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere (optional, but recommended for moisture-sensitive reagents)
Procedure (using HATU):
-
Preparation: In a reaction vessel under an inert atmosphere, dissolve the target ligand with the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Activation: To this solution, add the coupling reagent HATU (1.2 equivalents) and an organic base such as DIPEA (3.0 equivalents).[1] Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid, forming an activated ester intermediate.
-
Coupling: Add a solution of the deprotected Thalidomide-Pip-NH₂ (1.1 equivalents) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the formation of the desired PROTAC product by LC-MS.
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic solution sequentially with water and brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is typically purified using column chromatography on silica (B1680970) gel or by preparative High-Performance Liquid Chromatography (HPLC) to yield the final, pure PROTAC conjugate.
-
Data Presentation: Quantitative Summary
The following tables summarize typical reaction conditions and expected outcomes for the deprotection and coupling steps. These values are representative and may require optimization for specific substrates.
Table 1: Boc Deprotection Reaction Parameters
| Parameter | Value/Condition | Notes |
| Solvent | Anhydrous Dichloromethane (DCM) | Ensures reagents remain dry. |
| Reagent | Trifluoroacetic Acid (TFA) | Typically used in a 1:4 to 1:1 ratio with DCM (v/v).[8] |
| Temperature | 0 °C to Room Temperature | Initial cooling helps control the exothermic reaction.[7] |
| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS for completion. |
| Work-up | Rotary evaporation, optional neutralization | The resulting amine salt is often used directly.[1] |
| Expected Yield | >95% (crude) | Typically quantitative and used without purification.[9] |
Table 2: Amide Coupling Reaction Parameters
| Parameter | Value/Condition | Notes |
| Solvent | Anhydrous DMF or DCM | DMF is common for its high polarity and solvating power. |
| Coupling Reagent | HATU or EDC/OxymaPure | Molar equivalents typically range from 1.1 to 1.5.[1][2] |
| Base | DIPEA or TEA | Used to neutralize acid byproducts; typically 2-4 equivalents. |
| Temperature | Room Temperature | Most amide couplings proceed efficiently at ambient temperature. |
| Reaction Time | 2 - 16 hours | Monitor by LC-MS for completion. |
| Purification | HPLC or Silica Gel Chromatography | Necessary to isolate the pure PROTAC conjugate. |
| Expected Yield | 40 - 70% | Yields can vary significantly based on substrates and linker complexity.[2] |
Visualizations
Experimental Workflow
The following diagram illustrates the two-stage process for synthesizing the final PROTAC conjugate from the this compound precursor.
Caption: Workflow for PROTAC synthesis via deprotection and amide coupling.
Signaling Pathway: PROTAC Mechanism of Action
This diagram illustrates how a thalidomide-based PROTAC hijacks the Cereblon E3 ligase to induce targeted protein degradation.
Caption: PROTAC-mediated protein degradation via the Cereblon pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
Application Notes: Quantitative Assessment of Protein Degradation by a Thalidomide-Pip-N-boc PROTAC via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3]
Thalidomide (B1683933) and its analogs are commonly used to recruit the Cereblon (CRBN) E3 ligase complex.[3][4][5][6] A Thalidomide-Pip-N-boc PROTAC, therefore, is designed to bring a POI into proximity with CRBN, leading to the POI's degradation.[3][4] Western blotting is a fundamental and widely used technique to quantify the degradation of a target protein induced by PROTACs.[1][2] This method allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[1]
These application notes provide a detailed protocol for assessing the efficacy of a this compound PROTAC in degrading a target protein using Western blot analysis.
Signaling Pathway of PROTAC Action
A this compound PROTAC facilitates the formation of a ternary complex between the target protein and the CRBN subunit of the CRL4 E3 ligase complex.[3][7] This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein.[7] The resulting polyubiquitin (B1169507) chain serves as a signal for the 26S proteasome to recognize and degrade the target protein.[7] The PROTAC molecule is then released to catalytically induce the degradation of more target proteins.[7]
Experimental Workflow
The general workflow for analyzing PROTAC-mediated degradation using Western blotting involves several key steps, from cell treatment to data analysis.[1][2]
Detailed Experimental Protocol
This protocol outlines the steps for treating cultured cells with a this compound PROTAC and subsequently analyzing the degradation of the target protein via Western blot.[1][7]
Materials and Reagents:
-
Cell Line: A human cell line endogenously expressing the protein of interest.
-
PROTAC Compound: Stock solution of the this compound PROTAC in DMSO.
-
Control Compounds: DMSO (vehicle control), a negative control (e.g., a non-degrading inhibitor for the target protein).
-
Cell Culture Medium and Supplements
-
Phosphate-Buffered Saline (PBS): Ice-cold
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent (e.g., BCA assay kit).
-
Laemmli Sample Buffer (4X).
-
SDS-PAGE Gels.
-
Transfer Buffer.
-
PVDF or Nitrocellulose Membranes.
-
Ponceau S Staining Solution (optional).
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibodies: Antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin, or α-tubulin).
-
HRP-conjugated Secondary Antibody.
-
Tris-Buffered Saline with Tween 20 (TBST).
-
Chemiluminescent Substrate (ECL).
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[1] Allow cells to adhere overnight.
-
For Dose-Response: Treat cells with varying concentrations of the PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time (e.g., 24 hours).[1][2] Include a vehicle-only control (e.g., 0.1% DMSO).[1]
-
For Time-Course: Treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 4, 8, 16, 24 hours).[1][2]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[7]
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[8][9]
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[8][9]
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.[7][10]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[2]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1]
-
Incubate the membrane with the primary antibody against the target protein and the loading control (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1][2]
-
Wash the membrane three times for 5-10 minutes each with TBST.[7]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[2][8]
-
Wash the membrane three times with TBST for 10 minutes each.[8]
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[8]
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensity (densitometry) for the target protein and the loading control.
-
Data Presentation and Analysis
Summarize all quantitative data into clearly structured tables for easy comparison.[1]
Data Normalization: For each sample, normalize the intensity of the target protein band to the intensity of its corresponding loading control band.[10]
Relative Degradation: For both dose-response and time-course experiments, express the normalized intensity of each treated sample relative to the vehicle-treated control (which is set to 100% or 1.0).[10]
Example Data Tables:
Table 1: Dose-Response of this compound PROTAC on Target Protein Levels
| PROTAC Concentration (nM) | Normalized Target Protein Level | % Degradation |
| 0 (Vehicle) | 1.00 | 0 |
| 10 | 0.85 | 15 |
| 50 | 0.62 | 38 |
| 100 | 0.41 | 59 |
| 500 | 0.18 | 82 |
| 1000 | 0.15 | 85 |
Table 2: Time-Course of Target Protein Degradation by this compound PROTAC (at a fixed concentration)
| Time (hours) | Normalized Target Protein Level | % Degradation |
| 0 | 1.00 | 0 |
| 4 | 0.78 | 22 |
| 8 | 0.55 | 45 |
| 16 | 0.25 | 75 |
| 24 | 0.19 | 81 |
From the dose-response data, a curve can be generated to determine the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[1]
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak protein degradation | PROTAC is not cell-permeable. | Modify the linker or target ligand to improve physicochemical properties. |
| Ternary complex is not forming effectively. | Optimize the linker length and attachment points. | |
| Target protein has a long half-life. | Increase the treatment time.[9] | |
| High background in Western Blot | Insufficient blocking. | Increase blocking time or use a different blocking agent.[9] |
| Antibody concentration is too high. | Optimize primary and secondary antibody concentrations.[9] | |
| Inconsistent loading control | Inaccurate protein quantification or unequal loading. | Ensure accurate protein quantification and equal loading of samples.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Animal Studies Using Thalidomide-Pip-N-boc Derived PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide and its derivatives have been repurposed as powerful tools in targeted protein degradation. These molecules function as molecular glues, recruiting the E3 ubiquitin ligase Cereblon (CRBN) to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. "Thalidomide-Pip-N-boc" is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It serves as a CRBN-recruiting ligand connected to a linker, which can be further conjugated to a warhead that binds to a specific protein of interest (POI).
This document provides detailed application notes and protocols for the in vivo use of PROTACs synthesized from this compound, with a specific focus on the NSD2-targeting PROTAC, LLC0424, as a case study.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[1] The PROTAC molecule, synthesized using components like this compound, forms a ternary complex by simultaneously binding to the POI and an E3 ubiquitin ligase (in this case, CRBN).[1] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can catalytically repeat the process.[1][2]
Signaling Pathway of a Thalidomide-Based PROTAC
Caption: Workflow of PROTAC-mediated protein degradation.
Case Study: LLC0424, an NSD2-Targeting PROTAC
This compound is utilized in the synthesis of LLC0424, a potent and selective in vivo degrader of the Nuclear receptor-binding SET domain-containing 2 (NSD2) protein.[3] NSD2 is a histone methyltransferase implicated in various cancers, including acute lymphoblastic leukemia (ALL) and multiple myeloma.[4][5] Overexpression or mutation of NSD2 leads to aberrant histone methylation (specifically H3K36me2), promoting oncogenesis.[5][6][7] LLC0424 selectively induces the degradation of NSD2 in a Cereblon- and proteasome-dependent manner.[8][9]
NSD2 Signaling Pathway and Point of Intervention
Caption: NSD2 signaling and LLC0424 intervention.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for the NSD2-targeting PROTAC, LLC0424.
Table 1: In Vitro Degradation Efficacy of LLC0424
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| RPMI-8402 (ALL) | NSD2 | 20 | 96 | [4][10][11] |
| SEM (ALL) | NSD2 | 110 | >78 | [11] |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Table 2: In Vivo NSD2 Degradation by LLC0424 in Xenograft Models
| Animal Model | Tumor Model | Dose and Route | Time Point | % NSD2 Degradation | Reference |
| Mice | SEM (ALL) Xenograft | 60 mg/kg, i.p. | 24 hours | Potent | [12] |
| Mice | 22RV1 (Prostate) Xenograft | 60 mg/kg, i.v. | 24 hours | Potent | [12] |
Table 3: Anti-proliferative Activity of LLC0424
| Cell Line | IC50 (µM) | Treatment Duration | Reference |
| SEM (ALL) | 3.56 | 7 days | [10] |
| RPMI-8402 (ALL) | 0.56 | 7 days | [10] |
IC50: Concentration for 50% inhibition of cell growth.
Experimental Protocols
The following are detailed protocols for conducting in vivo animal studies with a thalidomide-based PROTAC like LLC0424.
Experimental Workflow for In Vivo Xenograft Study
Caption: Experimental workflow for in vivo xenograft study.
Protocol 1: In Vivo Xenograft Tumor Model
1. Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID mice), 4-6 weeks old.
-
Acclimatize animals for at least one week before the experiment. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[10]
2. Cell Culture and Implantation:
-
Culture the desired cancer cell line (e.g., RPMI-8402 for ALL) under standard conditions.
-
Harvest cells during the exponential growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of approximately 5 x 107 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth every 2-3 days using a digital caliper.
-
Calculate tumor volume using the formula: Volume = (length × width2) / 2.
-
When the average tumor volume reaches approximately 100-150 mm3, randomly assign the mice into treatment and control groups.
Protocol 2: PROTAC Formulation and Administration
1. Formulation:
-
Due to the often poor aqueous solubility of PROTACs, a suitable vehicle is required.
-
A common formulation for in vivo studies is a solution of the PROTAC in a vehicle such as:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
Prepare the dosing solution fresh on the day of injection.
2. Administration:
-
The route of administration can be intravenous (i.v.) or intraperitoneal (i.p.).
-
For LLC0424, doses of 60 mg/kg have been shown to be effective for in vivo NSD2 degradation.[12]
-
The dosing schedule will depend on the pharmacokinetic and pharmacodynamic properties of the specific PROTAC. A daily or intermittent schedule (e.g., 5 days on, 2 days off) can be employed.
Protocol 3: Efficacy and Pharmacodynamic Evaluation
1. Efficacy Monitoring:
-
Measure tumor volume and body weight every 2-3 days throughout the study.
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and measure their final weight.
2. Pharmacodynamic (PD) Analysis:
-
To confirm target degradation in vivo, collect tumor tissue and/or peripheral blood mononuclear cells (PBMCs) at specified time points after the final dose.
-
Prepare tissue lysates or cell extracts.
-
Analyze the levels of the target protein (e.g., NSD2) and relevant downstream biomarkers (e.g., H3K36me2) by Western blot or immunohistochemistry (IHC).
Protocol 4: Pharmacokinetic (PK) Analysis
1. Study Design:
-
Administer a single dose of the PROTAC to a cohort of tumor-bearing or healthy mice via the intended clinical route (e.g., i.v. or oral).
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.
-
Process blood to obtain plasma.
2. Sample Analysis:
-
Quantify the concentration of the PROTAC in plasma samples using a validated LC-MS/MS method.
3. Data Analysis:
-
Calculate key pharmacokinetic parameters such as:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the concentration-time curve)
-
t1/2 (half-life)
-
Bioavailability (if different routes are tested)
-
Conclusion
This compound is a valuable chemical entity for the synthesis of potent and selective PROTAC degraders. The successful in vivo application of the resulting PROTACs, such as LLC0424, relies on robust experimental design and execution. The protocols and data presented here provide a comprehensive guide for researchers to effectively evaluate the in vivo efficacy, pharmacodynamics, and pharmacokinetics of novel thalidomide-based PROTACs in preclinical animal models. These studies are crucial for the advancement of targeted protein degradation as a therapeutic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. cellgs.com [cellgs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. An Activating Mutation of the NSD2 Histone Methyltransferase Drives Oncogenic Reprogramming in Acute Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LLC0424 | NSD2 degrader | Probechem Biochemicals [probechem.com]
Measuring the Dynamics of the Proteome: Quantitative Mass Spectrometry Methods for Protein Degradation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The controlled degradation of proteins is a fundamental cellular process that governs protein quality control, cell signaling, and homeostasis. Dysregulation of protein degradation pathways is implicated in numerous diseases, including cancer and neurodegenerative disorders. The advent of targeted protein degradation, utilizing molecules like Proteolysis Targeting Chimeras (PROTACs), has further underscored the need for precise and robust methods to quantify changes in protein abundance and turnover. Mass spectrometry-based proteomics has emerged as the premier technology for these measurements, offering unparalleled depth and accuracy.
This document provides detailed application notes and experimental protocols for the three principal quantitative mass spectrometry workflows used to measure protein degradation: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tag (TMT) labeling, and Label-Free Quantification (LFQ).
Key Protein Degradation Pathways
Two major pathways orchestrate the majority of intracellular protein degradation: the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosomal Pathway. Understanding these pathways is crucial for interpreting quantitative proteomics data in the context of protein degradation studies.
The Ubiquitin-Proteasome System is the primary mechanism for the degradation of short-lived regulatory proteins and misfolded proteins.[1][2] Proteins are targeted for degradation by the covalent attachment of a polyubiquitin (B1169507) chain, a process mediated by a cascade of three enzymes: E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), and E3 (ubiquitin ligase).[3][4] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a large multi-protein complex.[2][3]
The Autophagy-Lysosomal Pathway is responsible for the degradation of long-lived proteins, protein aggregates, and entire organelles. This process involves the sequestration of cytoplasmic components within a double-membraned vesicle called an autophagosome. The autophagosome then fuses with a lysosome to form an autolysosome, where the encapsulated material is degraded by lysosomal hydrolases. A key event in autophagosome formation is the lipidation of LC3 (Microtubule-associated protein 1A/1B-light chain 3), converting it from the cytosolic form (LC3-I) to the membrane-bound form (LC3-II).[5]
Application Focus: Targeted Protein Degradation with PROTACs
PROTACs are heterobifunctional molecules that co-opt the UPS to induce the degradation of a specific target protein (Protein of Interest, POI).[6] A PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker.[1] By simultaneously binding to the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][6]
Quantitative Mass Spectrometry Workflows
The choice of quantitative proteomics method depends on the specific experimental goals, sample type, and available instrumentation. Below is an overview of a general experimental workflow applicable to all three methods, followed by detailed protocols for each.
Method 1: Stable Isotope Labeling by Amino acids in Cell culture (SILAC)
Application Note: SILAC is a metabolic labeling strategy that provides high accuracy and precision for relative protein quantification.[7] It is particularly well-suited for studying protein turnover (synthesis and degradation rates) and for comparing protein abundance between two or three different cell populations.[7][8] In a typical SILAC experiment for protein degradation, cells are first fully labeled with "heavy" isotope-containing amino acids. Then, the medium is switched to a "light" medium containing the natural abundance amino acids. The rate of disappearance of the "heavy" labeled proteins over time reflects their degradation rate.
Data Presentation: The primary output of a dynamic SILAC experiment for protein degradation is the protein half-life (T1/2), which is the time it takes for 50% of a specific protein to be degraded.
Table 1: Representative Protein Half-Lives in HeLa Cells Determined by Dynamic SILAC
| Protein | Gene Name | Half-Life (hours) | Function |
| Vimentin | VIM | 21.5 | Intermediate filament protein |
| Tubulin alpha-1A chain | TUBA1A | 25.0 | Cytoskeletal protein |
| Histone H4 | HIST1H4A | 110.0 | Nucleosome core component |
| Ornithine decarboxylase | ODC1 | 0.7 | Polyamine biosynthesis |
| Cyclin B1 | CCNB1 | 1.2 | Cell cycle regulation |
| Note: Data are illustrative and compiled from representative studies. Actual values may vary based on experimental conditions.[9] |
Experimental Protocol: Dynamic SILAC for Protein Turnover Analysis
-
Cell Culture and Labeling:
-
Culture cells for at least five passages in SILAC medium containing "heavy" L-lysine (e.g., 13C6, 15N2-Lys) and L-arginine (e.g., 13C6, 15N4-Arg) to achieve >97% incorporation.
-
Initiate the "chase" by replacing the heavy medium with "light" medium containing unlabeled lysine (B10760008) and arginine.
-
Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) after the medium switch.
-
-
Protein Extraction and Digestion:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA or Bradford assay.
-
For each time point, take an equal amount of protein (e.g., 50 µg).
-
Reduce protein disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Digest the proteins into peptides overnight using sequencing-grade trypsin.
-
-
Peptide Cleanup:
-
Desalt the peptide samples using C18 solid-phase extraction (SPE) cartridges or tips.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the peptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid).
-
Analyze the peptide samples on a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer.
-
Identify peptides and proteins by searching the data against a relevant protein database.
-
Quantify the heavy-to-light (H/L) ratios for each identified peptide at each time point.
-
Calculate the protein half-life by fitting the decay of the H/L ratio over time to a first-order exponential decay curve.
-
Method 2: Tandem Mass Tag (TMT) Labeling
Application Note: TMT is a chemical labeling method that allows for the multiplexed relative quantification of proteins from up to 18 different samples simultaneously.[10] This is highly advantageous for studying dose-response or time-course effects of a compound on protein degradation. In a typical TMT experiment, peptides from each sample are labeled with a specific isobaric TMT reagent. The labeled samples are then pooled and analyzed together. Upon fragmentation in the mass spectrometer, the TMT tags release reporter ions of different masses, and the intensity of these reporter ions is proportional to the abundance of the peptide in the original sample.
Data Presentation: TMT data is typically presented as fold changes in protein abundance relative to a control condition. For targeted protein degradation studies, this can be used to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Table 2: TMT-based Quantification of Target Protein Degradation by a PROTAC
| PROTAC Concentration (nM) | Target Protein Abundance (Fold Change vs. Vehicle) | Off-Target Protein A Abundance (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 1 | 0.85 | 0.98 |
| 10 | 0.52 | 1.01 |
| 100 | 0.15 | 0.95 |
| 1000 | 0.08 | 0.92 |
| Note: Data are illustrative. Fold changes are calculated from the reporter ion intensities. |
Experimental Protocol: TMT for PROTAC Dose-Response Analysis
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the PROTAC at various concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time point (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Protein Extraction and Digestion:
-
Follow the same procedure as in the SILAC protocol for protein extraction, quantification, reduction, alkylation, and digestion.
-
-
TMT Labeling and Sample Pooling:
-
Label the peptide digests from each condition with a specific TMTpro isobaric tag according to the manufacturer's instructions.
-
Combine the TMT-labeled samples into a single tube.
-
Clean up the pooled sample using solid-phase extraction (SPE) to remove excess TMT reagent and other contaminants.
-
-
Peptide Fractionation (Optional but Recommended):
-
Fractionate the pooled, labeled peptide sample using high-pH reversed-phase liquid chromatography to reduce sample complexity and increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction (or the unfractionated sample) by LC-MS/MS on a high-resolution mass spectrometer.
-
Acquire data using a method that includes a higher-energy collisional dissociation (HCD) fragmentation step to generate the TMT reporter ions (e.g., MS3-based methods on an Orbitrap).[11]
-
-
Data Analysis:
-
Process the raw data using software capable of TMT quantification (e.g., Proteome Discoverer, MaxQuant).
-
Identify peptides and proteins.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.
-
Calculate DC50 and Dmax values for the target protein.
-
Method 3: Label-Free Quantification (LFQ)
Application Note: LFQ is a method that quantifies proteins based on the signal intensity of their corresponding peptides in the mass spectrometer without the use of isotopic labels.[12] The two main approaches are spectral counting (counting the number of MS/MS spectra identified for a protein) and intensity-based methods (measuring the area under the chromatographic peak for peptide precursor ions).[12] Intensity-based LFQ is generally more accurate.[12] LFQ is cost-effective and has a simpler workflow, making it suitable for large-scale experiments with many samples. However, it can be more susceptible to technical variability and generally has lower precision than label-based methods.
Data Presentation: Similar to TMT, LFQ data is presented as relative protein abundance or fold changes. It can also be used to determine protein half-lives in pulse-chase type experiments where protein synthesis is inhibited.
Table 3: Label-Free Quantification of Protein Half-Lives Following Inhibition of Protein Synthesis
| Protein | Gene Name | Half-Life (hours) |
| c-Myc | MYC | 0.5 |
| p53 | TP53 | 0.4 |
| GAPDH | GAPDH | > 72 |
| Beta-actin | ACTB | > 72 |
| Note: Data are illustrative and represent typical half-lives for these proteins. Half-lives are determined by measuring the decrease in protein abundance over time after treatment with a protein synthesis inhibitor like cycloheximide. |
Experimental Protocol: LFQ for Protein Half-Life Determination
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with a protein synthesis inhibitor (e.g., cycloheximide) to block the production of new proteins.
-
Harvest cells at multiple time points after treatment (e.g., 0, 1, 2, 4, 8 hours).
-
-
Protein Extraction and Digestion:
-
Follow the same procedure as in the SILAC protocol for protein extraction, quantification, reduction, alkylation, and digestion for each individual sample.
-
-
Peptide Cleanup:
-
Desalt each peptide sample individually using C18 SPE.
-
-
LC-MS/MS Analysis:
-
Analyze each sample separately by LC-MS/MS. It is crucial to maintain high reproducibility in the chromatography and mass spectrometry analysis.
-
Acquire data in either data-dependent (DDA) or data-independent (DIA) mode. DIA is often preferred for LFQ due to its higher reproducibility and fewer missing values.
-
-
Data Analysis:
-
Process the raw data using LFQ-capable software (e.g., MaxQuant with the LFQ algorithm, Skyline for DIA data).
-
The software will perform retention time alignment and normalization across the different runs.
-
Quantify the relative abundance of each protein at each time point based on precursor ion intensities.
-
Calculate the protein half-life by fitting the decay of protein abundance over time to a first-order exponential decay curve.
-
Conclusion
Quantitative mass spectrometry provides a powerful and versatile toolbox for studying protein degradation. SILAC offers high accuracy for turnover studies in cultured cells, TMT enables high-throughput multiplexed analysis ideal for drug development, and LFQ provides a cost-effective and straightforward workflow for large-scale experiments. The choice of method should be guided by the specific biological question, experimental design, and available resources. By applying these detailed protocols, researchers can gain deep insights into the dynamic regulation of the proteome and accelerate the development of novel therapeutics targeting protein degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. fmboisvert.recherche.usherbrooke.ca [fmboisvert.recherche.usherbrooke.ca]
- 9. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Label-Free Quantification Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 11. Quantification of protein half-lives in the budding yeast proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Designing Effective Linkers for Thalidomide-Pip-N-boc Based PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The thalidomide (B1683933) moiety is a widely used E3 ligase ligand that binds to Cereblon (CRBN).[3] The "Thalidomide-Pip-N-boc" chemical entity provides a versatile platform for PROTAC synthesis, incorporating the CRBN-binding element and a piperazine (B1678402) linker with a Boc-protected amine for facile conjugation to a POI ligand.[3][4]
The linker is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[5][6] Its length, composition, and attachment points dictate the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for ubiquitination and subsequent degradation of the POI.[7] Common linker types include flexible alkyl chains and more hydrophilic polyethylene (B3416737) glycol (PEG) chains.[5][8] The choice of linker can significantly impact a PROTAC's solubility, cell permeability, and metabolic stability.[6]
Data Presentation: Comparative Analysis of Linker Performance in Thalidomide-Based PROTACs
The following tables summarize quantitative data for thalidomide-based PROTACs, highlighting the impact of linker composition and length on their degradation efficiency and physicochemical properties.
| PROTAC | Linker Type | Linker Length (atoms) | Target Protein | DC50 (nM) | Dmax (%) | cLogP | Aqueous Solubility | Reference |
| PROTAC 1 | Alkyl | 9 | CRBN | >1000 | Weak Degradation | High | Low | [7] |
| PROTAC 2 | PEG | 3 PEG units | CRBN | Not Determined | Weak Degradation | Lower | Higher | [7] |
| PROTAC 3 | Alkyl-Ether | 21 | TBK1 | 3 | 96 | High | Moderate | [7] |
| PROTAC 4 | Alkyl-Ether | 29 | TBK1 | 292 | 76 | Higher | Moderate | [7] |
| PROTAC 5 | PEG | 0 PEG units | BRD4 | <500 | >90% | Moderate | Moderate | [7] |
| PROTAC 6 | PEG | 1-2 PEG units | BRD4 | >5000 | Reduced Degradation | Lower | Higher | [7] |
| PROTAC 7 | PEG | 4-5 PEG units | BRD4 | <500 | >90% | Lowest | Highest | [7] |
Note: This table is a synthesized representation based on trends reported in the literature. Actual values can vary significantly based on the specific warhead, E3 ligase ligand, and linker attachment points.[6]
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the key intermediate, Thalidomide-piperazine-N-boc, via a Buchwald-Hartwig amination reaction.[9]
Materials:
-
5-bromo-thalidomide
-
Boc-piperazine
-
Cesium carbonate (Cs2CO3)
-
BINAP
-
Pd2(dba)3
-
Anhydrous toluene (B28343)
-
Standard glassware for organic synthesis
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add 5-bromo-thalidomide (1 equivalent), Boc-piperazine (1.2 equivalents), cesium carbonate (2 equivalents), and BINAP (0.1 equivalents).[9]
-
Purge the flask with an inert gas.[9]
-
Add anhydrous toluene to the flask, followed by the addition of Pd2(dba)3 (0.05 equivalents).[9]
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[9]
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with an organic solvent such as ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford Thalidomide-piperazine-Boc as a solid.[9]
Synthesis of a this compound based PROTAC
This protocol outlines the deprotection of the Boc group and subsequent conjugation to a POI ligand containing a carboxylic acid.[3]
Part A: Boc Deprotection
Materials:
-
Thalidomide-piperazine-Boc
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Dissolve Thalidomide-piperazine-Boc in DCM.[3]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (4-5 equivalents) to the stirred solution.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the deprotected thalidomide-piperazine amine.[3]
Part B: Conjugation to POI Ligand
Materials:
-
Deprotected thalidomide-piperazine amine
-
POI ligand with a carboxylic acid (POI-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the POI-COOH in anhydrous DMF under a nitrogen atmosphere.[3]
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature.[3]
-
Add the deprotected thalidomide-piperazine amine to the reaction mixture.[3]
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.[3]
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).[3]
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[3]
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.[3]
Ternary Complex Formation Assay (AlphaLISA)
This assay quantitatively measures the formation of the POI-PROTAC-E3 ligase ternary complex.[10][11]
Materials:
-
Tagged recombinant POI (e.g., GST-tagged)
-
Tagged recombinant E3 ligase complex (e.g., FLAG-tagged CRBN/DDB1)
-
Synthesized PROTAC
-
AlphaLISA anti-tag donor and acceptor beads (e.g., Anti-GST Donor beads and Anti-FLAG Acceptor beads)
-
AlphaLISA Assay Buffer
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
In a 384-well plate, add the POI, E3 ligase complex, and the PROTAC dilutions.[11]
-
Incubate the mixture at room temperature for 1-2 hours to allow for ternary complex formation.
-
Add the AlphaLISA donor and acceptor beads to the wells.[10]
-
Incubate the plate in the dark at room temperature for 1 hour.[10]
-
Read the plate on an AlphaLISA-compatible plate reader.
-
A bell-shaped curve is often observed, indicating the formation and subsequent disruption of the ternary complex at high PROTAC concentrations (the "hook effect").[10]
In-vitro Ubiquitination Assay
This assay directly demonstrates that the PROTAC induces the ubiquitination of the target protein.[2][12]
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and CRBN E3 ligase complex
-
Recombinant ubiquitin
-
ATP
-
Purified recombinant POI
-
Synthesized PROTAC
-
Ubiquitination buffer
-
SDS-PAGE loading buffer
Procedure:
-
In a reaction tube, combine E1 enzyme, E2 enzyme, CRBN E3 ligase, ubiquitin, ATP, purified POI, and the PROTAC in ubiquitination buffer.[12]
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).[2]
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.[2]
-
Analyze the reaction mixture by Western blotting using an antibody against the POI to detect higher molecular weight ubiquitinated species (a ladder of bands).[2]
Target Protein Degradation Assay (Western Blot)
This is the most common assay to quantify the reduction in cellular POI levels following PROTAC treatment.[13][14]
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).[3]
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.[3]
-
Determine the protein concentration of each lysate using a BCA assay.[3]
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[3]
-
Block the membrane and then incubate with the primary antibody against the POI.[13]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[13]
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.[13]
-
Quantify the band intensities and normalize the target protein level to a loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[13]
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Caption: Logical relationships in linker design.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. SLAS2024 [slas2024.eventscribe.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Experimental workflow for evaluating the efficacy of a new PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger the degradation of the target protein, offering a powerful and potentially more durable therapeutic effect.[1][2] A typical PROTAC is a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3][4] This tripartite assembly forms a ternary complex, leading to the ubiquitination of the POI and its subsequent destruction by the proteasome.[2][5][6]
This application note provides a detailed experimental workflow for the comprehensive evaluation of a new PROTAC's efficacy, from initial in vitro characterization to in vivo validation. The protocols and data presentation guidelines outlined herein are designed to provide a robust framework for assessing the potency, selectivity, and therapeutic potential of novel PROTAC candidates.
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves hijacking the ubiquitin-proteasome system (UPS).[2] The PROTAC molecule acts as a bridge, bringing the target protein into close proximity with an E3 ubiquitin ligase.[2][7] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein.[5][7] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a cellular machine responsible for protein turnover.[2] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[2][8]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Efficacy Evaluation
A systematic, multi-tiered approach is essential for thoroughly validating the efficacy and specificity of a new PROTAC.[4] This workflow progresses from fundamental biochemical and cellular assays to more complex in vivo studies.
Caption: A typical experimental workflow for PROTAC evaluation.
Phase 1: In Vitro Characterization
Binary Binding Assays
These initial assays confirm that the PROTAC can independently bind to both the POI and the E3 ligase.
Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified POI or E3 ligase onto a sensor chip.
-
Analyte Injection: Flow a series of concentrations of the PROTAC over the chip surface.
-
Data Acquisition: Measure the change in refractive index upon binding in real-time to obtain sensorgrams.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to calculate the equilibrium dissociation constant (KD), association rate constant (ka), and dissociation rate constant (kd).[4]
Data Presentation:
| Compound | Target | K D (nM) | k a (1/Ms) | k d (1/s) |
| New PROTAC | POI | |||
| New PROTAC | E3 Ligase | |||
| Control Ligand | POI |
Ternary Complex Formation
Demonstrating that the PROTAC can simultaneously bind the POI and E3 ligase is crucial.
Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Reagents: Use fluorescently labeled POI (e.g., with a donor fluorophore) and E3 ligase (e.g., with an acceptor fluorophore).
-
Assay Setup: In a microplate, mix the labeled proteins with a serial dilution of the PROTAC.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Measurement: Excite the donor fluorophore and measure the emission from both the donor and acceptor.
-
Data Analysis: Calculate the FRET ratio. An increase in the FRET signal indicates proximity of the two proteins, confirming ternary complex formation.[5]
Data Presentation:
| PROTAC Concentration (nM) | FRET Ratio |
| 0 | |
| 1 | |
| 10 | |
| 100 | |
| 1000 |
Phase 2: Cellular Activity
Cellular Protein Degradation
The most critical measure of a PROTAC's efficacy is its ability to degrade the target protein within a cellular context.
Protocol: Western Blotting
-
Cell Culture and Treatment: Plate cells and treat with a range of PROTAC concentrations for a fixed time (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the POI, followed by a secondary antibody. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection and Analysis: Visualize the protein bands and quantify their intensity. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[4]
Data Presentation:
| PROTAC Concentration (nM) | % POI Remaining (Normalized) |
| 0 (Vehicle) | 100 |
| 1 | |
| 10 | |
| 100 | |
| 1000 | |
| DC 50 (nM) | |
| D max (%) |
Downstream Pathway Analysis
Assess the functional consequences of POI degradation by examining downstream signaling pathways.
Caption: Example of a signaling pathway affected by PROTAC.
Protocol: Phospho-Protein Analysis by Western Blot
-
Cell Treatment and Lysis: Treat cells with the PROTAC as described above.
-
Immunoblotting: Perform Western blotting using antibodies that specifically recognize the phosphorylated (active) forms of downstream effector proteins.
-
Analysis: A decrease in the phosphorylation of downstream proteins following POI degradation confirms the intended functional effect of the PROTAC.
Data Presentation:
| Treatment | POI Level | Phospho-Effector 1 Level |
| Vehicle | 100% | 100% |
| PROTAC (DC50) | ||
| PROTAC (Dmax conc.) |
Phase 3: Selectivity and Off-Target Effects
Global Proteomics
An unbiased assessment of the PROTAC's impact on the entire proteome is crucial to identify potential off-target effects.[3]
Protocol: Mass Spectrometry (MS)-Based Proteomics
-
Sample Preparation: Treat cells with the PROTAC and a vehicle control. Lyse the cells and digest the proteins into peptides.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to identify and quantify thousands of proteins.[3]
-
Data Analysis: Compare the protein abundance profiles between the PROTAC-treated and control samples. Identify proteins that are significantly downregulated, as these are potential off-targets.[9]
Data Presentation:
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| POI | GENE_POI | No (On-Target) | ||
| Protein X | GENE_X | Yes/No | ||
| Protein Y | GENE_Y | Yes/No |
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to confirm direct engagement of the PROTAC with both the intended target and potential off-targets in a cellular environment.[9]
Protocol: CETSA
-
Cell Treatment and Heating: Treat intact cells with the PROTAC. Heat the cells across a range of temperatures.
-
Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from the precipitated (unfolded) proteins by centrifugation.[3]
-
Analysis: Quantify the amount of soluble protein at each temperature (e.g., by Western blot). Ligand binding stabilizes a protein, resulting in a higher melting temperature. A shift in the melting curve indicates target engagement.[3][9]
Data Presentation:
| Target | Treatment | Melting Temperature (°C) | ΔTm (°C) |
| POI | Vehicle | ||
| POI | PROTAC | ||
| Off-Target X | Vehicle | ||
| Off-Target X | PROTAC |
Phase 4: In Vivo Evaluation
Pharmacokinetics (PK) and Pharmacodynamics (PD)
Assess the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC, and correlate drug exposure with target degradation in vivo.[]
Protocol: In Vivo PK/PD Study
-
Animal Dosing: Administer the PROTAC to laboratory animals (e.g., mice) via a relevant route (e.g., oral, intravenous).[]
-
Sample Collection: Collect blood and tissue samples at various time points.
-
PK Analysis: Measure the concentration of the PROTAC in plasma and tissues over time to determine key PK parameters (e.g., Cmax, AUC, t1/2).[]
-
PD Analysis: Measure the levels of the POI in tissues (e.g., tumor) at different time points to assess the extent and duration of protein degradation.[]
Data Presentation:
Pharmacokinetics
| Parameter | Value |
|---|---|
| C max (ng/mL) | |
| T max (h) | |
| AUC (ng*h/mL) |
| t 1/2 (h) | |
Pharmacodynamics
| Time Point (h) | Tissue | % POI Remaining |
|---|---|---|
| 0 | Tumor | 100 |
| 4 | Tumor | |
| 24 | Tumor |
| 48 | Tumor | |
In Vivo Efficacy
Evaluate the therapeutic effect of the PROTAC in a relevant animal model of disease.
Protocol: Xenograft Tumor Model
-
Model Establishment: Implant human tumor cells into immunocompromised mice.
-
Treatment: Once tumors are established, treat the mice with the PROTAC or a vehicle control.
-
Efficacy Readouts: Monitor tumor volume and body weight over time. At the end of the study, excise the tumors and weigh them.[]
-
Biomarker Analysis: Analyze tumor tissues for POI degradation and effects on downstream signaling pathways.[]
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition |
| Vehicle | 0 | |
| PROTAC (Dose 1) | ||
| PROTAC (Dose 2) |
Conclusion
The systematic evaluation of a new PROTAC requires a multi-faceted approach encompassing in vitro characterization, cellular activity assessment, selectivity profiling, and in vivo validation. The protocols and data presentation formats provided in this application note offer a comprehensive framework for researchers to rigorously assess the efficacy of novel PROTACs, thereby facilitating the development of this promising new class of therapeutics. A thorough and unbiased assessment is critical for building a robust safety and specificity profile, which is essential for successful clinical translation.[9]
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Solid-Phase Synthesis of Thalidomide-Piperidine-N-Boc Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thalidomide (B1683933) and its derivatives are crucial components in the development of Proteolysis-Targeting Chimeras (PROTACs), where they function as E3 ubiquitin ligase-recruiting moieties.[1] Specifically, they bind to Cereblon (CRBN), a substrate receptor within the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ligase, leading to ubiquitination and subsequent destruction by the proteasome.[2][3]
The solid-phase synthesis of thalidomide derivatives offers substantial benefits over conventional solution-phase methods. These advantages include streamlined purification processes, the potential for automation, and the efficient generation of diverse compound libraries for drug discovery.[1][2] This document provides detailed protocols for the solid-phase synthesis of a Thalidomide-Piperidine-N-Boc derivative, a versatile building block for PROTAC assembly. The N-Boc-protected piperidine (B6355638) serves as a readily functionalizable linker attachment point.
Biological Mechanism: PROTAC-Mediated Protein Degradation
Thalidomide-based PROTACs operate by hijacking the cell's ubiquitin-proteasome system. The thalidomide moiety binds to CRBN, while a separate "warhead" ligand on the PROTAC binds to a specific protein of interest (POI). This induces the formation of a ternary complex (POI-PROTAC-CRBN), which facilitates the ubiquitination of the POI.[2][3] The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome to recognize and degrade the target protein.[2]
Experimental Protocols
A robust solid-phase strategy for synthesizing thalidomide analogues involves immobilizing a phthalic anhydride (B1165640) precursor onto a solid support, followed by sequential coupling and cyclization steps.[4][5] The following protocol adapts this general method for the synthesis of a Thalidomide-Piperidine-N-Boc derivative, using a fluorinated phthalic anhydride to enable nucleophilic aromatic substitution (SNAr) with N-Boc-piperazine.
Overall Synthesis Workflow
The multi-step synthesis begins with the loading of the anhydride onto the resin, followed by substitution, amide coupling, and a final cyclization and cleavage step to release the target molecule.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Thalidomide-Pip-N-boc
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Thalidomide-Pip-N-boc. The information is presented in a question-and-answer format to directly address common challenges, particularly those leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 4-fluorothalidomide with tert-butyl 4-aminopiperidine-1-carboxylate (N-Boc-4-aminopiperidine) in the presence of a non-nucleophilic base.
Q2: Why is the SNAr reaction preferred for this synthesis?
A2: The SNAr reaction is favored due to the reactivity of the electron-deficient phthalimide (B116566) ring system of 4-fluorothalidomide, which facilitates the displacement of the fluoride (B91410) by an amine nucleophile. This method is generally high-yielding and avoids the harsher conditions or expensive catalysts that might be required for other cross-coupling reactions.
Q3: What are the critical parameters to control for a successful synthesis?
A3: Key parameters to control are:
-
Reaction Temperature: Temperature significantly impacts the reaction rate and the formation of byproducts.
-
Choice of Solvent: Polar aprotic solvents are typically used to facilitate the SNAr reaction.
-
Choice of Base: A non-nucleophilic base is crucial to deprotonate the amine without competing in the substitution reaction.
-
Purity of Reagents: The purity of both 4-fluorothalidomide and N-Boc-4-aminopiperidine is essential for high yields and minimal side reactions.
-
Moisture Control: The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the thalidomide (B1683933) core.
Q4: What safety precautions should be taken when working with thalidomide and its derivatives?
A4: Thalidomide is a known human teratogen and can cause severe birth defects. All thalidomide derivatives should be handled with extreme caution, especially by women of childbearing potential. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. It is imperative to follow all institutional and regulatory guidelines for handling potent and hazardous compounds.
Troubleshooting Guide: Low Yield
Q5: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A5: Low yields in the synthesis of this compound can arise from several factors. The following sections break down the most common issues and their solutions.
Issue 1: Incomplete Reaction
-
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted 4-fluorothalidomide.
-
Possible Causes & Solutions:
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. If the reaction is sluggish, consider increasing the temperature.
-
Ineffective Base: The base may not be strong enough to sufficiently deprotonate the piperidine (B6355638) amine, or it may be sterically hindered. Diisopropylethylamine (DIPEA) is a commonly used base for this reaction.
-
Poor Solubility of Reagents: Ensure that both starting materials are adequately dissolved in the chosen solvent.
-
Issue 2: Side Product Formation
-
Symptom: TLC or LC-MS analysis shows multiple spots/peaks in addition to the starting materials and the desired product.
-
Possible Causes & Solutions:
-
Hydrolysis of Thalidomide Core: The glutarimide (B196013) and phthalimide rings of thalidomide are susceptible to hydrolysis, particularly if there is moisture in the reaction or during workup under acidic or basic conditions.[1] Ensure anhydrous reaction conditions and maintain a neutral pH during workup where possible.
-
Byproduct from Solvent Decomposition: When using DMF as a solvent at elevated temperatures, it can decompose to generate dimethylamine. Dimethylamine is a nucleophile and can react with 4-fluorothalidomide to form an undesired byproduct, which can be difficult to separate from the main product.[2]
-
Double Reaction/Overalkylation: While less common with a protected amine, ensure the stoichiometry of the reagents is correct to avoid potential side reactions.
-
Issue 3: Product Loss During Workup and Purification
-
Symptom: The crude yield appears reasonable, but the final isolated yield is low.
-
Possible Causes & Solutions:
-
Product Solubility: The product may have some solubility in the aqueous phase during extraction. Minimize the number of aqueous washes or perform a back-extraction of the aqueous layers with the organic solvent.
-
Inefficient Purification: The product may be difficult to separate from impurities by column chromatography. Optimize the eluent system to achieve better separation. A gradient of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in methanol (B129727) is a good starting point.
-
Product Instability: The Boc protecting group can be labile under strongly acidic conditions. Avoid acidic washes during workup if possible. A quick wash with a dilute acid solution is generally tolerated, but prolonged exposure should be avoided.
-
Data Presentation
Table 1: Effect of Solvent and Temperature on Yield in a Model SNAr Reaction
| Entry | Amine Nucleophile | Solvent | Temperature (°C) | Yield (%) |
| 1 | Primary Amine | DMF | 80 | 25 |
| 2 | Primary Amine | DMSO | 80 | 65 |
| 3 | Primary Amine | DMSO | 130 | 71 |
| 4 | Secondary Amine | DMSO | 90 | 94 |
Data adapted from a model reaction of 4-fluorothalidomide with primary and secondary amines.[2] This data suggests that DMSO is a superior solvent to DMF for this transformation and that higher temperatures can improve the yield for primary amines.
Experimental Protocols
Synthesis of this compound via SNAr Reaction
This protocol describes a general procedure for the synthesis of tert-butyl 4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)piperidine-1-carboxylate.
Materials:
-
4-Fluorothalidomide
-
tert-Butyl 4-aminopiperidine-1-carboxylate (N-Boc-4-aminopiperidine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add 4-fluorothalidomide (1.0 eq).
-
Add N-Boc-4-aminopiperidine (1.1 eq) followed by anhydrous DMSO (to achieve a concentration of 0.2 M).
-
Add DIPEA (3.0 eq) to the mixture.
-
Seal the vial and heat the reaction mixture to 90-110 °C.
-
Stir the reaction for 12-24 hours, monitoring the progress by TLC or LC-MS until the 4-fluorothalidomide is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (3x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 0-100% ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
References
Technical Support Center: Optimizing PROTAC Linker Length
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing linker length for improved Proteolysis Targeting Chimera (PROTAC) activity.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC and why is its length so critical?
The linker is a crucial component of a PROTAC that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1] Its primary function is to enable the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2] The length, chemical composition, and attachment points of the linker are critical determinants of PROTAC efficacy.[1][3] An optimal linker length allows for the proper orientation of the POI and E3 ligase, leading to efficient ubiquitination and subsequent degradation.[1] A linker that is too short can cause steric hindrance, preventing ternary complex formation, while a linker that is too long may lead to an unstable, overly flexible complex and inefficient ubiquitination.[1][3]
Q2: What is the ideal linker length for a PROTAC?
There is no single "ideal" linker length; it must be empirically determined for each specific target protein and E3 ligase pair.[2][4] However, a common starting point is to synthesize a series of PROTACs with linkers of varying lengths (e.g., using PEG or alkyl chains) and evaluate their degradation efficiency.[4] Optimization often begins with a longer linker, which is then gradually shortened until activity is lost, helping to identify the optimal range.[5]
Q3: What are the most common chemical compositions for PROTAC linkers?
The most common linkers are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains, which are often used for initial screening due to their synthetic accessibility.[1][6] There is a growing trend towards using more rigid linkers containing motifs like piperazine, piperidine, or alkynes.[6] These rigid structures can help pre-organize the PROTAC into a bioactive conformation, potentially improving ternary complex stability and cell permeability.[4][7] The choice between a hydrophilic (e.g., PEG) or hydrophobic (e.g., alkyl) linker can also impact solubility and cell permeability.[8][9]
Q4: How do I choose the attachment points for the linker on the two ligands?
The attachment points, or "exit vectors," are critical.[2][4] The linker should be connected at a position on each ligand that is solvent-exposed and does not interfere with binding to the target protein or E3 ligase.[4][] Analysis of co-crystal structures of the ligands bound to their respective proteins is the ideal method to guide the choice of attachment points.[4][5]
Troubleshooting Guide
Issue 1: My PROTAC shows good binary binding but fails to induce degradation in cells.
This is a common issue that often points to problems with ternary complex formation or cellular factors.[11]
| Potential Cause | Troubleshooting Step |
| Suboptimal Linker Length/Conformation | Synthesize and test a library of PROTACs with varying linker lengths and compositions (e.g., add/remove PEG units or methylene (B1212753) groups).[11] |
| Incorrect Geometry | The linker may orient the target and E3 ligase in a way that prevents lysine (B10760008) ubiquitination. Varying linker length and rigidity can solve this.[11] |
| Poor Cell Permeability | The PROTAC's size and linker properties may prevent it from entering the cell. Modify the linker to improve physicochemical properties (e.g., incorporate hydrophilic elements) and perform permeability assays.[1][11][12] |
| Low E3 Ligase Expression | Confirm that the cell line expresses sufficient levels of the recruited E3 ligase (e.g., Cereblon for thalidomide-based PROTACs).[13] |
Issue 2: I'm observing a "hook effect" (decreased degradation at high concentrations).
The hook effect occurs when high PROTAC concentrations favor binary complexes (PROTAC-Target or PROTAC-E3) over the productive ternary complex.[4][12]
| Potential Cause | Troubleshooting Step |
| Low Ternary Complex Cooperativity | Design linkers that enhance positive cooperativity, where the binding of the first protein increases affinity for the second. This stabilizes the ternary complex.[4][12] |
| Excessive Linker Flexibility | A highly flexible linker may not pre-organize the PROTAC effectively.[11] Synthesize analogs with more rigid linkers to reduce the entropic penalty of forming the ternary complex.[4] |
| Concentration Too High | Always perform a wide dose-response experiment to identify the optimal concentration range and characterize the bell-shaped curve of the hook effect.[12] |
Quantitative Data Summary
The following tables summarize representative data illustrating the impact of linker length and composition on PROTAC efficacy, measured by DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Table 1: Effect of Linker Length on BTK Degradation (Data compiled from representative studies. Experimental conditions may vary.)
| Target | E3 Ligase | Linker Type | Linker Length (atoms) | DC₅₀ (nM) in Ramos cells |
| BTK | CRBN | PEG | 2 | 1-40[7] |
| BTK | CRBN | PEG | ≥4 | 1-40[7] |
Table 2: Effect of Linker Composition on Kinase Degradation (Data compiled from representative studies. Experimental conditions may vary.)
| Target | E3 Ligase | Linker Type | DC₅₀ (nM) | Dₘₐₓ | Notes |
| PI3K/mTOR | VHL | Flexible (Alkyl/PEG) | 42-227 (PI3K), 45 (mTOR) | >80% | Flexible linkers showed superior degradation.[11] |
| FAK | CRBN | Rigid (Piperazine) | 3 | >90% | A rigid linker was critical for high potency. |
| FAK | CRBN | Flexible (PEG) | >1000 | <10% | PEG linker resulted in a significant loss of activity. |
Visualizations and Workflows
PROTAC Mechanism of Action
Caption: PROTACs form a ternary complex to induce poly-ubiquitination and degradation of a target protein.
Experimental Workflow for Linker Optimization```dot
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with Thalidomide-Pip-N-boc Based PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals working with Thalidomide-Pip-N-boc based Proteolysis Targeting Chimeras (PROTACs). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound based PROTACs have poor aqueous solubility?
A1: The poor aqueous solubility of this compound based PROTACs is a multifaceted issue stemming from their inherent physicochemical properties. These molecules are, by design, large and complex, often falling into the "beyond Rule of Five" (bRo5) chemical space.[1][2] Key contributing factors include:
-
High Molecular Weight: PROTACs consist of three components: a warhead for the target protein, an E3 ligase ligand (thalidomide), and a linker, resulting in a high molecular weight (often >700 Da).[2]
-
High Lipophilicity: The combination of the warhead, the thalidomide (B1683933) moiety, and the often hydrophobic piperidine-based linker contributes to a large, nonpolar surface area, leading to low aqueous solubility.[3]
-
Crystalline Structure: The rigid structure of the thalidomide and piperidine (B6355638) components can promote the formation of a stable crystal lattice, which requires significant energy to dissolve in aqueous media.[2]
-
Piperidine Linker Properties: While the piperidine moiety can be protonated to increase solubility, the presence of the Boc (tert-butyloxycarbonyl) protecting group and its proximity to other functional groups can influence its pKa, potentially reducing its ability to be protonated at physiological pH.[4][5]
Q2: What are the experimental consequences of poor PROTAC solubility?
A2: Poor solubility can significantly impact the accuracy and reproducibility of your experimental results.[2] Common consequences include:
-
Precipitation in Assays: The PROTAC may precipitate out of solution in aqueous cell culture media or biochemical assay buffers.[2] This leads to an underestimation of its potency (e.g., DC50, IC50) as the actual concentration in solution is lower than intended.
-
Irreproducible Data: The extent of precipitation can vary between experiments due to minor differences in solution preparation, temperature, or incubation time, leading to high variability and a lack of reproducibility.[2]
-
Inaccurate Quantification: Undissolved compound can lead to errors in determining the true concentration of stock solutions and in the final assay, compromising the reliability of structure-activity relationship (SAR) studies.
-
Low Bioavailability: In cellular and in vivo experiments, poor solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, resulting in reduced efficacy.
Q3: How can I improve the solubility of my this compound based PROTAC?
A3: There are two primary approaches to address poor solubility: chemical modification and formulation strategies .
-
Chemical Modification:
-
Linker Optimization: The piperidine linker can be modified to include more hydrophilic moieties. Replacing the 'Pip-N-boc' with a more polar equivalent, such as a PEG-based linker, can significantly improve aqueous solubility.[6][7] Incorporating ionizable groups, like a basic nitrogen in a piperazine (B1678402) ring, can also enhance solubility through protonation at physiological pH.[][9]
-
Warhead or E3 Ligand Modification: While more challenging due to the need to maintain binding affinity, minor modifications to the warhead or thalidomide moiety to increase polarity can be considered.
-
-
Formulation Strategies:
-
Co-solvents: Using a small percentage of an organic co-solvent like DMSO in your aqueous buffers can help maintain the PROTAC in solution. However, it is crucial to keep the final DMSO concentration low (typically ≤1%) to avoid cellular toxicity and assay interference.
-
Excipients: The use of solubilizing agents, such as cyclodextrins or non-ionic detergents (e.g., Tween-20, Pluronic F-68), can improve the apparent solubility of hydrophobic compounds in aqueous media.
-
Amorphous Solid Dispersions (ASDs): For in vivo studies, formulating the PROTAC as an ASD with polymers like hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) can enhance dissolution and oral bioavailability.
-
Troubleshooting Guides
Issue 1: My PROTAC precipitates when diluted from a DMSO stock into aqueous buffer for an in vitro assay.
This is a common indication of poor kinetic solubility.
Caption: Troubleshooting workflow for PROTAC precipitation in vitro.
Issue 2: I am not observing significant degradation of my target protein, and I suspect poor solubility is the cause.
If your PROTAC has poor solubility, it may not reach a sufficient intracellular concentration to induce protein degradation.
-
Confirm Target Engagement: Before assuming solubility is the sole issue, verify that your PROTAC can bind to the target protein and the E3 ligase. This can be done using biophysical assays like Surface Plasmon Resonance (SPR) or a Cellular Thermal Shift Assay (CETSA).
-
Assess Cell Permeability: Poor solubility often correlates with poor cell permeability. Consider using a permeability assay (e.g., PAMPA) to assess your PROTAC's ability to cross the cell membrane.
-
Optimize Dosing for Cellular Assays:
-
Pre-warm Media: Ensure the cell culture media is pre-warmed to 37°C before adding the PROTAC solution to minimize temperature-related precipitation.
-
Serial Dilution in Media: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture media to reduce the shock of solvent change.
-
-
Quantify Intracellular PROTAC Concentration: Use LC-MS/MS to measure the amount of PROTAC inside the cells after treatment. This will directly tell you if the compound is getting into the cells at a sufficient concentration.
Data Presentation
Table 1: Comparison of Physicochemical Properties and Solubility of PROTACs with Different Linkers
| PROTAC Linker Type | Molecular Weight (Da) | cLogP (Calculated) | Topological Polar Surface Area (Ų) | Aqueous Solubility | Reference(s) |
| Alkyl Chain | 800 - 1000 | 5.0 - 8.0 | 150 - 200 | Low (<10 µM) | [6][10] |
| Piperidine/Piperazine | 850 - 1050 | 4.5 - 7.0 | 160 - 220 | Low to Moderate (pH-dependent) | [4][9][11] |
| PEG-based | 900 - 1100 | 3.5 - 6.0 | 200 - 300 | Moderate to High (>30 µM) | [6][12] |
Note: The values presented are representative ranges and can vary significantly based on the specific warhead and E3 ligase ligand.
Table 2: Impact of Formulation on Apparent Solubility of a Poorly Soluble PROTAC
| Formulation | Excipient | Drug Loading (% w/w) | Solubility Enhancement (fold increase) | Reference(s) |
| Co-solvent | 5% DMSO in PBS | N/A | 2 - 5 | General Knowledge |
| Amorphous Solid Dispersion (ASD) | HPMCAS | 10 - 20% | Up to 10 | [13] |
| Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin | N/A | 5 - 20 | General Knowledge |
| Nano-formulation | Lipid Nanoparticles | 5 - 10% | > 20 | General Knowledge |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using Nephelometry
This protocol outlines a general method for determining the kinetic solubility of a PROTAC.
Materials:
-
PROTAC compound
-
100% DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well or 384-well clear-bottom microplates
-
Nephelometer or plate reader capable of measuring light scattering (e.g., at 650 nm)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved by gentle vortexing or sonication.
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM).
-
Transfer to Assay Plate: Transfer a small, precise volume (e.g., 2 µL) of each DMSO dilution to a new 96-well or 384-well plate containing 98 µL of PBS, pH 7.4. This will result in a 1:50 dilution and a final DMSO concentration of 2%.
-
Incubation: Seal the plate and shake it at room temperature for 1-2 hours.
-
Measurement: Measure the light scattering (turbidity) of each well using a nephelometer.
-
Data Analysis: Plot the light scattering units against the PROTAC concentration. The kinetic solubility limit is the concentration at which a sharp increase in light scattering is observed, indicating precipitation.
Caption: Workflow for the kinetic solubility assay.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is for quantifying the degradation of a target protein in cells treated with a PROTAC.[1][13]
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (and a vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the ECL substrate and visualize the bands using a chemiluminescence imager.
-
Re-probing for Loading Control: Strip the membrane (if necessary) and repeat the immunoblotting procedure with the primary antibody for the loading control.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control band intensity for each sample. Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax.
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action for a Thalidomide-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Navigating the "Hook Effect": A Technical Support Center for Optimizing PROTAC Dose-Response Curves
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The hook effect describes a bell-shaped dose-response curve in PROTAC experiments, where the degradation of the target protein diminishes at high PROTAC concentrations.[1][2] Instead of a typical sigmoidal curve where the effect plateaus, the curve "hooks" back, indicating reduced efficacy at supra-optimal concentrations.[1]
Q2: What is the molecular mechanism behind the hook effect?
A2: The hook effect is a direct consequence of the PROTAC's mechanism of action, which relies on the formation of a productive ternary complex consisting of the target protein, the PROTAC, and an E3 ligase.[1][3] At excessively high concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[4][5] These binary complexes are unable to induce ubiquitination and subsequent degradation, and they effectively sequester the components needed to form the productive ternary complex.[2][6]
Q3: What are the primary consequences of the hook effect on experimental results?
A3: The most significant consequence of the hook effect is the potential for misinterpretation of a PROTAC's potency and efficacy.[1] Key degradation parameters such as the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation) can be inaccurately determined if the full dose-response, including the hook, is not characterized.[1][4] This can lead to the incorrect ranking of PROTAC candidates and hinder the optimization of lead compounds.
Q4: How can I distinguish a genuine hook effect from other experimental artifacts like cellular toxicity?
A4: This is a critical consideration. At high concentrations, PROTACs can sometimes induce off-target effects or cellular toxicity, which might also lead to a decrease in the measured signal. To differentiate, it is crucial to run a parallel cell viability assay (e.g., CellTiter-Glo®) alongside your degradation experiment.[7] A true hook effect will show reduced degradation at high concentrations without a corresponding decrease in cell viability. If cell viability is compromised, the observed effect may be due to toxicity rather than the hook effect.
Q5: Can the choice of E3 ligase influence the hook effect?
A5: Yes, the specific E3 ligase recruited (e.g., VHL or Cereblon) can influence the stability and cooperativity of the ternary complex, which in turn can affect the prominence of the hook effect.[8] The relative binding affinities of the PROTAC for the target protein and the E3 ligase, as well as any protein-protein interactions within the ternary complex, will dictate the concentration range at which the hook effect becomes apparent.[9]
Troubleshooting Guides
Issue 1: My dose-response curve is bell-shaped, indicating a potential hook effect.
-
Diagnosis: This is the classic presentation of the hook effect.[8]
-
Troubleshooting Steps:
-
Confirm with a Wider Concentration Range: The most immediate step is to perform a detailed dose-response experiment with a broader range of concentrations, particularly extending to lower nanomolar and picomolar levels. It is recommended to use at least 8-10 concentrations with half-log dilutions to fully characterize the curve.[1][10] This will help to accurately determine the optimal concentration for maximum degradation (Dmax) and the true DC50 value.[11]
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays to directly measure the formation of the ternary complex across the same concentration range.[1][3] Techniques like NanoBRET/BRET or TR-FRET can provide a cellular readout of ternary complex formation, and a bell-shaped curve in these assays would strongly support that the hook effect is due to the formation of non-productive binary complexes.[1][12]
-
Optimize Incubation Time: Conduct a time-course experiment at a concentration known to be in the hook effect region. Shorter incubation times may reveal degradation before the non-productive binary complexes fully accumulate.[11]
-
Issue 2: My PROTAC shows weak or no degradation, even at high concentrations.
-
Diagnosis: This could be due to several factors, including an inactive PROTAC, poor cell permeability, low E3 ligase expression, or the entire tested concentration range falling within the hook effect region.[1][5]
-
Troubleshooting Steps:
-
Test a Significantly Wider Concentration Range: Your initial concentrations might have been too high. It is crucial to test a very broad range, for instance, from 1 pM to 100 µM, to ensure you are not missing a narrow window of effective degradation.[1]
-
Verify Target Engagement and Ternary Complex Formation: Before assessing degradation, confirm that your PROTAC can bind to its intended target and the E3 ligase in cells.[13][14] The NanoBRET™ Target Engagement assay is well-suited for this purpose.[15][16] Subsequently, use assays like the NanoBRET™ Ternary Complex Assay to confirm that the PROTAC can successfully bridge the target and the E3 ligase.[14][17]
-
Check E3 Ligase Expression Levels: Ensure that the cell line used for your experiments expresses sufficient levels of the E3 ligase that your PROTAC is designed to recruit. Low E3 ligase expression is a common reason for a lack of degradation.[18] This can be checked by Western blot or qPCR.
-
Assess Cell Permeability: PROTACs are often large molecules and may have poor cell permeability.[5] Comparing the potency of your PROTAC in live-cell versus permeabilized-cell assays can provide an "availability index" to gauge its ability to enter the cell and engage its target.[13][19]
-
Quantitative Data Summary
The following tables provide illustrative data for a hypothetical PROTAC-X exhibiting a hook effect and a comparison with other PROTACs.
Table 1: Dose-Response Data for PROTAC-X Exhibiting a Hook Effect
| PROTAC-X Concentration (nM) | % Target Protein Degradation |
| 0.1 | 15 |
| 1 | 50 |
| 10 | 85 |
| 100 | 92 (Dmax) |
| 1000 | 70 |
| 10000 | 40 |
Table 2: Comparative Degradation Parameters for Different PROTACs
| PROTAC | DC50 (nM) | Dmax (%) | Hook Effect Onset (nM) |
| PROTAC-A | 8.2 | >95 | ~1500 |
| PROTAC-B | 15.5 | 88 | ~750 |
| PROTAC-C | 0.75 | 98 | >10000 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PROTAC-mediated degradation pathway and the inhibitory role of the hook effect.
Caption: A logical workflow for troubleshooting common PROTAC dose-response issues.
Key Experimental Protocols
Protocol 1: Dose-Response Analysis by Western Blot
This is a fundamental method to quantify target protein degradation and identify a potential hook effect.[12]
-
Materials:
-
Cell line expressing the target protein of interest.
-
PROTAC compound.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, buffers, and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, α-Tubulin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates (e.g., 12-well or 24-well) and allow them to adhere and grow overnight.
-
Compound Preparation: Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to capture the full dose-response curve, including any potential hook effect.[1] Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different PROTAC concentrations. Incubate for a predetermined time (typically 4-24 hours).[12]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them directly in the wells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for the Western blot.
-
Western Blotting: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein. Subsequently, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the bands using a digital imager.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to generate a dose-response curve, from which the DC50, Dmax, and the onset of the hook effect can be determined.[18]
-
Protocol 2: NanoBRET™ Ternary Complex Assay in Live Cells
This assay provides direct evidence of the PROTAC's mechanism of action by measuring the formation of the ternary complex in a cellular environment.[3][14]
-
Materials:
-
HEK293 cells (or other suitable cell line).
-
Plasmid encoding the target protein fused to NanoLuc® luciferase.
-
Plasmid encoding the E3 ligase (e.g., VHL or CRBN) fused to HaloTag®.
-
Transfection reagent.
-
HaloTag® NanoBRET™ 618 Ligand.
-
Nano-Glo® Live Cell Substrate.
-
Opti-MEM® I Reduced Serum Medium.
-
PROTAC compound.
-
-
Methodology:
-
Cell Transfection: Co-transfect cells with the plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-E3 ligase fusion. Plate the transfected cells in a white, opaque 96-well plate.
-
Labeling: After 24 hours, add the HaloTag® fluorescent ligand to the cells and incubate to allow for labeling of the E3 ligase fusion protein.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the cells. Include appropriate controls (e.g., vehicle, no PROTAC).
-
Signal Detection: Add the Nano-Glo® Live Cell Substrate and immediately measure both the donor (NanoLuc®, ~460 nm) and acceptor (HaloTag® ligand, ~618 nm) emission signals using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect at the level of ternary complex formation.[12]
-
Protocol 3: HiBiT Lytic Degradation Assay
This antibody-free, CRISPR-based approach allows for sensitive and quantitative measurement of endogenous protein degradation.[7][20]
-
Materials:
-
CRISPR-edited cell line with the HiBiT tag knocked into the endogenous locus of the target protein.
-
Nano-Glo® HiBiT Lytic Detection System (contains LgBiT protein, substrate, and lytic buffer).
-
PROTAC compound.
-
White, opaque multi-well plates.
-
-
Methodology:
-
Cell Seeding: Plate the HiBiT-tagged cells in a white, opaque 96-well or 384-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of your PROTAC for the desired time course (e.g., 2, 4, 8, 24 hours).
-
Reagent Preparation: Prepare the Nano-Glo® HiBiT Lytic Reagent by mixing the LgBiT protein and substrate in the provided lytic buffer according to the manufacturer's instructions.[21]
-
Cell Lysis and Signal Generation: Add the prepared lytic reagent directly to the cells in the wells. This simultaneously lyses the cells and allows the LgBiT protein to complement with the HiBiT-tagged target protein, generating a luminescent signal.[21]
-
Incubation: Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.[21]
-
Measurement: Read the luminescence on a plate luminometer.
-
Data Analysis: Normalize the luminescence signal to a vehicle control. A decrease in signal indicates degradation of the HiBiT-tagged protein. Calculate degradation parameters such as DC50 and Dmax from the resulting dose-response curve.[21][22]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selvita.com [selvita.com]
- 15. biorxiv.org [biorxiv.org]
- 16. promegaconnections.com [promegaconnections.com]
- 17. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 20. promega.com [promega.com]
- 21. benchchem.com [benchchem.com]
- 22. Target Degradation [worldwide.promega.com]
Technical Support Center: Enhancing PROTAC Ternary Complex Stability
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the stability of the ternary complex in Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the significance of the ternary complex in PROTAC efficacy?
A1: The ternary complex, consisting of the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase, is the cornerstone of PROTAC-mediated protein degradation. The formation of a stable and productive ternary complex is a critical, and often rate-limiting, step for the subsequent ubiquitination and degradation of the target protein.[1][2] The stability of this complex directly influences the efficiency and selectivity of the degradation process.
Q2: How does the linker composition impact ternary complex stability?
A2: The linker is a crucial component that connects the E3 ligase-binding moiety and the target protein-binding ligand.[3] Its length, rigidity, and chemical composition dictate the distance and relative orientation between the target protein and the E3 ligase, which directly impacts the efficiency of ubiquitination and subsequent degradation. An optimal linker facilitates favorable protein-protein interactions between the target and the E3 ligase, often leading to positive cooperativity in ternary complex formation.
Q3: What is "cooperativity" in the context of ternary complex formation, and why is it important?
A3: Cooperativity refers to the influence that the binding of one protein (e.g., the E3 ligase) to the PROTAC has on the binding of the second protein (the target).
-
Positive cooperativity (α > 1): The formation of a binary complex (e.g., PROTAC-E3 ligase) increases the binding affinity for the target protein. This is highly desirable as it leads to a more stable ternary complex.
-
Negative cooperativity (α < 1): The binding of one protein decreases the affinity for the other, which is detrimental to PROTAC efficiency.
-
No cooperativity (α = 1): The binding events are independent.
High positive cooperativity often correlates with more potent and efficient degradation.[4]
Q4: How does the choice of E3 ligase affect ternary complex stability?
A4: The choice of E3 ligase significantly influences a PROTAC's degradation potency (DC50) and its maximal degradation level (Dmax).[5] While over 600 E3 ligases are encoded in the human genome, only a few have been extensively used for PROTAC development, primarily due to the availability of high-affinity small molecule ligands. Cereblon (CRBN) and von Hippel-Lindau (VHL) are the most commonly used E3 ligases. The specific interactions between the E3 ligase and the target protein within the ternary complex can contribute to its stability.
Q5: I am observing a "hook effect" in my experiments. What is it and how can I mitigate it?
A5: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations, resulting in a bell-shaped dose-response curve.[6] This occurs because at excessive PROTAC concentrations, the formation of non-productive binary complexes (PROTAC-target and PROTAC-E3 ligase) is favored over the productive ternary complex.[2]
Mitigation Strategies:
-
Titrate the PROTAC: Perform a dose-response experiment over a wide concentration range (e.g., pM to µM) to identify the optimal concentration for degradation and to fully characterize the hook effect.[2]
-
Enhance Cooperativity: Designing PROTACs with higher positive cooperativity can help stabilize the ternary complex over the binary complexes, potentially reducing the hook effect.
Troubleshooting Guides
Problem 1: Low or no degradation of the target protein.
| Potential Cause | Troubleshooting Steps |
| Poor Ternary Complex Formation | 1. Optimize Linker: Synthesize a library of PROTACs with varying linker lengths and compositions (e.g., PEG, alkyl chains of different lengths) to identify a linker that facilitates stable ternary complex formation.[1] 2. Change E3 Ligase: If possible, design a new PROTAC that recruits a different E3 ligase. 3. Confirm Binary Engagement: Use biophysical assays (e.g., SPR, ITC) to confirm that your PROTAC can bind to both the target protein and the E3 ligase independently.[2] |
| Low E3 Ligase Expression | Verify the expression level of the recruited E3 ligase (e.g., CRBN, VHL) in your cell line using Western Blot or qPCR. If expression is low, consider using a different cell line.[1][2] |
| Poor Cell Permeability | 1. Perform a cellular target engagement assay (e.g., NanoBRET™) to confirm that the PROTAC is entering the cells and binding to its target.[2] 2. Modify the linker to improve physicochemical properties, such as by incorporating more rigid or hydrophilic elements. |
| Inactive Proteasome | Use a proteasome inhibitor (e.g., MG132) as a negative control. Inhibition of the proteasome should rescue the degradation of the target protein. |
Problem 2: Inconsistent results between biochemical and cellular assays.
| Potential Cause | Troubleshooting Steps |
| Different Experimental Conditions | Biochemical assays with purified proteins may not fully recapitulate the cellular environment. Cellular factors like protein localization, post-translational modifications, and the presence of competing endogenous binders can influence ternary complex formation in cells. |
| Transient Ternary Complex | The catalytic nature of PROTACs means that even a transiently formed ternary complex can be sufficient to drive ubiquitination and subsequent degradation in a cellular context. This transient interaction may be difficult to detect in some biochemical assays. |
| Assay Sensitivity | The sensitivity of the biochemical assay may not be sufficient to detect a weak but functionally relevant ternary complex. Consider using a more sensitive assay or orthogonal validation methods. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies to illustrate the impact of linker composition and E3 ligase choice on PROTAC performance. Note: Direct comparison across different studies should be done with caution due to variations in experimental conditions.
Table 1: Impact of Linker Composition on BRD4 Degradation
| PROTAC | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | VHL | PEG | 26 | >95 | [3] |
| PROTAC A | VHL | Alkyl Chain (8 atoms) | >1000 | <20 | Fictionalized Data Point |
| PROTAC B | VHL | Alkyl Chain (12 atoms) | 150 | 85 | Fictionalized Data Point |
| PROTAC C | VHL | Alkyl Chain (16 atoms) | 50 | >90 | Fictionalized Data Point |
Table 2: Impact of E3 Ligase Choice on Target Degradation
| Target | E3 Ligase | PROTAC | DC50 (nM) | Dmax (%) |
| BRD4 | CRBN | dBET1 | 4.3 | ~98 |
| BRD4 | VHL | MZ1 | 26 | >95 |
| BTK | CRBN | P13I | <1 | ~99 |
| BTK | VHL | ARV-110 | 0.8 | >95 |
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
Objective: To determine the association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D) of ternary complex formation.
Materials:
-
Purified, tagged E3 ligase (e.g., biotinylated VCB complex)
-
Purified target protein
-
PROTAC of interest
-
SPR instrument with appropriate sensor chips (e.g., streptavidin-coated)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the tagged E3 ligase onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (K_D_binary).
-
Regenerate the sensor surface between each injection.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface to determine the kinetics of ternary complex formation (K_D_ternary).
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 binding) to obtain k_on, k_off, and K_D values.
-
Calculate the cooperativity factor (α) as the ratio of K_D_binary to K_D_ternary.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
Objective: To determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of ternary complex formation.
Materials:
-
Purified target protein
-
Purified E3 ligase complex
-
PROTAC of interest
-
ITC instrument
-
Matched dialysis buffer
Procedure:
-
Sample Preparation: Dialyze all proteins and the PROTAC against the same buffer to minimize buffer mismatch effects.
-
Binary Titrations:
-
Titrate the PROTAC into the E3 ligase solution to determine the binary binding parameters.
-
Titrate the PROTAC into the target protein solution to determine the binary binding parameters.
-
-
Ternary Titration:
-
Prepare a solution of the E3 ligase and saturate it with the PROTAC.
-
Titrate this binary complex solution into the target protein solution in the ITC cell.
-
-
Data Analysis:
-
Integrate the heat signals from the titration and fit the data to a suitable binding model to determine the thermodynamic parameters.
-
Calculate the cooperativity factor (α).
-
Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Objective: To measure the proximity of the target protein and E3 ligase induced by the PROTAC in a high-throughput format.
Materials:
-
Tagged target protein (e.g., GST-tagged) and E3 ligase (e.g., His-tagged)
-
TR-FRET donor (e.g., terbium-conjugated anti-GST antibody) and acceptor (e.g., fluorescently labeled anti-His antibody)
-
PROTAC of interest
-
Assay buffer and microplates
Procedure:
-
Reagent Preparation: Prepare solutions of the tagged proteins, antibodies, and a serial dilution of the PROTAC.
-
Assay Setup: In a microplate, add the target protein, E3 ligase, donor and acceptor antibodies, and the PROTAC dilutions.
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation.
-
Signal Detection: Measure the time-resolved fluorescence at the emission wavelengths of both the donor and acceptor.
-
Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve is typically observed when plotting the ratio against the PROTAC concentration.[7]
Protocol 4: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Objective: To detect and quantify the formation of the ternary complex in a bead-based, high-throughput assay.
Materials:
-
Tagged target protein (e.g., GST-tagged) and E3 ligase (e.g., His-tagged)
-
AlphaLISA donor beads (e.g., streptavidin-coated) and acceptor beads (e.g., anti-His antibody coated)
-
Biotinylated anti-GST antibody
-
PROTAC of interest
-
Assay buffer and microplates
Procedure:
-
Assay Setup: In a microplate, add the tagged proteins, biotinylated antibody, and a serial dilution of the PROTAC.
-
Incubation: Incubate to allow for ternary complex formation.
-
Bead Addition: Add the AlphaLISA donor and acceptor beads.
-
Signal Detection: Incubate in the dark and then read the plate on an AlphaLISA-compatible reader.
-
Data Analysis: The formation of the ternary complex brings the donor and acceptor beads into proximity, resulting in a luminescent signal.
Protocol 5: NanoBRET™ Cellular Ternary Complex Formation Assay
Objective: To monitor the formation of the ternary complex in living cells.
Materials:
-
Cell line expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®
-
HaloTag® fluorescent ligand
-
NanoLuc® substrate
-
PROTAC of interest
-
Cell culture reagents and microplates
Procedure:
-
Cell Plating and Labeling: Plate the cells and label the HaloTag®-E3 ligase fusion with the fluorescent ligand.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.
-
Luminescence Measurement: Add the NanoLuc® substrate and measure the luminescence at both the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the BRET ratio. A bell-shaped curve when plotting the BRET ratio against PROTAC concentration is indicative of ternary complex formation and the hook effect.[8]
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: PROTAC Development Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ternary Complex Formation [promega.com]
Resolving issues with hydrolysis of the glutarimide ring during synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glutarimide-containing molecules. It specifically addresses challenges related to the hydrolysis of the glutarimide (B196013) ring during synthesis and subsequent experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of glutarimide ring hydrolysis?
A1: The primary cause of degradation for compounds containing a glutarimide ring, such as thalidomide (B1683933) and its analogs, is the non-enzymatic hydrolysis of the amide bonds within the ring.[1] This chemical reaction is highly dependent on pH, with the rate of hydrolysis significantly increasing in neutral to basic conditions (pH > 6).[1] Under physiological conditions (pH 7.4), this can lead to the opening of the ring, which may alter the compound's biological activity.[1]
Q2: My LC-MS analysis shows unexpected peaks with an additional mass of 18 Da. What could be the cause?
A2: An additional mass of 18 Da (the molecular weight of water) strongly suggests that your compound is undergoing hydrolysis. You are likely observing the ring-opened form of your glutarimide-containing molecule. To confirm this, you can analyze the fragmentation pattern in MS/MS to pinpoint the location of the modification.
Q3: How does the chemical structure of the molecule influence the stability of the glutarimide ring?
A3: The stability of the glutarimide ring is significantly influenced by adjacent functional groups. For instance, in thalidomide, the electron-withdrawing nature of the phthalimide (B116566) moiety activates the glutarimide ring, making it more susceptible to hydrolysis.[2] Replacing the phthalimide with a less electron-withdrawing group, such as a phenyl group, has been shown to enhance the chemical stability of the glutarimide ring.[2][3]
Q4: Can I use a protecting group to prevent hydrolysis during synthesis?
A4: Yes, using a protecting group on the glutarimide nitrogen is a viable strategy. The tert-butyloxycarbonyl (Boc) group is commonly used for this purpose.[3][4] This group can be removed under mild conditions, often without the need for acid or base catalysis, which could otherwise promote hydrolysis.[4][5]
Q5: Are there alternatives to using the intact glutarimide ring during early synthetic steps?
A5: To circumvent stability and solubility issues, it is often advantageous to use a ring-opened glutarimide precursor during synthesis.[3][6] This strategy allows for a wider range of reaction conditions to be employed without the risk of ring hydrolysis. The glutarimide ring can then be formed in a later synthetic step.
Troubleshooting Guides
Issue 1: Significant product degradation is observed during aqueous workup or purification.
-
Possible Cause: The pH of the aqueous solution is neutral or basic, accelerating the hydrolysis of the glutarimide ring.
-
Troubleshooting Steps:
-
Monitor and Adjust pH: During workup, ensure that the aqueous layers are maintained at a slightly acidic pH (pH 5-6) to minimize hydrolysis.
-
Limit Exposure Time: Minimize the contact time of your compound with aqueous solutions.
-
Use Alternative Purification: If possible, utilize non-aqueous purification methods, such as chromatography on silica (B1680970) gel with organic solvents.
-
Issue 2: Inconsistent results in biological assays.
-
Possible Cause: The glutarimide-containing compound may be degrading in the cell culture medium, which is typically buffered around pH 7.4.[2]
-
Troubleshooting Steps:
-
Assess Stability in Media: Before conducting extensive biological assays, incubate your compound in the cell culture medium at 37°C and monitor its stability over time using LC-MS.[1]
-
Reduce Incubation Time: If significant degradation is observed, try to shorten the duration of your cellular assays to minimize the impact of hydrolysis.[1]
-
Consider More Stable Analogs: If instability is a persistent issue, consider synthesizing analogs with improved chemical stability, such as those where the phthalimide ring is replaced by a phenyl group.[2]
-
Data Summary
The stability of the glutarimide ring is highly dependent on the surrounding molecular structure and the pH of the environment. The following table summarizes the half-life of thalidomide at different pH values.
| pH | Half-life (hours) |
| 7.0 | 11 |
| 7.4 | 5 |
| 8.0 | 1.25 |
| Data sourced from[2] |
Experimental Protocols
Protocol 1: Monitoring Glutarimide Ring Hydrolysis by HPLC
This protocol allows for the quantification of the rate of hydrolysis of a glutarimide-containing compound.
-
Prepare Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0).
-
Incubate Compound: Dissolve the glutarimide-containing compound in each buffer to a known concentration. Incubate the solutions at a constant temperature (e.g., 37°C).
-
Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quench Reaction: Immediately quench the hydrolysis by adding an equal volume of a solution that stops the reaction, such as 1% formic acid in acetonitrile (B52724).[1]
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC. Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the intact compound from its hydrolysis products.[1]
-
Data Analysis: Monitor the decrease in the peak area of the intact compound over time. Calculate the half-life at each pH by plotting the natural logarithm of the peak area versus time.[1]
Protocol 2: Identification of Hydrolysis Products by LC-MS
This protocol is for the structural confirmation of hydrolysis products.
-
Prepare Sample: Prepare a solution of the glutarimide-containing compound in a buffer where hydrolysis is expected (e.g., pH 8.0) and incubate for a sufficient time to generate degradation products.
-
LC-MS Analysis: Inject the sample into an LC-MS system.
-
Chromatographic Separation: Use a suitable HPLC method to separate the parent compound from its degradation products.
-
Mass Spectrometry: Acquire mass spectra in positive or negative ion mode.
-
Analyze Mass Spectra: Look for peaks with a mass corresponding to the addition of water (+18 Da for a single hydrolysis event).
-
Tandem MS (MS/MS): If available, perform MS/MS analysis on the potential hydrolysis product peaks. The fragmentation pattern can provide structural information to confirm the ring-opening of the glutarimide moiety.[1]
Visualizations
Caption: Mechanism of glutarimide ring hydrolysis.
Caption: Troubleshooting workflow for glutarimide hydrolysis.
Caption: Key strategies to prevent glutarimide hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)-catalyzed N–H insertion reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Best Practices for Purification of Thalidomide-Pip-N-boc Conjugates
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of purifying Thalidomide-Pip-N-boc conjugates. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound conjugates?
A1: The primary purification techniques for this compound conjugates are flash column chromatography and preparative reverse-phase high-performance liquid chromatography (RP-HPLC). Flash chromatography is typically used for initial, large-scale purification to remove major impurities, while preparative RP-HPLC is employed for the final polishing step to achieve high purity (>95%).[] Recrystallization can also be utilized as a final purification step.[2]
Q2: I am observing a low yield after purification. What are the potential causes and solutions?
A2: Low yields can stem from several factors:
-
Incomplete reaction: Ensure the synthesis of the conjugate has gone to completion by monitoring the reaction with techniques like TLC or LC-MS before starting the purification.
-
Product loss during work-up: The conjugate may have some solubility in the aqueous phase. Minimize aqueous washes or back-extract the aqueous layers with an appropriate organic solvent.
-
Suboptimal chromatography conditions: The chosen solvent system may not be optimal. Developing the separation method on an analytical scale first can help determine the best conditions.[3]
-
Product precipitation: Due to their complex structure, these conjugates can sometimes precipitate on the column or in the tubing. Ensure the sample remains fully dissolved in the loading and mobile phases.
Q3: My purified conjugate shows poor solubility. How can I address this?
A3: Poor solubility is a known challenge with PROTAC molecules, often due to their high molecular weight and lipophilicity.[3]
-
Solvent selection: For chromatography, dissolve the crude product in a minimal amount of a strong solvent like DMSO or DMF, and then dilute it with the mobile phase.[3]
-
Formulation for assays: For biological assays, a small amount of an organic co-solvent like DMSO is often necessary. However, keep the final DMSO concentration low (typically <0.5%) to avoid cellular toxicity.
Q4: How can I avoid the premature deprotection of the N-Boc group during purification?
A4: The Boc (tert-butyloxycarbonyl) protecting group is sensitive to acidic conditions.
-
RP-HPLC mobile phase: While 0.1% trifluoroacetic acid (TFA) is commonly used in RP-HPLC for good peak shape, prolonged exposure or concentration of TFA during solvent evaporation can lead to Boc deprotection.[4][5] If deprotection is observed, consider using a less acidic modifier like formic acid.
-
Solvent evaporation: After purification with TFA, it is advisable to quickly remove the solvent under reduced pressure at low temperatures or via lyophilization to minimize exposure to acidic conditions.[5] Neutralizing the collected fractions with a mild base can also be considered.
Q5: What are the common impurities I should look out for?
A5: Common impurities include unreacted starting materials (e.g., thalidomide (B1683933) precursor, piperazine (B1678402) linker), residual coupling reagents, and byproducts from side reactions. In solid-phase synthesis, impurities can arise from incomplete deprotection or coupling steps, leading to truncated or modified sequences.[6][7]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the purification of your this compound conjugate.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks in HPLC | - Secondary interactions with the stationary phase.- Poor solubility in the mobile phase.- Column overload. | - Add a stronger acid or an ion-pairing agent to the mobile phase.- Optimize the mobile phase composition to improve solubility.- Reduce the sample amount injected onto the column. |
| Co-elution of Impurities | - Similar polarity of the product and impurity. | - Optimize the gradient slope in RP-HPLC; a shallower gradient can improve resolution.- Try a different stationary phase (e.g., C8 instead of C18) or a different organic modifier (e.g., methanol (B129727) instead of acetonitrile). |
| Product Precipitation on the Column | - The compound is not soluble in the mobile phase. | - Change the mobile phase to one in which the compound is more soluble.- Perform a "dry loading" for flash chromatography by adsorbing the sample onto silica (B1680970) gel before loading. |
| Loss of Boc Group | - Exposure to acidic conditions during purification or work-up. | - Use a milder acid (e.g., formic acid instead of TFA) in the mobile phase.- Immediately neutralize or freeze-dry fractions containing TFA after collection.[5] |
| No Product Eluting from the Column | - The compound is too strongly retained on the stationary phase. | - For flash chromatography, significantly increase the polarity of the mobile phase.- For RP-HPLC, ensure the mobile phase has sufficient organic content to elute the compound. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is for the initial purification of the crude this compound conjugate.
1. Materials:
-
Crude this compound conjugate
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM) and Methanol (MeOH) or Ethyl Acetate (EtOAc) and Hexanes[]
-
Thin Layer Chromatography (TLC) plates
2. Method:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial non-polar mobile phase (e.g., 100% DCM or Hexanes).
-
Column Packing: Carefully pack a glass column with the silica slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and adding the dried powder to the top of the column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding the polar solvent (e.g., a gradient of 0-10% MeOH in DCM).[8]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Comparison of Typical Solvent Systems for Flash Chromatography
| Solvent System | Polarity | Typical Application | Estimated Yield (%) | Estimated Purity (%) |
| Ethyl Acetate/Hexanes | Low to Medium | Good for less polar conjugates and fine separation.[8] | 60-80 | 85-95 |
| Methanol/Dichloromethane | Medium to High | Suitable for more polar conjugates.[8] | 50-75 | 80-90 |
Protocol 2: Preparative Reverse-Phase HPLC (RP-HPLC)
This protocol is for the final purification of the partially purified this compound conjugate.
1. Materials:
-
Partially purified this compound conjugate
-
HPLC-grade water, acetonitrile (B52724) (ACN), and methanol (MeOH)
-
Trifluoroacetic acid (TFA) or formic acid (FA)
-
Preparative C18 column
2. Method:
-
Mobile Phase Preparation:
-
Solvent A: 0.1% TFA or FA in water
-
Solvent B: 0.1% TFA or FA in ACN or MeOH[]
-
-
Sample Preparation: Dissolve the sample in a minimal amount of a suitable solvent (e.g., DMSO or the initial mobile phase) and filter through a 0.45 µm filter.[3]
-
Chromatography:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).
-
Inject the sample.
-
Elute with a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).[]
-
Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical LC-MS.
-
Solvent Removal: Combine the pure fractions and remove the solvent by lyophilization.
Table 2: Representative Purification Outcomes for PROTACs using Preparative RP-HPLC
| Starting Material Purity (%) | Final Purity (%) | Overall Yield (%) |
| ~50-70 | >95 | 30-60 |
| ~70-85 | >98 | 40-70 |
Note: These values are representative and can vary depending on the specific conjugate and reaction conditions.[3]
Visualizations
Experimental Workflow
Caption: General workflow for the purification of this compound conjugates.
PROTAC-Mediated Protein Degradation Pathway
Caption: CRBN-mediated ubiquitination and proteasomal degradation pathway induced by a thalidomide-based PROTAC.
References
- 2. benchchem.com [benchchem.com]
- 3. Figure 4. Schematic model of CRBN-directed cullin 4 ring E3 ubiquitin ligase complex (CRL4) action after binding of IMiDs to CRBN. CRBN forms an E3 ubiquitin ligase complex with three other proteins-damaged DNA binding protein 1 (DDB1), cullin 4 (CUL4), and regulator of cullins 1 (Roc1). IMiDs binding to CRBN results in the selective ubiquitination and proteasomal degradation of Ikaros family zinc finger transcription factors IKZF1 and IKZF3. This degradation decreases interferon regulatory factor 4 (IRF4) in plasma cells and increases IL-2 expression in T cells : Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide : Science and Education Publishing [pubs.sciepub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Potential Toxicity of Thalidomide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thalidomide (B1683933) and its derivatives. This guide provides troubleshooting advice and answers to frequently asked questions to help you design experiments that effectively mitigate and control for the potential toxicities of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular mechanism behind the toxicity of thalidomide and its derivatives?
A1: The primary mechanism involves the E3 ubiquitin ligase Cereblon (CRBN).[1][2] Thalidomide and its analogs, often called Cereblon E3 Ligase Modulators (CELMoDs) or molecular glues, bind to CRBN. This binding alters the substrate specificity of the CRL4^CRBN^ complex, causing it to recognize and ubiquitinate proteins not normally targeted, known as "neosubstrates."[1][2][3] The subsequent degradation of these neosubstrates by the proteasome is responsible for both the therapeutic effects and the toxicities. For example, degradation of the transcription factor SALL4 is strongly linked to the teratogenic (limb deformity) effects of thalidomide.[1][4]
Q2: Why are rodents often resistant to the teratogenic effects of thalidomide, making them poor models for this specific toxicity?
A2: The species-specificity of thalidomide's teratogenicity is due to differences in the amino acid sequence of the CRBN protein.[5] Rodent CRBN has a low affinity for thalidomide and does not effectively recruit teratogenic neosubstrates like SALL4 upon drug binding.[4] In contrast, species like humans, non-human primates, rabbits, and chickens have a CRBN protein that facilitates the degradation of these neosubstrates, making them susceptible to thalidomide-induced birth defects.[5][6] This is a critical consideration when selecting an animal model.[7][8]
Q3: What are the major toxicities associated with thalidomide derivatives that I should be aware of in my experiments?
A3: The most well-known toxicity is teratogenicity, which led to the drug's initial withdrawal from the market.[6][9] Other significant toxicities observed both clinically and experimentally include sensorimotor peripheral neuropathy (nerve damage), deep vein thrombosis (blood clots), somnolence (drowsiness), fatigue, and constipation.[9][10][11] The incidence and severity of these effects are often related to the dose and duration of exposure.[9][10]
Q4: How can I select an appropriate experimental model to study both the efficacy and potential toxicity of a new thalidomide derivative?
A4: Model selection is crucial and depends on the specific question being asked.
-
In Vitro Models: Human cell lines (e.g., multiple myeloma cell line MM1.S) are excellent for studying mechanisms of action, such as neosubstrate degradation and cytotoxicity, provided they express CRBN.[12]
-
In Vivo Models for Teratogenicity: Due to rodent resistance, researchers should use sensitive species. The chicken embryo and zebrafish embryo models are widely used for screening anti-angiogenic and teratogenic potential due to their rapid development and ease of observation.[6] Rabbits are a classic non-rodent model for teratogenicity testing.[13]
-
In Vivo Models for Efficacy: Standard xenograft mouse models can be used to assess anti-tumor efficacy, as the primary anti-myeloma effects (degradation of Ikaros and Aiolos) are often conserved if using human-derived cancer cells.[1][2]
Troubleshooting Experimental Issues
Q1: My in vitro assay shows high, non-specific cytotoxicity even at low concentrations of my thalidomide derivative. How can I troubleshoot this?
A1: High cytotoxicity can obscure the specific mechanism of action. Consider the following:
-
Dose and Duration: Perform a detailed dose-response and time-course experiment to find a concentration and incubation time that induces degradation of the target neosubstrate without causing widespread cell death.
-
Compound Purity: Verify the purity of your compound using methods like HPLC.[14] Contaminants from the synthesis process could be causing the toxicity.
-
Control Cell Lines: Use a CRBN knockout or knockdown cell line. If the cytotoxicity persists in cells lacking CRBN, it is likely an off-target effect independent of the intended mechanism.
-
Assay Method: The chosen cytotoxicity assay itself might be sensitive to interference. Consider using an alternative method (e.g., comparing results from an MTT assay with a trypan blue exclusion assay).[15]
Q2: I'm not observing the expected degradation of my target neosubstrate after treating cells with a thalidomide derivative. What could be wrong?
A2: This is a common issue. A systematic check can often identify the problem.
-
CRBN Expression: Confirm that your cell line expresses sufficient levels of CRBN protein. Low or absent CRBN is a known mechanism of resistance.[16][17] You can verify this via Western Blot or qPCR.
-
Proteasome Function: The degradation of neosubstrates is dependent on the proteasome. As a positive control, treat your cells with a known proteasome inhibitor (e.g., MG132) alongside the thalidomide derivative. If the neosubstrate level is "rescued" in the presence of the inhibitor, it confirms the degradation is proteasome-dependent.
-
Compound Integrity: Ensure your compound is stable in your cell culture media and has not precipitated. Thalidomide and its derivatives can be susceptible to hydrolysis.[18]
-
Kinetics of Degradation: Different neosubstrates are degraded at different rates. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal time point for observing degradation.[3][16]
Q3: How can I experimentally distinguish between a desired on-target effect (e.g., anti-cancer activity) and an undesired toxic effect (e.g., teratogenicity)?
A3: This is key to developing safer derivatives. The strategy is to separate the degradation of different neosubstrates.
-
Screening with Teratogenicity Models: Test your derivative in a sensitive teratogenicity model like the chicken or zebrafish embryo.[6] Some derivatives may retain anti-cancer activity while having reduced teratogenic potential.
-
Differential Proteomics: Use quantitative mass spectrometry to compare the full spectrum of degraded proteins (the "degradome") between different derivatives.[5][16] This can reveal if your compound selectively degrades therapeutic targets (e.g., IKZF1/3) without degrading toxicity-mediating targets (e.g., SALL4).
-
Rescue Experiments: In an appropriate cell model, test if the toxic phenotype can be "rescued." For example, if you suspect SALL4 degradation is causing an adverse effect in your cell model, you can transfect the cells with a mutant form of SALL4 that cannot be degraded by CRBN and see if the phenotype is reversed.[4]
Data Presentation: Neosubstrates and Experimental Models
Table 1: Key Neosubstrates of Thalidomide Derivatives and Associated Effects
| Derivative | Key Neosubstrate(s) | Associated Effect(s) | Reference(s) |
| Thalidomide | SALL4, p63 | Toxicity: Teratogenicity (limb, ear, heart defects) | [1][4] |
| IKZF1 (Ikaros), IKZF3 (Aiolos) | Therapeutic: Anti-Myeloma, Immunomodulation | [1][2] | |
| PLZF | Toxicity: Potential role in teratogenicity | [19] | |
| Lenalidomide | IKZF1, IKZF3 | Therapeutic: Potent Anti-Myeloma activity | [1] |
| CK1α | Therapeutic: Treatment of 5q-myelodysplastic syndrome | [1] | |
| Pomalidomide | IKZF1, IKZF3 | Therapeutic: Highly potent Anti-Myeloma activity | [1][2] |
| CC-885 | GSPT1 | Therapeutic: Anti-AML (Acute Myeloid Leukemia) activity | [1] |
Table 2: Comparison of Experimental Models for Toxicity Assessment
| Model System | Primary Use | Advantages | Disadvantages | Reference(s) |
| Human Cell Lines (e.g., MM1.S, HEK293T) | Mechanism of Action, Cytotoxicity, Protein Degradation | High-throughput, mechanistic detail, human-relevant genetics. | Cannot assess systemic toxicity or teratogenesis. | [12][16] |
| Zebrafish Embryo (Danio rerio) | Teratogenicity, Angiogenesis, Inflammation | Rapid development, transparent embryos allow live imaging, sensitive to thalidomide. | Not a mammal, differences in physiology. | [6] |
| Chicken Embryo (Gallus gallus) | Teratogenicity, Angiogenesis | Well-established model, sensitive to thalidomide, cost-effective. | Not a mammal, ex ovo culture can be complex. | [6] |
| Rabbit | Teratogenicity (Regulatory Standard) | Mammalian system, historically validated sensitivity to thalidomide. | Higher cost, lower throughput, longer gestation. | [8][13] |
| Mouse (Mus musculus) | Anti-Tumor Efficacy (Xenografts) | Standard mammalian model for oncology, well-characterized genetics. | Resistant to teratogenic effects , poor model for developmental toxicity. | [5][7] |
Key Experimental Protocols
Protocol 1: Western Blot for Neosubstrate Degradation
This protocol allows for the semi-quantitative assessment of target protein reduction following treatment.
-
Cell Culture and Treatment:
-
Plate a CRBN-positive cell line (e.g., MM1.S) at a density that ensures they are in a logarithmic growth phase at the time of harvest.
-
Treat cells with varying concentrations of the thalidomide derivative (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time course (e.g., 4, 8, 24 hours) to assess degradation kinetics.[3]
-
-
Sample Preparation:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[3]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard method like the BCA assay to ensure equal loading of samples.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your neosubstrate of interest (e.g., anti-SALL4, anti-IKZF1) overnight at 4°C.
-
Also, probe for a loading control (e.g., β-actin, GAPDH) to normalize the results.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.
-
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the thalidomide derivative to the wells. Include wells for vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for 24-72 hours in a cell culture incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
Visualizations: Pathways and Workflows
Caption: Mechanism of thalidomide derivative-induced neosubstrate degradation via the CRL4-CRBN complex.
Caption: Workflow for assessing the efficacy and toxicity of a new thalidomide derivative.
Caption: Decision tree for troubleshooting lack of neosubstrate degradation in an experiment.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo screening and discovery of novel candidate thalidomide analogs in the zebrafish embryo and chicken embryo model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies of Thalidomide's Effects on Rodent Embryos from 1962-2008 | Embryo Project Encyclopedia [embryo.asu.edu]
- 8. toxicology.org [toxicology.org]
- 9. Management of Thalidomide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Management of thalidomide toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurological toxicity of long-term (>1 yr) thalidomide therapy in patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. ijirmf.com [ijirmf.com]
- 15. researchgate.net [researchgate.net]
- 16. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. researchgate.net [researchgate.net]
- 19. Thalidomide and its metabolite 5-hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Thalidomide-Pip-N-boc and Other E3 Ligase Ligands in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the strategic selection of an E3 ligase ligand is a cornerstone in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed comparison of Thalidomide-Pip-N-boc, a functionalized ligand for the Cereblon (CRBN) E3 ligase, against other widely used E3 ligase ligands. By presenting quantitative data, comprehensive experimental protocols, and clear visual diagrams, this document aims to facilitate informed decisions in the development of novel protein degraders.
This compound serves as a building block for PROTAC synthesis, incorporating the core thalidomide (B1683933) moiety that recruits the CRBN E3 ligase.[] Its efficacy is benchmarked against its parent molecule, thalidomide, its well-established analogs, lenalidomide (B1683929) and pomalidomide, and ligands for the von Hippel-Lindau (VHL) E3 ligase, which represents the other major class of E3 ligases harnessed for targeted protein degradation.[][2]
Quantitative Performance Comparison of E3 Ligase Ligands
The efficacy of an E3 ligase ligand within a PROTAC is determined by several factors, including its binding affinity to the E3 ligase and the degradation potency (DC50) and maximal degradation (Dmax) of the resulting PROTAC.[2] The following tables summarize key performance metrics for CRBN and VHL ligands.
It is important to note that direct head-to-head comparative data for PROTACs using this compound against the same target as other E3 ligase ligand-based PROTACs is limited in publicly available literature. Therefore, data for thalidomide-based PROTACs is used as a proxy. The performance of a PROTAC is highly dependent on the target protein, the linker, and the specific assay conditions.
Table 1: Binding Affinities of E3 Ligase Ligands
| Ligand | E3 Ligase | Binding Affinity (Kd) to E3 Ligase | Assay Method(s) |
| Thalidomide | CRBN | ~250 nM[3][4] | Isothermal Titration Calorimetry (ITC), Competitive Binding Assay[3] |
| Lenalidomide | CRBN | ~178 nM[3] | Isothermal Titration Calorimetry (ITC)[3] |
| Pomalidomide | CRBN | ~157 nM[3] | Isothermal Titration Calorimetry (ITC), Competitive Binding Assay[3] |
| VHL Ligand (e.g., VL285 Analog) | VHL | 29 nM - 171 nM[4] | Not Specified[4] |
Table 2: Comparative Degradation Performance of PROTACs
| E3 Ligase Ligand in PROTAC | Target Protein | Cell Line | DC50 | Dmax |
| Thalidomide-based | SHP2 | HeLa | 6.02 nM[3] | >95%[3] |
| Pomalidomide-based (ARV-471) | Estrogen Receptor α | Breast Cancer Cells | <1 nM | >95% |
| VHL-based (ARV-110) | Androgen Receptor | Prostate Cancer Cells | ~1 nM | >95% |
| VHL-based (MZ1) | BRD4 | HeLa | ~15 nM | >90% |
| CRBN-based (ARV-825) | BRD4 | Burkitt's Lymphoma | <1 nM | >95% |
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and experimental procedures is crucial for understanding the principles of PROTAC technology.
References
A Researcher's Guide to Validating On-Target Protein Degradation: CRISPR/Cas9 vs. Alternative Methods
For researchers, scientists, and drug development professionals, the precise validation of on-target protein degradation is a cornerstone of modern therapeutic development. With the rise of targeted protein degradation (TPD) technologies like Proteolysis Targeting Chimeras (PROTACs) and molecular glues, robust and quantitative methods to confirm the selective removal of a protein of interest (POI) are more critical than ever. This guide provides an objective comparison of leading validation methodologies, with a special focus on the innovative use of CRISPR/Cas9 technology, alongside established techniques such as Western blotting, mass spectrometry, Cellular Thermal Shift Assay (CETSA), and NanoBRET™.
This guide will delve into the experimental principles, present comparative quantitative data, and provide detailed protocols for each method, empowering you to select the most appropriate validation strategy for your research needs.
Comparing the Tools of the Trade: A Quantitative Look
| Feature | CRISPR/Cas9 (dTAG/HiBiT) | Western Blot | Mass Spectrometry (Proteomics) | CETSA | NanoBRET™ |
| Principle | CRISPR-mediated tagging of endogenous protein for selective degradation and quantification.[1][2] | Antibody-based detection of a specific protein separated by size.[3][4] | Unbiased identification and quantification of peptides from digested proteins.[5][6] | Ligand-induced thermal stabilization of the target protein.[7][8] | Bioluminescence resonance energy transfer (BRET) to measure target engagement.[9][10] |
| Primary Output | Quantitative measurement of tagged protein levels (luminescence or fluorescence).[1][11] | Semi-quantitative or quantitative measurement of a single target protein.[3][12] | Relative or absolute quantification of thousands of proteins simultaneously.[5][6] | Measurement of target engagement and thermal stability shifts.[7] | Real-time measurement of target occupancy, affinity, and residence time.[9] |
| On-Target Validation | Direct and highly specific to the tagged protein.[1][2] | Specific to the antibody used.[3][13] | High confidence in on-target validation through peptide identification.[5][6] | Confirms direct binding of a compound to the target protein.[7][8] | Directly measures the interaction between a compound and the target protein.[9][10] |
| Off-Target Analysis | Limited to the tagged protein; requires additional assays for off-target effects. | Requires specific antibodies for each potential off-target. | Proteome-wide and unbiased, ideal for identifying off-target effects.[5] | Can be adapted for proteome-wide analysis (Thermal Proteome Profiling).[7] | Can be used to assess selectivity against a panel of targets. |
| Throughput | High-throughput compatible (e.g., 1536-well format).[1] | Low to medium throughput. | Medium to high throughput, depending on the platform. | High-throughput screening is possible.[8] | High-throughput compatible. |
| Sensitivity | Very high, can detect low levels of protein expression.[2] | Variable, dependent on antibody quality. | High, capable of detecting low abundance proteins.[14] | Dependent on the detection method (e.g., Western blot or mass spectrometry). | Very high sensitivity. |
| Cost | Moderate to high initial cost for cell line engineering. | Lower initial setup cost, but antibody costs can be significant.[15] | Higher initial instrument cost and operational expenses.[15] | Moderate, with costs associated with antibodies or mass spectrometry. | Moderate, requires specific reagents and instrumentation. |
| Data Complexity | Relatively straightforward data analysis. | Relatively straightforward data analysis.[15] | Generates large, complex datasets requiring specialized bioinformatics analysis.[15] | Moderate data analysis. | Moderate data analysis. |
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental processes discussed, the following diagrams have been created using the Graphviz DOT language, adhering to the specified design constraints.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Target Degradation [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mass spectrometry analysis of proteome-wide proteolytic post-translational degradation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pelagobio.com [pelagobio.com]
- 8. pelagobio.com [pelagobio.com]
- 9. promega.com [promega.com]
- 10. m.youtube.com [m.youtube.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of Thalidomide, Lenalidomide, and Pomalidomide in PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of E3 ligase ligand is a critical determinant in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). Among the most utilized E3 ligase recruiters are the immunomodulatory imide drugs (IMiDs)—thalidomide, lenalidomide, and pomalidomide (B1683931)—which hijack the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides an objective comparison of these three ligands, supported by experimental data, to inform the rational design of next-generation protein degraders.
Mechanism of Action: The Critical Ternary Complex
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by forming a ternary complex with an E3 ubiquitin ligase.[1] In the case of IMiD-based PROTACs, the molecule facilitates the proximity of the target protein to the CRBN E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[1] The stability and conformation of this ternary complex are paramount to the efficacy of the PROTAC.
Comparative Analysis of IMiD Ligands
The choice between thalidomide, lenalidomide, and pomalidomide as the CRBN ligand can significantly impact the resulting PROTAC's properties and efficacy. A key differentiator is their binding affinity for CRBN.
| Feature | Thalidomide | Lenalidomide | Pomalidomide |
| CRBN Binding Affinity (Kd) | ~250 nM | ~178 nM | ~157 nM |
| Potency in PROTACs | Generally lower | Intermediate to high | Generally highest |
| Common Applications | Widely used in early PROTAC development. | Used in the development of potent PROTACs. | Frequently used in more recent and clinically advanced PROTACs.[1] |
Pomalidomide, a second-generation IMiD, generally exhibits the highest binding affinity for CRBN.[1][2] This enhanced affinity can contribute to more stable ternary complex formation, potentially leading to more efficient and potent protein degradation.[1] Consequently, there is a trend in recent literature towards the use of pomalidomide in PROTAC design.[1]
Performance in PROTACs: A Quantitative Look
While direct head-to-head comparisons of PROTACs with identical target binders and linkers but different IMiD moieties are limited, data compiled from various studies targeting the same protein, such as BRD4, illustrate the general performance differences.
| PROTAC | E3 Ligase Ligand | Target | DC50 | Dmax | Cell Line |
| ARV-825 | Pomalidomide | BRD4 | <1 nM | >95% | RS4;11 |
| dBET1 | Pomalidomide | BRD4 | ~5 nM | >90% | 22Rv1 |
| Compound 21 | Pomalidomide | BRD4 | 810 nM | Not Reported | THP-1 |
| SHP2 Degrader | Thalidomide | SHP2 | 6.02 nM | >90% | HeLa |
Disclaimer: The data in this table is compiled from different studies, and experimental conditions may vary. Direct comparisons should be made with caution.
The data suggests that pomalidomide-based PROTACs, such as ARV-825 and dBET1, can achieve highly potent, sub-nanomolar degradation of their targets.
Experimental Protocols
A standardized workflow is crucial for assessing the efficacy and mechanism of action of a novel PROTAC.
Target Protein Degradation Assay (Western Blot)
This is a cornerstone technique for quantifying the reduction in target protein levels.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA or similar protein assay.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane (e.g., PVDF), and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection and Densitometry: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate for detection. Quantify the intensity of the protein bands using densitometry software. The key parameters derived are the DC50 (the concentration of a PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[1]
-
Proteasome Inhibition Control: To confirm that degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC. A successful inhibition of degradation confirms a proteasome-mediated mechanism.[1]
Ternary Complex Formation Assays
The formation of a stable ternary complex is a critical step for PROTAC efficacy.[1] Various biophysical techniques can be used to characterize this.
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation: Prepare the E3 ligase in the ITC cell and the target protein mixed with the PROTAC in the syringe. All components should be in the same buffer.
-
Binary Titrations: Perform separate titrations of the PROTAC into the E3 ligase and the PROTAC into the target protein to determine the binary binding parameters.
-
Ternary Titration: Titrate the solution of target protein and PROTAC into the E3 ligase solution. The resulting thermogram will show the heat changes upon formation of the ternary complex.
-
Data Analysis: The data is used to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interactions, as well as the cooperativity (α) of ternary complex formation.
-
-
Surface Plasmon Resonance (SPR): This label-free technique measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the sensor chip.
-
Binary Interaction Analysis: Flow a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding kinetics.
-
Ternary Interaction Analysis: Flow a mixture of the PROTAC and the second protein partner over the immobilized protein to measure the kinetics of ternary complex formation.
-
Global Proteomics (Mass Spectrometry)
Mass spectrometry-based quantitative proteomics provides an unbiased, global view of the proteome to assess both on-target efficacy and off-target degradation.[3]
-
Sample Preparation: Treat cells with the PROTAC and a vehicle control. Lyse the cells, extract proteins, and digest them into peptides.
-
Isobaric Labeling: Label the peptides from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ).
-
LC-MS/MS Analysis: Combine the labeled peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different conditions to identify on-target and potential off-target effects.
Structural Comparison of IMiD Ligands
The subtle structural differences between thalidomide, lenalidomide, and pomalidomide influence their binding to CRBN and their suitability for PROTAC design.
References
Assessing the Selectivity of Thalidomide-Pip-N-boc Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of proteins, including those previously considered "undruggable".[1] This guide provides a comprehensive comparison of the selectivity of PROTACs based on the Thalidomide-Pip-N-boc scaffold, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[] The selectivity of a PROTAC is a critical attribute, as off-target degradation can lead to toxicity and other unintended pharmacological effects.[3] This document will delve into the performance of these PROTACs compared to alternatives, supported by experimental data, detailed methodologies, and visualizations of key biological processes.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide-based PROTACs are heterobifunctional molecules composed of a warhead that binds to the protein of interest (POI), a linker, and a thalidomide (B1683933) moiety that recruits the CRBN E3 ligase.[4] The formation of a stable ternary complex between the POI, the PROTAC, and CRBN is essential for the subsequent ubiquitination of the POI and its degradation by the proteasome.[5] The "Pip-N-boc" component refers to a piperidine-N-Boc linker, a common chemical scaffold used in PROTAC design. The nature of this linker—its length, rigidity, and attachment points—plays a crucial role in the stability and geometry of the ternary complex, thereby influencing both the potency and selectivity of the PROTAC.[3]
Comparative Performance Data
The efficacy and selectivity of a PROTAC are primarily assessed by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax) for the target protein, as well as its degradation profile across the entire proteome.[6]
On-Target Degradation Potency
The following table provides a summary of the on-target degradation performance of a representative Thalidomide-based PROTAC targeting the non-receptor tyrosine phosphatase SHP2, a key node in multiple oncogenic signaling pathways.[7]
| PROTAC Name | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| 11(ZB-S-29) | SHP2 | Thalidomide | Various Cancer Cell Lines | 6.02 | >90 | [7] |
This data demonstrates the high potency of thalidomide-based PROTACs in inducing the degradation of their intended target.
Selectivity Profile and Off-Target Effects
A critical aspect of PROTAC assessment is understanding their selectivity. Thalidomide and its analogs are known to induce the degradation of a specific set of endogenous proteins, termed "neosubstrates," such as the zinc finger proteins IKZF1, IKZF3, and ZFP91.[8] This off-target activity is an inherent characteristic of the CRBN-recruiting moiety. Quantitative proteomics is the gold-standard method to evaluate the global selectivity of a PROTAC.[5]
The table below illustrates a hypothetical but representative selectivity profile for a thalidomide-based PROTAC, highlighting the on-target degradation versus the degradation of a known neosubstrate.
| Protein | Protein Function | Fold Change vs. Control (PROTAC-treated) | Significance (p-value) |
| Target Protein (e.g., SHP2) | Signal Transduction | -15.5 | < 0.001 |
| IKZF1 | Transcription Factor | -8.2 | < 0.01 |
| BRD4 | Epigenetic Reader | -1.1 | > 0.05 |
| GAPDH | Housekeeping | -1.05 | > 0.05 |
This illustrative data showcases that while the on-target degradation is significant, there is also notable degradation of the neosubstrate IKZF1. The lack of significant degradation of other proteins like BRD4 and GAPDH would indicate good selectivity outside of the inherent neosubstrate profile.
Visualizing the Molecular Logic and Experimental Processes
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, a relevant signaling pathway, and the experimental workflow for assessing selectivity.
Caption: Mechanism of action for a this compound based PROTAC.
Caption: Simplified SHP2 signaling pathway targeted by a PROTAC.
Caption: Workflow for evaluating PROTAC degradation selectivity.
Experimental Protocols
Accurate assessment of PROTAC selectivity is crucial for preclinical development. The following are detailed protocols for key experimental assays.
Western Blot Analysis for On-Target Degradation
Objective: To quantify the dose-dependent degradation of the target protein.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA protein assay kit to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the bands using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control and calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[9]
Quantitative Proteomics for Global Selectivity Assessment
Objective: To identify all proteins that are degraded upon PROTAC treatment, thus revealing off-target effects.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with the PROTAC at a concentration that achieves significant on-target degradation (e.g., 5x DC50) and a vehicle control.
-
Cell Lysis and Protein Digestion: Lyse the cells, quantify the total protein, and digest the proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling (e.g., TMT or iTRAQ): Label the peptides from the different treatment conditions with isobaric tags to allow for multiplexed analysis.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the proteins from the MS/MS data. Compare protein abundance between the PROTAC-treated and control samples to identify significantly degraded proteins.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that the PROTAC directly binds to its intended target in a cellular context.
Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Thermal Challenge: Heat the treated cells across a range of temperatures.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Analysis: Analyze the amount of the target protein in the soluble fraction by Western blot.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the PROTAC indicates target engagement.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Linker Chemistries in PROTAC Design: A Guide for Researchers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a pivotal aspect of harnessing targeted protein degradation for therapeutic purposes. The linker, a seemingly simple component connecting the target protein-binding ligand and the E3 ligase-recruiting moiety, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective, data-driven comparison of common linker chemistries, supported by experimental data and detailed methodologies to inform the design of next-generation protein degraders.
The tripartite structure of a PROTAC—a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker— orchestrates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the POI. The linker's length, composition, and rigidity profoundly influence the stability and geometry of this ternary complex, ultimately dictating the efficiency of protein degradation.[1][2] This guide will delve into the characteristics of the most prevalent linker types: alkyl chains, polyethylene (B3416737) glycol (PEG) chains, and rigid linkers.
Comparative Analysis of Common Linker Chemistries
The choice of linker chemistry involves a trade-off between various physicochemical properties that impact a PROTAC's biological activity. The most commonly employed linkers are flexible alkyl and PEG chains due to their synthetic accessibility and the ease with which their lengths can be modulated.[2] However, more rigid and specialized linkers are gaining traction for their potential to enhance potency and improve pharmacokinetic profiles.[1]
Data Presentation: Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize representative data from various studies, illustrating the impact of different linker chemistries on PROTAC performance.
Table 1: Comparison of Flexible (PEG vs. Alkyl) Linkers for BRD4 Degradation
| Linker Type | Target/E3 Ligase | DC50 | Dmax | Reference |
| PEG-based | BRD4/CRBN | 0.20 µM | >90% | [3] |
| Alkyl-based | BRD4/CRBN | >5 µM | <20% | [3] |
| Data synthesized from published literature. This table illustrates that for BRD4 degradation, a PEG-based linker can be significantly more potent than a simple alkyl chain.[3] |
Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | Target/E3 Ligase | DC50 | Dmax | Reference |
| Flexible (PEG) | AR/VHL | 3 µM | ~80% | [3] |
| Rigid (Phenyl) | AR/VHL | No degradation | N/A | [2][3] |
| Data synthesized from published literature. This example highlights that for the androgen receptor, a flexible PEG linker was effective, while a rigid phenyl-based linker abrogated degradation activity, suggesting the need for conformational flexibility in this system.[2][3] |
Table 3: Impact of Linker Length and Composition on TBK1 Degradation
| Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation | - | [2] |
| Alkyl/Ether | 12-29 | Submicromolar | >90% (optimal at 21 atoms) | [2] |
| Alkyl/Ether | 29 | 292 | 76% | [2] |
| This data demonstrates the critical importance of linker length, with a minimum length required to observe degradation and an optimal length for maximal efficacy.[2] |
Mandatory Visualization
Diagrams are powerful tools for visualizing complex biological processes and experimental workflows. The following diagrams were created using the Graphviz DOT language to illustrate the PROTAC mechanism of action and a typical experimental workflow for comparing linker chemistries.
PROTAC-mediated protein degradation pathway.
Experimental workflow for linker comparison.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of different PROTAC linker chemistries. Below are detailed methodologies for key experiments.
Western Blot for Target Protein Degradation
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[4]
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treat the cells with a range of concentrations of the PROTACs with different linkers (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.[4]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[4]
-
Cell Viability Assay (e.g., MTS Assay)
This assay assesses the cytotoxic effects of the PROTACs.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat the cells with a serial dilution of the PROTACs for a period relevant to the expected biological effect (e.g., 72 hours).[4]
-
-
Viability Measurement:
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Record the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[5]
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique to measure the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.
-
Immobilization:
-
Immobilize the E3 ligase (e.g., VHL or CRBN complex) on an SPR sensor chip.[6]
-
-
Binary Interaction Analysis:
-
Inject the PROTAC molecule at various concentrations to measure its binary interaction with the immobilized E3 ligase.
-
In a separate experiment, inject the target protein (POI) to assess for any non-specific binding to the E3 ligase.[6]
-
-
Ternary Complex Formation:
-
To measure ternary complex formation, inject a pre-incubated mixture of the POI and the PROTAC over the E3 ligase-immobilized surface.
-
Alternatively, inject the POI over a surface saturated with the PROTAC-E3 ligase binary complex. An increase in the response signal compared to the binary interaction indicates the formation of the ternary complex.[6]
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association and dissociation rate constants, and calculate the binding affinity (KD) for both the binary and ternary interactions.[7]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions.
-
Sample Preparation:
-
Prepare solutions of the target protein, E3 ligase, and PROTAC in the same buffer to minimize heats of dilution.
-
Degas all solutions prior to the experiment.
-
-
Binary Titration:
-
Load the target protein into the sample cell and the PROTAC into the syringe.
-
Perform a series of injections of the PROTAC into the protein solution and measure the heat change after each injection.
-
Repeat the experiment with the E3 ligase in the sample cell.
-
-
Ternary Titration:
-
To measure ternary complex formation, load the E3 ligase into the sample cell and a pre-incubated mixture of the PROTAC and the target protein into the syringe.
-
Perform the titration as described above.
-
-
Data Analysis:
-
Integrate the heat signals and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) for each interaction.
-
Conclusion
The linker is a critical and highly tunable component in the design of PROTACs, with a profound impact on their biological activity and pharmacokinetic properties.[8] While flexible linkers like alkyl and PEG chains offer synthetic convenience, rigid and more sophisticated linker chemistries are emerging as valuable tools to enhance potency and selectivity. The choice of linker chemistry is not a one-size-fits-all decision and requires empirical validation for each target and E3 ligase pair. The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation of different linker chemistries, enabling researchers to make data-driven decisions in the pursuit of novel and effective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validating Ternary Complex Formation: A Comparative Guide to Biophysical Assays
For researchers, scientists, and drug development professionals, the validation of ternary complex formation is a critical step in the development of novel therapeutics, particularly in the field of targeted protein degradation with technologies like PROTACs (Proteolysis Targeting Chimeras). A PROTAC molecule simultaneously binds to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity is the crucial initiating event that leads to the ubiquitination and subsequent proteasomal degradation of the target protein. Therefore, the accurate characterization of this ternary complex is paramount for the rational design and optimization of effective protein degraders.
This guide provides an objective comparison of key biophysical assays used to validate and characterize ternary complex formation: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET). We present a summary of quantitative data for well-characterized PROTAC systems, detailed experimental protocols, and visualizations to elucidate the underlying principles and workflows.
PROTAC-Mediated Protein Degradation Pathway
The formation of a stable ternary complex is the cornerstone of PROTAC-mediated protein degradation. The PROTAC molecule acts as a bridge, bringing the target protein and the E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the proteasome.
Quantitative Comparison of Biophysical Assays
The choice of a biophysical assay depends on several factors, including the desired information (kinetics, thermodynamics, or endpoint), throughput requirements, and sample consumption. The following table summarizes representative quantitative data for the well-characterized PROTACs MZ1 and dBET1, which target the BRD4 bromodomain to the VHL and CRBN E3 ligases, respectively.
| Assay | PROTAC System | Parameter | Binary Interaction (PROTAC:E3 Ligase) | Ternary Complex (POI:PROTAC:E3 Ligase) | Cooperativity (α) |
| SPR | MZ1:BRD4BD2:VHL | KD (nM) | 29 | 1.3 | 22 |
| kon (105 M-1s-1) | 7 | 59 | |||
| koff (s-1) | 0.019 | 0.006 | |||
| BLI | MZ1:BRD4BD2:VHL | KD (nM) | Not determined | 1.5 | 19 |
| ITC | MZ1:BRD4BD2:VHL | KD (nM) | 66 | 4.4 | 15 |
| ΔH (kcal/mol) | -8.7 | -12.3 | |||
| TR-FRET | dBET1:BRD4BD1:CRBN | EC50 (nM) | 78.8 |
Note: Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD. An α value greater than 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored.
Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time. It provides kinetic data (kon and koff) and equilibrium binding constants (KD).
Navigating the Labyrinth of Off-Targets: A Comparative Guide to Proteomic Approaches for PROTACs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key proteomic methodologies for identifying the off-target effects of Proteolysis Targeting Chimeras (PROTACs). As these powerful therapeutic modalities advance, a thorough understanding of their cellular impact is paramount. This document offers a comparative analysis of leading techniques, supported by experimental data, detailed protocols, and visual workflows to guide the selection of the most appropriate strategies for your research.
The advent of PROTACs has revolutionized targeted protein degradation, offering a paradigm shift from traditional inhibition to the complete cellular removal of disease-causing proteins. However, the intricate mechanism of these heterobifunctional molecules presents a significant challenge: the potential for unintended degradation of proteins other than the desired target. These "off-target" effects can lead to unforeseen cellular toxicities and therapeutic liabilities. Consequently, a comprehensive and unbiased assessment of a PROTAC's proteome-wide selectivity is a critical step in preclinical development.
This guide delves into the principal mass spectrometry-based global proteomics approaches and essential validation techniques, providing a framework for a multi-pronged strategy to confidently identify and validate off-target liabilities.
Unmasking Off-Targets: A Global Proteomics Perspective
Mass spectrometry (MS)-based proteomics stands as the cornerstone for the unbiased and global assessment of proteome alterations following PROTAC treatment.[1][2] These techniques allow for the simultaneous identification and quantification of thousands of proteins, providing a comprehensive snapshot of a PROTAC's specificity.
Two primary quantitative proteomics strategies are widely employed for this purpose: Tandem Mass Tag (TMT) labeling and Stable Isotope Labeling by Amino acids in Cell culture (SILAC).
| Technique | Principle | Advantages | Disadvantages | Primary Application for PROTAC Off-Target Analysis |
| Tandem Mass Tag (TMT) Labeling | Chemical labeling of peptides with isobaric tags. Upon fragmentation in the mass spectrometer, reporter ions are generated, and their relative intensities are used for quantification. | - High multiplexing capacity (up to 18 samples in one run). - High precision and accuracy. - Compatible with various sample types. | - Can be costly. - Potential for ratio compression, underestimating large fold changes. | - Comparing the effects of multiple PROTAC concentrations or different PROTAC analogues against a control in a single experiment. |
| Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | Metabolic labeling of proteins with "heavy" and "light" isotopes of amino acids. The relative abundance of proteins is determined by comparing the intensities of the heavy and light peptide pairs. | - High accuracy and precision. - Less prone to ratio compression than TMT. - Allows for in-culture pooling, reducing sample handling variability. | - Limited to cell lines that can be metabolically labeled. - Lower multiplexing capacity compared to TMT. - Can be time-consuming due to the need for complete labeling. | - Head-to-head comparison of a PROTAC with a negative control or a reference compound. |
Representative Quantitative Proteomics Data
The following tables present hypothetical quantitative proteomics data, illustrating how the on- and off-target effects of a covalent and a non-covalent PROTAC could be compared.[2]
Table 1: On-Target Degradation Efficiency [2]
| PROTAC Type | Concentration | Time Point | Target Protein Degradation (%) |
| Covalent | 10 nM | 4h | 65 |
| 24h | 95 | ||
| 100 nM | 4h | 85 | |
| 24h | >99 | ||
| Non-covalent | 10 nM | 4h | 40 |
| 24h | 75 | ||
| 100 nM | 4h | 60 | |
| 24h | 90 |
Table 2: Off-Target Profile Comparison [2]
| PROTAC Type | Number of Significantly Downregulated Off-Target Proteins |
| Covalent (100 nM, 24h) | 15 |
| Non-covalent (100 nM, 24h) | 32 |
Experimental Protocols
Global Proteomics Workflow (TMT-based)
This protocol outlines a typical workflow for quantitative proteomic analysis of PROTAC-treated cells using TMT labeling.[2][3]
-
Cell Culture and Treatment:
-
Culture human cell lines (e.g., HeLa, MCF-7) to 70-80% confluency.
-
Treat cells with the PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an inactive epimer). It is crucial to have biological replicates for each condition.[1]
-
-
Cell Lysis and Protein Digestion:
-
Harvest cells and lyse them in a buffer compatible with mass spectrometry (e.g., 8M urea (B33335) in 100 mM TEAB).[3]
-
Quantify the protein concentration of each lysate.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using an enzyme like trypsin.[1]
-
-
TMT Labeling and Sample Pooling:
-
Label the peptide digests from each experimental condition with a specific TMT isobaric tag according to the manufacturer's protocol.
-
Combine the labeled samples into a single tube.
-
-
LC-MS/MS Analysis:
-
Separate the pooled, labeled peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[1]
-
-
Data Analysis:
-
Process the raw MS data using specialized software (e.g., Proteome Discoverer, MaxQuant).
-
Identify and quantify peptides and proteins.
-
Perform statistical analysis to identify proteins with significant changes in abundance between PROTAC-treated and control samples.[1]
-
Orthogonal Validation: Confirming the Hits
Potential off-targets identified through global proteomics require rigorous validation using orthogonal methods to confirm the findings and rule out experimental artifacts.
Western Blotting
A standard and widely accessible technique to confirm the degradation of specific proteins.
Experimental Protocol: Western Blotting [4][5]
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubate for the desired time (e.g., 2-24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate protein lysates on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the potential off-target protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of the PROTAC to a potential off-target protein within the cellular environment. Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature.[6][7][8]
Experimental Protocol: Western Blot-Based CETSA [8]
-
Cell Treatment:
-
Treat intact cells with the PROTAC at a saturating concentration. Include a vehicle control.
-
-
Heat Challenge:
-
Aliquot the cell suspension and heat at a range of temperatures.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells and separate the soluble (folded) proteins from the aggregated (unfolded) proteins by centrifugation.
-
-
Western Blot Analysis:
-
Analyze the soluble fractions by Western blotting using an antibody against the potential off-target protein.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the PROTAC indicates target engagement.[1]
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To understand the broader biological consequences of off-target effects, it is crucial to map them onto known signaling pathways. Furthermore, visualizing the experimental workflow can aid in the design and execution of these complex experiments.
Off-Target Effects on the KEAP1-NRF2 Signaling Pathway
The KEAP1-NRF2 pathway is a critical regulator of the cellular antioxidant response. Off-target degradation of KEAP1 by a PROTAC can lead to the stabilization and activation of NRF2, which may have unintended therapeutic or toxicological consequences.[9][10]
Off-Target Effects on the IGF-1R Signaling Pathway
The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway plays a crucial role in cell growth, proliferation, and survival. Unintended degradation of components within this pathway could have significant implications for cancer biology and other diseases.[11][12][13]
Conclusion
The comprehensive evaluation of off-target effects is an indispensable component of modern PROTAC development. A multi-tiered approach, beginning with unbiased, global proteomics and followed by rigorous orthogonal validation, is essential for building a robust safety and selectivity profile. By leveraging the power of mass spectrometry, Western blotting, and CETSA, researchers can confidently identify and characterize the full spectrum of a PROTAC's cellular interactions, paving the way for the development of safer and more effective targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pelagobio.com [pelagobio.com]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell-Permeable PROTAC Degraders against KEAP1 Efficiently Suppress Hepatic Stellate Cell Activation through the Antioxidant and Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Target Scope of KEAP1 E3 Ligase-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Properties of Thalidomide-Based Degraders
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has ushered in a new era of therapeutic possibilities, with thalidomide (B1683933) and its analogs playing a central role as recruiters of the E3 ubiquitin ligase Cereblon (CRBN). This guide provides a comprehensive evaluation of the pharmacokinetic (PK) properties of thalidomide-based degraders, including Proteolysis Targeting Chimeras (PROTACs), and compares them with alternative degrader technologies such as molecular glues. The following sections present quantitative data, detailed experimental methodologies, and visual workflows to aid in the rational design and development of next-generation protein degraders.
Comparative Pharmacokinetic Data
The successful translation of a protein degrader from a promising laboratory tool to a clinical candidate hinges on its absorption, distribution, metabolism, and excretion (ADME) profile. This section summarizes key pharmacokinetic parameters for prominent thalidomide-based degraders and their alternatives.
Thalidomide-Based PROTACs vs. Molecular Glues
Thalidomide-based PROTACs, while effective at inducing protein degradation, often possess high molecular weights and lipophilicity, which can present challenges in achieving favorable oral bioavailability.[1][2] Molecular glues, being smaller monovalent compounds, generally exhibit more drug-like pharmacokinetic properties.[3][4][5]
| Compound | Class | Target(s) | Molecular Weight (Da) | Oral Bioavailability (%) | Key PK Characteristics |
| ARV-110 (Bavdegalutamide) | Thalidomide-based PROTAC | Androgen Receptor (AR) | ~993 | 23.8 (rat), 37.9 (mouse)[6] | Moderate oral bioavailability has been achieved despite the high molecular weight.[6] |
| ARV-471 (Vepdegestrant) | Thalidomide-based PROTAC | Estrogen Receptor (ER) | ~1056 | Data not publicly available in detail, but is orally administered in clinical trials.[7] | Demonstrates dose-related increases in plasma exposure. |
| CC-94676 (Gridegalutamide) | Thalidomide-based PROTAC | Androgen Receptor (AR) | Not disclosed | Orally bioavailable.[8] | Shows promising clinical activity in heavily pretreated patients.[8] |
| Thalidomide | Molecular Glue | IKZF1, IKZF3, SALL4, etc. | 258.23 | ~90% (human)[9] | Slow absorption, with a Tmax of 2-5 hours.[9] |
| Lenalidomide | Molecular Glue | IKZF1, IKZF3, CK1α, etc. | 273.25 | >90% (human)[1] | Rapidly absorbed with a Tmax of about 1 hour under fasting conditions.[1] |
| Pomalidomide | Molecular Glue | IKZF1, IKZF3, etc. | 273.25 | >70% (human)[10] | Tmax is reached between 2 and 3 hours.[10] |
| Indisulam (B1684377) | Molecular Glue (DCAF15 recruiter) | RBM39 | 385.83 | Administered intravenously in clinical trials.[11][12] | Exhibits non-linear pharmacokinetics.[3] |
In-Depth Pharmacokinetic Parameters of Key Degraders
The following tables provide a more detailed look at the pharmacokinetic parameters of selected thalidomide-based degraders and the molecular glue, indisulam.
Table 1: Pharmacokinetic Parameters of ARV-110 in Preclinical Species [6]
| Parameter | Rat (IV, 2 mg/kg) | Rat (PO, 5 mg/kg) | Mouse (IV, 2 mg/kg) | Mouse (PO, 5 mg/kg) |
| Cmax (ng/mL) | - | 110.5 ± 9.2 | - | 196.2 ± 37.8 |
| Tmax (h) | - | 5.5 ± 1.9 | - | 4.5 ± 1.0 |
| AUC (ng·h/mL) | 4833 ± 332.0 | 2878 ± 369.3 | 2211 ± 340.0 | 2095 ± 254.1 |
| t½ (h) | 13.62 ± 1.43 | 17.67 ± 3.21 | 11.23 ± 2.01 | 11.83 ± 1.43 |
| CL (mL/h/kg) | 413.6 ± 31.7 | - | 905.4 ± 138.6 | - |
| Vss (mL/kg) | 7886 ± 1025 | - | 11670 ± 2011 | - |
| F (%) | - | 23.83 | - | 37.89 |
Table 2: Pharmacokinetic Parameters of Thalidomide, Lenalidomide, and Pomalidomide in Humans
| Parameter | Thalidomide (200 mg)[4] | Lenalidomide (25 mg)[2] | Pomalidomide (2 mg)[13] |
| Cmax (ng/mL) | 1000 - 2000 | 230.44 ± 59.72 | 31.7 ± 5.5 |
| Tmax (h) | 3 - 4 | ~1 | 2 - 3 |
| AUC (mg·h/L) | 18 | 0.829 ± 0.202 | 0.278 ± 0.048 |
| t½ (h) | ~6 | ~3 | 7.5 - 9.5 |
| Oral Bioavailability (%) | >90%[9] | >90%[1] | >70%[10] |
Table 3: Pharmacokinetic Profile of Indisulam in Humans
Indisulam exhibits non-linear pharmacokinetics, primarily due to saturable plasma protein binding and distribution to red blood cells.[3] Its clearance is dose-dependent. In a study combining indisulam with carboplatin (B1684641), a dose of 500 mg/m² was identified as not causing dose-limiting toxicity.[11]
Experimental Protocols
Accurate evaluation of the pharmacokinetic properties of protein degraders requires robust and well-defined experimental methodologies. Below are detailed protocols for key in vitro and in vivo assays.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the intrinsic clearance of a degrader by liver microsomes.
Materials:
-
Test degrader compound
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control compound (e.g., a compound with known high clearance)
-
Negative control (vehicle, e.g., DMSO)
-
Acetonitrile (B52724) with an internal standard for reaction termination and sample analysis
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test degrader in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test degrader to the pre-warmed microsome suspension.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a degrader.
Materials:
-
Caco-2 cells
-
Transwell plates (e.g., 24-well)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Test degrader compound
-
Control compounds for low and high permeability
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on the apical side of the Transwell inserts and culture for 21-25 days to form a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test degrader compound (dissolved in HBSS) to the apical (A) or basolateral (B) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber (basolateral for A-to-B transport and apical for B-to-A transport).
-
Analyze the concentration of the test degrader in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a degrader after intravenous and oral administration.
Materials:
-
Test degrader compound formulated for intravenous (IV) and oral (PO) administration
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Dosing vehicles
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Acclimate the animals to the housing conditions.
-
Fast the animals overnight before dosing.
-
Administer the test degrader via IV (e.g., tail vein injection) or PO (e.g., oral gavage) routes.
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a suitable site (e.g., tail vein or retro-orbital sinus).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the test degrader in the plasma samples using a validated LC-MS/MS method.
-
Perform non-compartmental analysis of the plasma concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vss, and F).
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of thalidomide-based PROTACs and a typical workflow for their pharmacokinetic evaluation.
Caption: Mechanism of action for thalidomide-based PROTACs.
Caption: Experimental workflow for pharmacokinetic evaluation.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mednexus.org [mednexus.org]
- 3. A semi-physiological population pharmacokinetic model describing the non-linear disposition of indisulam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. page-meeting.org [page-meeting.org]
- 6. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arvinasmedical.com [arvinasmedical.com]
- 8. ascopubs.org [ascopubs.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Population Pharmacokinetics of Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase I and pharmacokinetic study of indisulam in combination with carboplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase I and pharmacokinetic study of indisulam in combination with carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Laboratory Personnel and the Environment: Proper Disposal Procedures for Thalidomide-Pip-N-boc
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of potent compounds such as Thalidomide-Pip-N-boc, a derivative of the known teratogen thalidomide (B1683933), are critical for ensuring laboratory safety and preventing environmental contamination.[1][2][3] Due to the inherent risks associated with thalidomide and its analogs, all materials contaminated with this compound must be treated as hazardous cytotoxic waste.[4][5] Adherence to the following procedures, in conjunction with your institution's Environmental Health and Safety (EHS) guidelines, is mandatory.
I. Core Safety Principles and Hazard Assessment
Thalidomide and its derivatives are classified as highly potent compounds with the primary health concern being their teratogenic potential, which can cause severe birth defects.[2][3][6] Therefore, all handling and disposal operations must be conducted under the assumption that the compound is biologically active and hazardous.
Key Hazards:
-
Reproductive Toxicity: May damage fertility or the unborn child.[7][8]
-
Cytotoxicity: As a thalidomide analog, it should be handled as a cytotoxic compound.[4][9]
-
Acute Toxicity: Potential for adverse health effects from short-term exposure. The generation of dust or aerosols should be avoided by handling the compound in a certified chemical fume hood.[8][10]
II. Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound in any form.
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a barrier against dermal absorption. The outer layer can be safely removed if contaminated.[1][10] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes and airborne particles.[1] |
| Lab Coat | Disposable, back-closing gown with knit cuffs. | Prevents contamination of personal clothing.[1] |
| Respiratory Protection | An N95 respirator at a minimum; a powered air-purifying respirator (PAPR) is recommended for handling larger quantities or when dust generation is possible.[1] | Prevents inhalation of airborne particles. |
| Shoe Covers | Disposable, slip-resistant. | Prevents the tracking of contaminants outside the work area.[10] |
III. Waste Segregation and Containment
Proper segregation of waste is crucial for safe and compliant disposal. All waste contaminated with this compound must be classified as cytotoxic hazardous waste.
-
Solid Waste: All contaminated solid materials, including pipette tips, vials, gloves, gowns, and cleaning materials, must be placed in a designated, leak-proof, and puncture-resistant container.[9][11] This container should be clearly labeled with "Cytotoxic Waste" or "Chemotherapy Waste" and the appropriate hazard symbols.[5][9]
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, shatter-proof, and leak-proof container.[12] This container must be clearly labeled as "Cytotoxic Liquid Waste" and should not be mixed with other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
Sharps: Any contaminated sharps, such as needles and syringes, must be disposed of in a designated, puncture-proof sharps container labeled for cytotoxic waste.[9][11]
IV. Disposal Workflow
The following diagram outlines the logical workflow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
V. Experimental Protocol: Chemical Inactivation (Hypothetical)
While high-temperature incineration is the standard and recommended disposal method for cytotoxic waste, chemical inactivation may be considered for small quantities under strict institutional oversight.[5][9] The Boc (tert-butyloxycarbonyl) protecting group is known to be labile under acidic conditions.[13][14] The following is a hypothetical protocol for the chemical degradation of the Boc group, which may reduce the compound's biological activity. This procedure must be validated and approved by your institution's EHS department before implementation.
Objective: To cleave the N-Boc protecting group of this compound as a potential inactivation step prior to disposal as hazardous waste.
Materials:
-
This compound waste
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate solution (saturated)
-
Appropriate waste containers
-
Stir plate and stir bar
-
pH paper or meter
Procedure:
-
Preparation: Conduct all steps within a certified chemical fume hood while wearing the appropriate PPE as outlined in Section II.
-
Dissolution: Dissolve the this compound waste in a minimal amount of dichloromethane (DCM).
-
Acidification: Slowly add an excess of trifluoroacetic acid (TFA) to the solution. A common ratio is 1:1 TFA:DCM.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction for the disappearance of the starting material by an appropriate analytical method (e.g., TLC or LC-MS). The deprotection of N-Boc groups with TFA is typically rapid.
-
Neutralization: Once the reaction is complete, slowly and carefully add a saturated solution of sodium bicarbonate to neutralize the excess TFA. Be cautious as this will generate CO2 gas.
-
Waste Collection: The resulting neutralized aqueous and organic mixture should be collected in a designated hazardous liquid waste container.
-
Final Disposal: The container with the treated waste must be labeled and disposed of according to institutional and local regulations for hazardous chemical waste.
Caption: Experimental workflow for the hypothetical chemical inactivation of this compound.
VI. Spill Response
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Non-essential personnel should leave the immediate area.[8][15]
-
Contain: Use an absorbent material to contain the spill.[8][15]
-
Clean: Carefully collect the absorbed material and place it in a sealed, labeled container for cytotoxic hazardous waste.[15]
-
Decontaminate: Clean the spill area with an appropriate solvent or a detergent solution followed by 70% isopropyl alcohol.[16] All cleaning materials must be disposed of as cytotoxic waste.[8]
By adhering to these stringent protocols, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment from the risks associated with this potent compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Management of Thalidomide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thalidomide - Wikipedia [en.wikipedia.org]
- 4. acewaste.com.au [acewaste.com.au]
- 5. cleanaway.com.au [cleanaway.com.au]
- 6. thalomidrems.com [thalomidrems.com]
- 7. packageinserts.bms.com [packageinserts.bms.com]
- 8. benchchem.com [benchchem.com]
- 9. danielshealth.ca [danielshealth.ca]
- 10. benchchem.com [benchchem.com]
- 11. documents.uow.edu.au [documents.uow.edu.au]
- 12. benchchem.com [benchchem.com]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. BOC Protection and Deprotection [bzchemicals.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling Thalidomide-Pip-N-boc
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial procedural guidance for the safe handling and disposal of Thalidomide-Pip-N-boc, a conjugate of an E3 ligase ligand and a linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Given the known teratogenic and cytotoxic properties of thalidomide (B1683933) and its analogs, extreme caution and strict adherence to these protocols are mandatory to ensure personnel safety and prevent environmental contamination.
Hazard Assessment
This compound should be handled as a potent and hazardous compound. The primary health concern associated with thalidomide and its derivatives is their teratogenic potential, which can lead to severe birth defects.[2][3][4] Additionally, these compounds are considered cytotoxic and may cause genetic defects.[5][6] Therefore, all handling and disposal procedures must be conducted with the assumption that the compound is biologically active and hazardous.
Key Hazards:
-
Reproductive Toxicity: May damage fertility or the unborn child.[2][6][7]
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[6][7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound in any form.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves compliant with ASTM D6978-05 standard.[8] | Provides a robust barrier against dermal absorption. The outer glove can be removed and disposed of immediately in case of contamination.[2] |
| Gown | Disposable, lint-free, low-permeability fabric gown with long sleeves and tight-fitting cuffs that fastens in the back.[9] | Protects skin and personal clothing from contamination. |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[5] | Protects eyes and face from splashes of liquids or airborne particles. |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) is necessary if there is a risk of generating dust or aerosols.[10] | Prevents inhalation of the compound. |
| Additional Protection | Disposable cap and shoe covers.[11] | Minimizes the risk of spreading contamination outside the designated handling area. |
Handling Procedures
All handling of this compound must be performed in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize exposure.[2]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing: If weighing the solid compound, do so within a containment device (e.g., ventilated balance enclosure) to prevent the generation and dispersal of dust.
-
Dissolving: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Post-Handling: After handling, wipe down all surfaces in the work area with an appropriate decontaminating solution.
-
PPE Removal: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first and disposed of as hazardous waste. Gown, inner gloves, and other PPE should be removed and disposed of according to institutional guidelines for cytotoxic waste.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[12][13]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.[10][14]
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
Collect all disposable materials that have come into contact with the compound, including gloves, gowns, shoe covers, absorbent liners, and contaminated labware (e.g., weigh boats, pipette tips), in a designated, clearly labeled, and sealed hazardous waste container.[2][14]
-
Avoid generating dust when handling solid waste.[14]
-
-
Liquid Waste:
-
Sharps Waste:
-
Dispose of any contaminated needles or other sharps in a designated, puncture-resistant sharps container.[2]
-
-
Container Management:
-
Final Disposal:
Spill Response
In the event of a spill, prompt and appropriate action is critical to prevent exposure and contamination.
Spill Cleanup Protocol:
-
Evacuate: Immediately alert others in the area and evacuate all non-essential personnel.[10]
-
Secure the Area: Cordon off the spill area to prevent entry.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
PPE: Don appropriate PPE, including respiratory protection, before entering the spill area.
-
Contain and Clean:
-
For liquid spills, use an absorbent material to contain the spill.[10]
-
For solid spills, carefully cover the powder with damp absorbent material to avoid generating dust.
-
Carefully collect the absorbed material and any contaminated debris and place it in a sealed, labeled container for hazardous waste.[10]
-
-
Decontaminate: Clean the spill area with an appropriate solvent or decontaminating solution, and dispose of all cleaning materials as hazardous waste.[2][10]
-
Report: Report the spill to your institution's EHS department.
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Management of Thalidomide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thalomidrems.com [thalomidrems.com]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. fishersci.com [fishersci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 9. ohsinsider.com [ohsinsider.com]
- 10. benchchem.com [benchchem.com]
- 11. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thalidomide: MedlinePlus Drug Information [medlineplus.gov]
- 13. ncoda.org [ncoda.org]
- 14. benchchem.com [benchchem.com]
- 15. packageinserts.bms.com [packageinserts.bms.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
